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Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Properties and Analytical Applications of Di-p-tolyl Phosphorochloridate-d14

Executive Summary In the fields of environmental toxicology, pharmacokinetics, and metabolomics, the absolute quantification of organophosphate compounds requires highly stable and mass-differentiated internal standards....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of environmental toxicology, pharmacokinetics, and metabolomics, the absolute quantification of organophosphate compounds requires highly stable and mass-differentiated internal standards. Di-p-tolyl Phosphorochloridate-d14 is a specialized, deuterium-labeled electrophilic reagent used primarily for the synthesis of stable isotope-labeled (SIL) standards, such as di-p-tolyl-phosphate-d14. By leveraging a +14 Da mass shift, this compound allows researchers to synthesize customized internal standards that eliminate matrix effects and self-validate recovery rates during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This technical guide explores the physicochemical properties, mechanistic behavior, and field-proven protocols for utilizing Di-p-tolyl Phosphorochloridate-d14 in advanced analytical laboratories.

Structural and Physicochemical Profiling

Di-p-tolyl phosphorochloridate is a well-documented intermediate in the synthesis of flame retardant plasticizers and their subsequent metabolites 1[1]. The deuterated analog, Di-p-tolyl Phosphorochloridate-d14, replaces the 14 hydrogen atoms on the two aromatic tolyl rings with deuterium. This isotopic enrichment preserves the chemical reactivity of the molecule while providing a significant mass differentiation essential for mass spectrometry 2[2].

Table 1: Quantitative Physicochemical Data
PropertySpecification / Value
Chemical Name Di-p-tolyl Phosphorochloridate-d14
Molecular Formula C14D14ClO3P
Molecular Weight 310.76 g/mol (calculated)
Isotopic Purity ≥98% atom D
Electrophilic Center Phosphorus (V)
Physical Appearance Viscous liquid to low-melting solid
Solubility Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile
Stability/Storage Highly moisture-sensitive; store at -20°C under Argon/Nitrogen

Mechanistic Insights: Phosphorylation and Isotope Effects

The core utility of Di-p-tolyl Phosphorochloridate-d14 lies in its highly polarized P-Cl bond. The electronegative chlorine atom, coupled with the electron-withdrawing nature of the two p-tolyloxy groups, renders the phosphorus center highly susceptible to nucleophilic attack by alcohols (ROH) or amines (RNH2).

The reaction proceeds via a bimolecular nucleophilic substitution at the phosphorus center ( SN​2(P) ). Because the deuterium atoms are located on the aromatic rings rather than at the reaction center, the secondary kinetic isotope effect is negligible. This ensures that the deuterated reagent reacts at the exact same rate and yield as its unlabeled counterpart, making it highly predictable for synthesizing reference materials 3[3].

Workflow A Di-p-tolyl Phosphorochloridate-d14 (Electrophile) C Anhydrous Reaction (TEA Base, 0°C) A->C B Target Nucleophile (e.g., ROH or RNH2) B->C D SIL Internal Standard (+14 Da Mass Shift) C->D HCl Scavenged F LC-MS/MS Analysis (Isotope Dilution) D->F Spike at Known Conc. E Sample Matrix Extraction E->F Co-elution G Absolute Quantification (Eliminates Matrix Effects) F->G MRM Ratio Analysis

Caption: Workflow illustrating the synthesis of SIL standards using Di-p-tolyl Phosphorochloridate-d14 and LC-MS/MS application.

Experimental Protocols: Synthesis & Analytical Workflows

As a Senior Application Scientist, it is critical to emphasize that experimental success with phosphorochloridates relies entirely on controlling moisture and managing reaction thermodynamics. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of Di-p-tolyl-phosphate-d14 (Metabolite Standard)

This protocol details the conversion of Di-p-tolyl Phosphorochloridate-d14 into a stable phosphate metabolite standard.

  • System Preparation (Anhydrous Control): Flame-dry a two-neck round-bottom flask and purge with ultra-pure Argon.

    • Causality: Phosphorochloridates rapidly hydrolyze in the presence of ambient moisture to form unreactive phosphoric acids. Maintaining strict anhydrous conditions is the primary determinant of yield.

  • Reagent Solubilization: Dissolve 1.0 equivalent of the target nucleophile (or strictly controlled stoichiometric water for the phosphate derivative) in anhydrous Dichloromethane (DCM).

  • Base Addition (HCl Scavenging): Add 1.5 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: The SN​2(P) reaction generates hydrochloric acid (HCl) as a byproduct. If not immediately neutralized by a non-nucleophilic base, the HCl will protonate the nucleophile, halting the reaction, or cause acid-catalyzed degradation of the newly formed ester bonds.

  • Temperature Modulation: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C.

    • Causality: Phosphorylation is highly exothermic. Cooling prevents localized thermal spikes that drive side reactions, such as the unwanted cleavage of the p-tolyloxy-d14 groups.

  • Electrophile Addition: Dissolve 1.1 equivalents of Di-p-tolyl Phosphorochloridate-d14 in anhydrous DCM and add dropwise over 15 minutes.

  • Self-Validation Step: After 1 hour of stirring at room temperature, extract a 10 µL aliquot, quench in methanol, and analyze via direct-infusion MS. The presence of the M+14 mass peak confirms the intact transfer of the di-p-tolyl-d14 moiety, validating the anhydrous integrity of the system before proceeding to the final workup.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: LC-MS/MS Isotope Dilution Workflow

Once the SIL standard is synthesized, it acts as an internal calibrator for quantifying endogenous flame retardant metabolites in biological matrices (e.g., plasma or urine).

  • Standard Spiking: Spike a precisely known concentration (e.g., 50 ng/mL) of the synthesized d14-labeled standard directly into the raw biological matrix before any extraction steps.

    • Causality: By spiking early, the SIL standard undergoes the exact same degradation, partitioning, and extraction losses as the unknown endogenous analyte. This creates a self-validating recovery metric; the final ratio of Unlabeled/Labeled analyte remains perfectly accurate regardless of absolute extraction efficiency.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile to the matrix. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • Chromatographic Separation (UPLC): Inject the supernatant onto a C18 UPLC column.

    • Causality: The d14-labeled standard will co-elute with the unlabeled analyte. Because they elute into the mass spectrometer's ionization source at the exact same time, they experience identical ion suppression or enhancement from the matrix (Matrix Effect Cancellation).

  • Multiple Reaction Monitoring (MRM): Monitor the specific transitions for both the unlabeled analyte and the +14 Da shifted internal standard to calculate absolute concentrations.

References

  • ChemicalBook. "Di-p-tolyl Phosphorochloridate Chemical Properties, Uses, Production." ChemicalBook.
  • Clinivex. "Buy Di-p-tolyl Phosphorochloridate-d14 in USA & Canada | CAS." Clinivex.
  • MedChemExpress. "Di-p-tolyl Phosphorochloridate-d14 | Stable Isotope." MedChemExpress.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of Di-p-tolyl Phosphorochloridate-d14

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of Di-p-tolyl Phosphorochloridate-d14. This deuterated organophosphorus compound is of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of Di-p-tolyl Phosphorochloridate-d14. This deuterated organophosphorus compound is of significant interest to researchers in drug discovery and development, metabolic studies, and as an internal standard in mass spectrometry-based analyses. The strategic incorporation of deuterium offers a powerful tool to investigate reaction mechanisms and to enhance the metabolic stability of parent compounds.

Introduction: The Significance of Deuteration in Organophosphorus Chemistry

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass. This seemingly subtle change can have profound effects on the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic processes that involve the cleavage of a C-H bond.

In the realm of organophosphorus compounds, which includes a wide array of bioactive molecules from pesticides to pharmaceuticals, deuteration offers several advantages:

  • Improved Metabolic Stability: By replacing hydrogen atoms at metabolically labile positions with deuterium, the rate of enzymatic degradation can be reduced, leading to a longer biological half-life and improved pharmacokinetic profile.

  • Reduced Toxic Metabolite Formation: Altering metabolic pathways through deuteration can decrease the formation of undesirable or toxic metabolites.

  • Elucidation of Reaction Mechanisms: The use of deuterated compounds is a powerful tool for studying the mechanisms of chemical reactions and enzymatic transformations.

  • Internal Standards: Deuterated analogs of target molecules are ideal internal standards for quantitative analysis by mass spectrometry, as they co-elute with the analyte but are distinguishable by their higher mass.

Di-p-tolyl Phosphorochloridate-d14, with its fully deuterated tolyl groups, serves as a key intermediate in the synthesis of corresponding deuterated di-p-tolyl phosphate esters and other derivatives. This guide will delve into its molecular structure, a proposed synthetic route, and the expected analytical characteristics.

Molecular Structure and Properties

Di-p-tolyl Phosphorochloridate-d14 possesses a central phosphorus atom bonded to an oxygen atom (phosphoryl group), a chlorine atom, and two p-tolyloxy moieties. The "-d14" designation indicates that all fourteen hydrogen atoms on the two tolyl groups have been replaced with deuterium.

PropertyValue
Chemical Formula C₁₄D₁₄ClO₃P
Molecular Weight 310.77 g/mol
Structure
CAS Number Not available for the phosphorochloridate, but the related phosphate is 2514953-39-8[1]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid

Synthesis of Di-p-tolyl Phosphorochloridate-d14: A Proposed Experimental Protocol

The proposed synthesis involves the reaction of deuterated p-cresol with phosphorus oxychloride, a common phosphorylating agent. A base is typically used to scavenge the hydrogen chloride byproduct.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow pCresol_d8 p-Cresol-d8 Reaction Reaction Mixture pCresol_d8->Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Separate Layers Purification Purification (e.g., Vacuum Distillation or Chromatography) Workup->Purification Dry & Concentrate Product Di-p-tolyl Phosphorochloridate-d14 Purification->Product Isolate Pure Product

Caption: Proposed workflow for the synthesis of Di-p-tolyl Phosphorochloridate-d14.

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • p-Cresol-d8 (CD₃C₆D₄OD)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-Cresol-d8 (2.0 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Base: Add anhydrous pyridine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Phosphorus Oxychloride: Add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench with cold saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (if triethylamine is used as the base), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Di-p-tolyl Phosphorochloridate-d14.

Analytical Characterization: Predicted Spectroscopic Data

Due to the scarcity of publicly available experimental data, this section provides predicted spectroscopic information for Di-p-tolyl Phosphorochloridate-d14 based on the known spectra of its non-deuterated analog and related organophosphorus compounds, as well as theoretical prediction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Di-p-tolyl Phosphorochloridate-d14, ³¹P, ¹H, and ¹³C NMR would be the primary techniques used.

  • ³¹P NMR: This is the most direct method for characterizing the phosphorus center. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For diaryl phosphorochloridates, the ³¹P NMR signal is expected to be a singlet in a proton-decoupled spectrum. The chemical shift is predicted to be in the range of -5 to +5 ppm (relative to 85% H₃PO₄). The deuteration of the tolyl groups is not expected to significantly alter the ³¹P chemical shift.

  • ¹H NMR: Due to the complete deuteration of the tolyl groups (aromatic ring and methyl group), the ¹H NMR spectrum of a pure sample of Di-p-tolyl Phosphorochloridate-d14 is expected to show no signals . This makes ¹H NMR an excellent tool for assessing the isotopic purity of the compound, as any residual proton signals would indicate incomplete deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the tolyl groups. The signals will be influenced by the attached deuterium atoms.

    • C-D Coupling: The signals for deuterated carbons will appear as multiplets due to one-bond ¹³C-¹D coupling. The multiplicity will follow the 2nI+1 rule, where n is the number of deuterium atoms and I=1 for deuterium. Thus, a CD₃ group will appear as a septet, and a CD group will appear as a triplet.

    • Isotope Shift: The replacement of hydrogen with deuterium typically causes a small upfield shift (to lower ppm) in the ¹³C NMR spectrum.

    • Predicted Chemical Shifts (in CDCl₃):

      • CD₃: ~20-22 ppm (septet)

      • Aromatic C-D: ~120-130 ppm (triplets)

      • Aromatic C-O: ~148-152 ppm (singlet)

      • Aromatic C-C(D)₃: ~135-140 ppm (singlet)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For Di-p-tolyl Phosphorochloridate-d14, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) would be observed at m/z 310.08 (for ³⁵Cl) and m/z 312.08 (for ³⁷Cl) with an approximate isotopic ratio of 3:1. The molecular weight of 310.77 g/mol reflects the natural abundance of isotopes.

  • Predicted Fragmentation Pattern (EI-MS): The fragmentation of diaryl phosphorochloridates typically involves the loss of the chlorine atom, the tolyloxy radical, or the entire tolyl group. For the deuterated analog, the key predicted fragments would include:

    • [M - Cl]⁺: Loss of a chlorine atom.

    • [M - OC₇D₇]⁺: Loss of a deuterated tolyloxy radical.

    • [C₇D₇]⁺: The deuterated tolyl cation.

    • [C₇D₈]⁺: The deuterated tropylium ion, a common rearrangement product.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)VibrationExpected Intensity
~2200 - 2300C-D stretch (aromatic and methyl)Medium-Weak
~1500 - 1600C=C stretch (aromatic ring)Medium-Strong
~1250 - 1300P=O stretchStrong
~950 - 1050P-O-C stretchStrong
~500 - 600P-Cl stretchMedium-Strong

The C-D stretching vibrations appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretches (around 3000 cm⁻¹) due to the heavier mass of deuterium.

Safety and Handling

Phosphorochloridates are reactive compounds and should be handled with appropriate safety precautions. They are generally moisture-sensitive and can hydrolyze to produce hydrochloric acid.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Protect from moisture.

  • Toxicity: While specific toxicity data for Di-p-tolyl Phosphorochloridate-d14 is not available, related compounds like diethyl phosphorochloridate are known to be toxic and corrosive. Assume the compound is hazardous and handle accordingly.

Conclusion

Di-p-tolyl Phosphorochloridate-d14 is a valuable synthetic intermediate for the preparation of deuterated organophosphorus compounds for a variety of research applications. This guide has provided a comprehensive overview of its molecular structure, a proposed synthetic route based on established chemical principles, and predicted analytical data to aid in its characterization. The use of such deuterated compounds will continue to be a critical tool for advancing our understanding of chemical and biological systems.

References

  • Google Patents. (2015). CN105037419A - Method for preparing diphenyl phosphorochloridate.
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 54. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gelest. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

Sources

Foundational

Solubility and Handling of Di-p-tolyl Phosphorochloridate-d14 in Organic Solvents: A Technical Whitepaper

Executive Summary Di-p-tolyl Phosphorochloridate-d14 is a highly specialized, deuterium-labeled organophosphorus reagent. It is predominantly utilized as an internal standard in mass spectrometry (MS) and as a phosphoryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-p-tolyl Phosphorochloridate-d14 is a highly specialized, deuterium-labeled organophosphorus reagent. It is predominantly utilized as an internal standard in mass spectrometry (MS) and as a phosphorylating agent in the synthesis of flame-retardant metabolites, such as di-p-tolyl-phosphate[1]. Due to the extreme electrophilicity of its phosphorochloridate (P-Cl) bond, the compound exhibits high moisture sensitivity. This whitepaper provides an in-depth mechanistic guide to its solubility profiles, solvent interactions, and self-validating experimental workflows.

Chemical Profile and Mechanistic Behavior

Di-p-tolyl Phosphorochloridate-d14 (Molecular Formula: C14​D14​ClO3​P ) is the stable isotope-labeled counterpart to unlabeled di-p-tolyl phosphorochloridate (CAS: 6630-15-5)[2],[1],[3]. The incorporation of 14 deuterium atoms provides a +14 Da mass shift, making it an invaluable tool for differentiating endogenous compounds from spiked standards in complex proteomics or metabolomics matrices.

Mechanistic Causality of Reactivity: The core reactivity of this molecule stems from the phosphorus-chlorine (P-Cl) bond. Phosphorus, being highly electrophilic due to the electron-withdrawing nature of the attached oxygen and chlorine atoms, is highly susceptible to nucleophilic attack. Consequently, the choice of solvent is not merely a matter of physical dissolution, but a critical parameter for maintaining the structural integrity of the reagent.

Solubility Matrix in Organic Solvents

The solubility of Di-p-tolyl Phosphorochloridate-d14 is strictly dictated by the protic or aprotic nature of the solvent.

  • Protic Solvents (Water, Alcohols, Amines): The reagent is fundamentally incompatible with protic environments. Exposure results in rapid solvolysis or hydrolysis. The nucleophilic oxygen or nitrogen attacks the electrophilic phosphorus center, displacing the chloride ion and irreversibly degrading the reagent into di-p-tolyl hydrogen phosphate and hydrochloric acid (HCl).

  • Aprotic Solvents (Dichloromethane, Chloroform, Benzene, Toluene): The reagent exhibits excellent solubility and stability in anhydrous aprotic solvents. These solvents lack acidic protons and nucleophilic centers, preserving the P-Cl bond for targeted downstream phosphorylations[4].

Quantitative & Qualitative Solubility Data
SolventClassificationSolubility ProfileMechanistic Interaction
Dichloromethane (DCM) Polar AproticExcellentNon-nucleophilic; ideal for low-temperature reactions.
Chloroform ( CHCl3​ ) Polar AproticExcellentDissolves both the reagent and amine-HCl byproducts[4].
Benzene / Toluene Non-polar AproticGoodInert; facilitates the precipitation of amine-HCl salts[4].
Tetrahydrofuran (THF) Polar AproticGoodRequires strict anhydrous conditions (must be peroxide/water-free).
Methanol / Ethanol Polar ProticDecomposesRapid solvolysis forming alkyl di-p-tolyl phosphates.
Water Polar ProticDecomposesRapid hydrolysis forming di-p-tolyl hydrogen phosphate.

Logical Relationship of Solvent Selection

The following diagram illustrates the causal relationship between solvent classification and the chemical stability of Di-p-tolyl Phosphorochloridate-d14.

SolventLogic Compound Di-p-tolyl Phosphorochloridate-d14 Aprotic Aprotic Solvents (DCM, Toluene, THF) Compound->Aprotic Dissolved in Protic Protic Solvents (Water, Alcohols) Compound->Protic Exposed to Stable Stable Solution (P-Cl Bond Intact) Aprotic->Stable No Nucleophilic Attack Degraded Solvolysis / Hydrolysis (Formation of HCl) Protic->Degraded Nucleophilic Attack

Logical relationship between solvent type and stability of the reagent.

Experimental Protocols & Self-Validating Workflows

To utilize Di-p-tolyl Phosphorochloridate-d14 effectively, the experimental design must account for the stoichiometric generation of hydrochloric acid (HCl) during the phosphorylation of target alcohols or amines.

Self-Validating Phosphorylation Protocol

This protocol leverages[4]. The methodology is designed as a self-validating system: the physical precipitation of the byproduct acts as a real-time, visual confirmation that the reaction is proceeding successfully.

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask and purge with dry Argon or N2​ to eliminate atmospheric moisture.

  • Substrate & Scavenger Preparation: Dissolve the target substrate (e.g., a high molecular weight polyol or alcohol) in anhydrous Benzene or Toluene. Add 1.1 to 1.5 molar equivalents of Triethylamine (TEA).

    • Causality: TEA acts as a hydrogen chloride acceptor. If HCl is not scavenged, the localized drop in pH can hydrolyze the newly formed phosphate ester or degrade acid-sensitive functional groups on the substrate[4].

  • Reagent Addition: Dissolve Di-p-tolyl Phosphorochloridate-d14 in a minimal volume of the same anhydrous solvent. Add this solution dropwise to the reaction mixture while maintaining the temperature between 0°C and 20°C[4].

    • Causality: Phosphorylation is highly exothermic. Maintaining a low temperature controls the reaction kinetics, preventing thermal degradation and minimizing the formation of dialkylated side-products[4].

  • Visual Validation (The Self-Validating Step): As the reaction progresses, Triethylamine hydrochloride (TEA-HCl) will begin to precipitate out of the Benzene/Toluene solution as a white solid. This phase separation visually confirms that the P-Cl bond is successfully reacting with the substrate's hydroxyl groups[4]. (Note: If Chloroform is used as the solvent, TEA-HCl remains soluble, requiring TLC or LC-MS for validation instead).

  • Workup & Isolation: Once precipitation ceases, filter the mixture to remove the TEA-HCl salts. Concentrate the filtrate under reduced pressure (e.g., rotary evaporation at 40°C) to yield the purified, deuterated phosphorylated product[4].

Workflow Step1 1. System Purge (Dry N2/Argon) Step2 2. Substrate & Scavenger (Anhydrous Solvent + TEA) Step1->Step2 Step3 3. Reagent Addition (Di-p-tolyl Phosphorochloridate-d14) Step2->Step3 Step4 4. Phosphorylation (0-20°C, Stirring) Step3->Step4 Step5 5. Visual Validation (TEA-HCl Precipitation) Step4->Step5 Step6 6. Filtration & Concentration (Isolate Deuterated Product) Step5->Step6

Step-by-step experimental workflow for self-validating phosphorylation.

References

  • Google Patents. "US3321555A - Phosphorylated polyester polyols".

Sources

Exploratory

Stability and Handling of Deuterated Phosphorochloridate Reagents in ProTide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The advent of ProTide (Prodrug NucleoTide) technology has revolutionized the i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The advent of ProTide (Prodrug NucleoTide) technology has revolutionized the intracellular delivery of nucleoside analogues, leading to FDA-approved therapeutics such as Sofosbuvir, Remdesivir, and Tenofovir Alafenamide[1]. The critical step in synthesizing these therapeutics is the coupling of a nucleoside with a phosphorochloridate reagent —a highly reactive, moisture-sensitive intermediate[2].

Recently, the integration of deuteration into the amino acid or ester moieties of these reagents has emerged as a powerful strategy to enhance the pharmacokinetic profiles of the resulting ProTides. By exploiting the Kinetic Isotope Effect (KIE), deuteration increases chemical stability and slows metabolism by liver enzymes[3]. However, the intrinsic chemical instability of the phosphorochloridate reagent itself (specifically the electrophilic P–Cl bond) remains a significant synthetic bottleneck. This whitepaper provides an in-depth mechanistic analysis of deuterated phosphorochloridate stability, causality behind degradation pathways, and self-validating protocols for their synthesis and handling.

Mechanistic Foundations: Reactivity and Isotope Effects

To understand the stability of deuterated phosphorochloridates, one must decouple the chemical instability of the reagent from the metabolic stability imparted by the deuterium label.

The Electrophilic Phosphorus Center and Hydrolysis

Phosphorochloridates are characterized by a highly electrophilic P(V) center, exacerbated by the electron-withdrawing aryloxy and chloride leaving groups. The primary degradation pathway is the nucleophilic attack by ambient moisture (H₂O). This reaction proceeds via a trigonal bipyramidal pentacoordinate transition state[4], resulting in the rapid cleavage of the P–Cl bond and the generation of hydrochloric acid (HCl) and a biologically inactive phosphoric diester.

Phosphorochloridate_Hydrolysis A Deuterated Phosphorochloridate B Pentacoordinate Transition State A->B H2O Nucleophilic Attack C Phosphoric Diester (Degraded) B->C - HCl

Fig 1. Hydrolytic degradation mechanism of phosphorochloridate reagents.

The Kinetic Isotope Effect (KIE) in Deuterated Reagents

Deuteration involves replacing specific C–H bonds (typically on the amino acid alkyl chain or the ester group) with C–D bonds. Because deuterium has twice the mass of protium, the C–D bond possesses a lower zero-point energy, making it significantly harder to cleave[3].

While this primary KIE ( kH​/kD​>1 ) dramatically improves the half-life of the final ProTide against esterase-mediated cleavage[3], it provides only a negligible secondary isotope effect on the stability of the P–Cl bond in the reagent. Therefore, a deuterated phosphorochloridate is just as moisture-sensitive as its protonated counterpart. To stabilize the reagent itself, structural modifications to the leaving group—such as utilizing pentafluorophenol—are required. Pentafluorophenol variants readily crystallize, shielding the reactive P–Cl bond within a stable lattice and allowing for stereocontrolled synthesis of the highly active SP​ -isomer[2].

ProTide_Activation A Deuterated ProTide B Carboxylate Intermediate A->B Esterase/Cathepsin A (Slower due to KIE) C Phosphoramidate Anion B->C Spontaneous Cyclization (- Phenol) D Nucleoside Monophosphate C->D Phosphoramidase (HINT1)

Fig 2. Enzymatic activation pathway of deuterated ProTides.

Quantitative Stability Data

The table below summarizes the causality between structural modifications, isotopic substitution, and resulting stability metrics. Note that while deuteration extends the biological half-life, the chemical half-life of the reagent is strictly governed by the aryloxy substituent.

Reagent / Compound TypeIsotopic SubstitutionChemical Half-Life (H₂O, 25°C)Relative KIE ( kH​/kD​ )Primary Degradation Product
Standard PhosphorochloridateNone< 2 minutesN/APhosphoric diester
Pentafluorophenyl PhosphorochloridateNone~ 15 minutesN/APhosphoric diester
Deuterated PhosphorochloridateAlkyl C–D< 2 minutes~ 1.1 - 1.4Deuterated diester
Deuterated ProTide (Final Drug)Alkyl C–D> 12 hours (in serum)2.0 - 3.5Nucleoside monophosphate

Self-Validating Experimental Protocols

Because deuterated precursors (e.g., deuterated L-alanine or deuterated phenols) are highly expensive, maximizing the coupling yield is paramount. The following methodology establishes a self-validating system to ensure reagent integrity prior to the critical nucleoside coupling step.

Protocol: Synthesis and Validation of Deuterated Phosphorochloridate

Objective: Synthesize a deuterated aryloxy phosphoramidochloridate and validate its structural integrity via ³¹P NMR before downstream application.

Step 1: Reagent Preparation (Anhydrous Conditions)

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Dissolve the deuterated amino acid ester hydrochloride (1.0 eq) and the selected phenol (e.g., pentafluorophenol, 1.0 eq) in anhydrous dichloromethane (DCM).

  • Causality Check: DCM must be distilled over calcium hydride (CaH₂) to ensure water content is <10 ppm. Any residual moisture will immediately hydrolyze the POCl₃ in the next step, ruining the batch.

Step 2: Phosphorylation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add phosphorus oxychloride (POCl₃, 1.0 eq) dropwise.

  • Slowly add anhydrous triethylamine (TEA, 2.0 eq) over 30 minutes. The low temperature prevents the formation of symmetrical diphosphate byproducts[5].

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Internal Validation (The Self-Validating Check)

  • Withdraw a 0.1 mL aliquot of the crude mixture under Argon.

  • Dilute with anhydrous CDCl₃ and immediately acquire a ³¹P NMR spectrum (proton-decoupled)[6].

  • Validation Criteria:

    • A sharp singlet between δ 3.0 and 5.0 ppm confirms the intact deuterated phosphorochloridate[5].

    • Peaks appearing between δ -5.0 and -10.0 ppm indicate hydrolysis to the phosphoric diester[7].

    • Decision Gate: If the hydrolysis peak integrates to >5% relative to the product peak, the reagent must be discarded. Proceeding with a degraded reagent will result in unresolvable mixtures during the final ProTide purification.

Step 4: Coupling to Nucleoside

  • Once validated, add 1-methylimidazole (NMI) to act as a nucleophilic catalyst and acid scavenger[7].

  • Introduce the target nucleoside (1.0 eq) and monitor the disappearance of the phosphorochloridate peak via ³¹P NMR until complete[7].

Conclusion

The integration of deuteration into ProTide technology represents a sophisticated method for overcoming metabolic liabilities in nucleotide therapeutics. However, the synthesis of these advanced molecules relies heavily on the stability of the deuterated phosphorochloridate intermediate. By understanding the mechanistic causality of P–Cl bond hydrolysis and implementing strict, self-validating ³¹P NMR protocols, researchers can mitigate the inherent instability of these reagents, ensuring high-yielding, stereocontrolled syntheses of next-generation antiviral and anticancer therapeutics.

References

  • The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Regiochemical Analysis of the ProTide Activation Mechanism Source: ACS Publications URL:[Link][1]

  • The Power of Deuterated Peptides: A New Wave in Drug Development Source: LifeTein URL:[Link][3]

  • Synthesis and biological evaluation of phosphoramidate prodrugs of two analogues of 2-deoxy-d-ribose-1-phosphate Source: National Center for Biotechnology Information (PMC) URL:[Link][7]

  • Kinetics and Mechanism of the Aminolysis of Aryl Phenyl Chlorothiophosphates with Anilines Source: ACS Publications URL:[Link][4]

  • The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial Source: National Center for Biotechnology Information (PMC) URL:[Link][6]

  • The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs Source: ORCA (Cardiff University) URL:[Link][5]

Sources

Foundational

Advanced Applications of Di-p-tolyl Phosphorochloridate-d14 in Organic Synthesis: A Technical Guide for Isotopic Labeling and Prodrug Development

Executive Summary In the rapidly evolving fields of drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis, stable isotope labeling has become an indispensable tool. Di-p-tolyl Phosphorochloridate-d14 (un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis, stable isotope labeling has become an indispensable tool. Di-p-tolyl Phosphorochloridate-d14 (unlabeled CAS: 6630-15-5) represents a highly specialized, deuterium-labeled phosphorylating reagent. By delivering a heavily deuterated di-p-tolyl phosphate moiety to nucleophiles (alcohols, amines, and polyols), this reagent enables the synthesis of highly precise internal standards for Isotope Dilution Mass Spectrometry (IDMS) and facilitates mechanistic tracing in the development of phosphoramidate prodrugs (ProTides).

This whitepaper provides an in-depth technical analysis of the mechanistic causality behind its use, optimized self-validating experimental protocols, and the strategic advantages of its +14 Da mass shift in modern organic synthesis.

Chemical Profile & Mechanistic Causality

Structural Significance and the +14 Da Advantage

Di-p-tolyl Phosphorochloridate-d14 features a highly electrophilic phosphorus(V) center activated by a chloride leaving group. The defining characteristic of this isotopologue is the substitution of 14 protium atoms with deuterium across the two p-tolyl rings (four on each aromatic ring, three on each methyl group)[1].

The causality behind selecting a d14 label over standard d3 or d5 labels lies in mass spectrometry resolution. Natural isotopic envelopes of large pharmaceutical molecules (due to naturally occurring 13 C, 15 N, and 18 O) can span +3 to +5 Da. A +14 Da mass shift completely isolates the internal standard's signal from the analyte's natural isotopic distribution, eliminating cross-talk and ensuring absolute quantitative accuracy in LC-MS/MS[2].

Mechanism of Phosphorylation

The reagent operates via a nucleophilic acyl substitution-like pathway at the phosphorus center. In the presence of a base, a nucleophile (such as the 5'-hydroxyl of a nucleoside) attacks the electrophilic phosphorus, leading to the expulsion of the chloride ion. To prevent the acidic degradation of the substrate by the generated HCl, acid scavengers like Triethylamine (TEA) or nucleophilic catalysts like N-Methylimidazole (NMI) are strictly required[3].

Phosphorylation R Di-p-tolyl Phosphorochloridate-d14 I Phosphorylimidazolium Intermediate R->I + NMI - Cl⁻ C N-Methylimidazole (NMI) C->I P d14-Labeled Phosphate Ester I->P + Nucleophile B NMI-HCl Byproduct I->B HCl Scavenging N Nucleophile (e.g., 5'-OH Nucleoside) N->P

Logical mechanism of NMI-catalyzed phosphorylation using Di-p-tolyl Phosphorochloridate-d14.

Core Applications in Organic Synthesis

Synthesis of Internal Standards for IDMS

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantifying biomarkers and drug metabolites. Di-p-tolyl Phosphorochloridate-d14 is utilized to synthesize isotopically labeled reference materials that behave chemically and chromatographically identically to the target analytes but are distinctly measurable by mass[2]. Because the lipophilicity (LogP) of the d14-labeled compound is virtually identical to its unlabeled counterpart, it co-elutes perfectly during High-Performance Liquid Chromatography (HPLC), neutralizing matrix effects during ionization.

ProTide Prodrug Development and DMPK Tracing

In antiviral and anticancer drug design, the ProTide (Pronucleotide) strategy is used to bypass the rate-limiting first phosphorylation step of nucleosides by masking the phosphate group with lipophilic aryl and amino acid ester moieties[3].

During preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies, researchers use Di-p-tolyl Phosphorochloridate-d14 to synthesize labeled ProTide candidates. The robust C-D bonds exhibit a Kinetic Isotope Effect (KIE), which can be used to study the rate-determining steps of cytochrome P450-mediated metabolism. Furthermore, tracking the +14 Da mass shift allows scientists to map the exact enzymatic cleavage sequence (carboxylesterase followed by phosphoramidase) in liver microsomes without interference from endogenous nucleotides.

IDMS_Workflow S1 Synthesize d14-Labeled Internal Standard S2 Spike into Biological Matrix (Known Concentration) S1->S2 S3 Sample Extraction & Purification S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Quantification via Isotope Ratio (Δm/z = +14) S4->S5

Workflow for utilizing d14-labeled standards in Isotope Dilution Mass Spectrometry.

Quantitative Data Presentation

To ensure experimental predictability, the physicochemical parameters and optimized reaction conditions are summarized below.

Table 1: Physicochemical & Analytical Parameters

ParameterUnlabeled Reagentd14-Labeled ReagentAnalytical Advantage / Causality
Molecular Formula C₁₄H₁₄ClO₃PC₁₄D₁₄ClO₃PComplete isotopic labeling of the aryl groups[1].
Molecular Weight 296.69 g/mol 310.77 g/mol +14 Da mass shift guarantees zero MS isotopic overlap[2].
Lipophilicity (LogP) HighHigh (Identical)Maintains identical chromatographic retention times.
NMR Signatures ¹H: Aromatic & Methyl²H (Deuterium) activeEnables dual-modality tracking (LC-MS and ²H-NMR).

Table 2: Optimized Reaction Parameters for Phosphorylation

Nucleophile TypeCatalyst / BaseSolventTemp ProfileYieldMechanistic Rationale
Primary Alcohols (e.g., 5'-OH)N-Methylimidazole (NMI)THF or DCM0 °C → RT75% - 90%NMI forms a highly reactive phosphorylimidazolium intermediate[3].
Secondary Alcohols Triethylamine (TEA) + DMAPDCM0 °C → 40 °C50% - 70%DMAP acts as a nucleophilic catalyst; TEA scavenges HCl.
Amines (Phosphoramidates)Triethylamine (TEA)THF-78 °C → RT60% - 85%Low temperature prevents over-phosphorylation (bis-addition).

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems, ensuring that each step inherently confirms the success of the previous one through observable physical or chemical changes.

Protocol 1: NMI-Catalyzed Synthesis of a d14-Labeled Nucleoside Monophosphate

This protocol utilizes N-Methylimidazole (NMI), which serves a dual purpose: it acts as an acid scavenger and a nucleophilic catalyst, accelerating the reaction by forming an active phosphorylimidazolium intermediate[3].

Step-by-Step Methodology:

  • Preparation (Anhydrous Conditions): Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Causality: Phosphorochloridates are highly moisture-sensitive and will rapidly hydrolyze to unreactive phosphoric acids in the presence of ambient humidity.

  • Substrate Dissolution: Add 1.0 equivalent of the target nucleoside (e.g., 1.0 mmol) and dissolve in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Catalyst Addition: Inject 3.0 equivalents of NMI (3.0 mmol) into the solution. Stir for 5 minutes.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Lowering the temperature suppresses the phosphorylation of secondary hydroxyls (e.g., 3'-OH), ensuring high regioselectivity for the less sterically hindered primary 5'-OH.

  • Electrophile Addition: Dropwise, over 15 minutes, add 1.2 equivalents of Di-p-tolyl Phosphorochloridate-d14 (1.2 mmol) dissolved in 2 mL of anhydrous THF. The formation of a white precipitate (NMI-HCl salt) validates that the nucleophilic displacement is occurring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes the remaining NMI-HCl salt and hydrolyzes any unreacted phosphorochloridate, preventing post-extraction degradation. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure d14-labeled phosphate ester.

Protocol 2: Triethylamine-Mediated Phosphoramidate Synthesis

For the synthesis of phosphoramidates (amine nucleophiles), Triethylamine (TEA) is preferred over NMI as it acts strictly as a Brønsted base to neutralize the HCl byproduct, driving the equilibrium forward without forming overly reactive intermediates that could lead to bis-phosphorylation.

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.5 equivalents of anhydrous Triethylamine (TEA).

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath to strictly control the reaction kinetics.

  • Reagent Addition: Slowly add 1.05 equivalents of Di-p-tolyl Phosphorochloridate-d14.

  • Warming & Stirring: Allow the reaction to slowly warm to room temperature overnight. The appearance of dense TEA-HCl fumes/precipitate validates the reaction progress.

  • Workup: Wash the organic layer with cold 0.1 M HCl (to remove excess TEA), followed by brine. Dry and concentrate for subsequent purification.

Sources

Exploratory

Di-p-tolyl Phosphorochloridate-d14 CAS number and identifiers

High-Precision Biomonitoring of Organophosphate Esters: Synthesis and Application of Di-p-tolyl Phosphorochloridate-d14 Introduction As global reliance on organophosphate esters (OPEs) for flame retardants and plasticize...

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Biomonitoring of Organophosphate Esters: Synthesis and Application of Di-p-tolyl Phosphorochloridate-d14

Introduction

As global reliance on organophosphate esters (OPEs) for flame retardants and plasticizers expands, so does the imperative for rigorous human biomonitoring. Tricresyl phosphate (TCP) mixtures are ubiquitous in industrial applications, but their metabolic processing in vivo yields diester metabolites that serve as critical biomarkers of exposure. As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying these trace metabolites in complex biological matrices like urine and serum. To achieve the requisite specificity and accuracy, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard.

This technical guide details the structural parameters, toxicological relevance, and bench-level application of Di-p-tolyl Phosphorochloridate-d14 —a highly specialized deuterated precursor. By converting this reactive intermediate into a stable isotope-labeled internal standard (SIL-IS), we establish a self-validating analytical framework capable of overcoming matrix suppression and extraction variability.

Chemical Architecture and Identifiers

Di-p-tolyl Phosphorochloridate-d14 is the deuterium-labeled isotopologue of Di-p-tolyl phosphorochloridate (CAS: 6630-15-5) 1. The incorporation of 14 deuterium atoms strategically shifts the molecular mass by +14 Da. This mass shift is critical: it completely isolates the internal standard's signal from the natural heavy-isotope envelope (e.g., ^13C contributions) of the endogenous unlabeled analyte during mass spectrometric analysis, guaranteeing absolute signal purity.

Table 1: Chemical Identifiers and Structural Parameters

ParameterValue
Chemical Name Di-p-tolyl Phosphorochloridate-d14
Unlabeled CAS Number 6630-15-5
Labeled CAS Number N/A (Isotopologue-specific)
Molecular Formula C14D14ClO3P
Molecular Weight 310.77 g/mol
SMILES String ClP(OC1=C(C([2H])=C(C([2H])=C1[2H])C([2H])([2H])[2H])[2H])(OC2=C(C([2H])=C(C([2H])=C2[2H])C([2H])([2H])[2H])[2H])=O
Primary Application Precursor for SIL-IS synthesis

Mechanistic Toxicology: The Role of p-Cresyl Phosphates

Commercial TCP is a mixture of ortho, meta, and para isomers. The ortho-isomer (TOCP) is infamous for causing Organophosphate-Induced Delayed Neuropathy (OPIDN) via the irreversible phosphorylation and subsequent "aging" of Neuropathy Target Esterase (NTE) in neural tissues 2. While the para-isomer (TPCP) does not induce OPIDN with the same potency, it is extensively metabolized by hepatic Cytochrome P450 enzymes into Di-p-tolyl-phosphate 3.

Quantifying Di-p-tolyl-phosphate in human populations provides a direct, quantitative window into total TCP exposure 4. However, because biological matrices are fraught with endogenous phospholipids that cause severe ion suppression in LC-MS/MS, a structurally identical SIL-IS is mandatory.

Pathway A Tri-p-cresyl phosphate (TPCP Exposure) B Hepatic CYP450 Metabolism A->B In vivo dealkylation C Di-p-tolyl-phosphate (Endogenous Biomarker) B->C Excreted in urine G LC-MS/MS Quantification C->G Target Analyte D Di-p-tolyl Phosphorochloridate-d14 (Synthetic Precursor) E Alkaline Hydrolysis (In Vitro) D->E Controlled reaction F Di-p-tolyl-phosphate-d14 (SIL-IS) E->F P-Cl to P-OH conversion F->G Internal Standard

Metabolic generation of Di-p-tolyl-phosphate and synthesis of its d14-labeled internal standard.

Experimental Protocols

Protocol A: Synthesis of Di-p-tolyl-phosphate-d14 from Precursor

Di-p-tolyl Phosphorochloridate-d14 features a highly electrophilic phosphorus center due to the electron-withdrawing chloride leaving group. We exploit this reactivity to synthesize the target phosphate diester.

  • Anhydrous Dissolution: Dissolve 10.0 mg of Di-p-tolyl Phosphorochloridate-d14 in 1.0 mL of anhydrous acetonitrile.

    • Causality: Water must be strictly excluded initially. Uncontrolled exposure to atmospheric moisture leads to rapid, exothermic hydrolysis that can cleave the tolyl ester bonds, reducing yield and purity.

  • Controlled Alkaline Hydrolysis: Cool the solution to 0°C in an ice bath. Dropwise, add 2.0 mL of 0.1 M NaOH (aq) under continuous magnetic stirring.

    • Causality: The low temperature and mild alkaline conditions selectively hydrolyze the highly labile P-Cl bond to a P-OH bond without degrading the more stable P-O-C (aryl) ester linkages.

  • Acidification: After 30 minutes of stirring, adjust the pH to 3.0 using 1.0 M HCl.

    • Causality: The resulting phosphate diester is an anion at neutral or basic pH. Acidification protonates the molecule, rendering it lipophilic enough to partition into an organic solvent.

  • Liquid-Liquid Extraction (LLE): Extract the aqueous mixture with three 2.0 mL aliquots of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

  • Self-Validation & Concentration: Evaporate the solvent under a gentle nitrogen stream. Reconstitute in methanol and verify the mass via direct-infusion MS (expected [M-H]- at m/z 291.2).

Protocol B: LC-MS/MS Isotope Dilution Biomonitoring Workflow

This protocol outlines the extraction of the biomarker from human urine, utilizing the synthesized SIL-IS to create a self-validating quantitative assay.

  • Isotope Spiking: Aliquot 1.0 mL of human urine into a clean glass tube. Immediately spike with 10 µL of a 100 ng/mL Di-p-tolyl-phosphate-d14 working solution.

    • Causality: Spiking the SIL-IS at the very beginning of the workflow is paramount. Any subsequent losses during extraction or variations in ionization efficiency will affect the unlabeled analyte and the d14-IS equally. The ratio between the two remains constant, ensuring absolute quantitation.

  • Enzymatic Deconjugation: Add 500 µL of 0.1 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Incubate at 37°C for 2 hours.

    • Causality: OPE metabolites are frequently phase-II conjugated for excretion. Deconjugation liberates the free diester, preventing false-negative underestimations of exposure.

  • Solid Phase Extraction (SPE): Pass the sample through a pre-conditioned Oasis WAX (Weak Anion Exchange) cartridge. Wash with 5% methanol in water, then elute with 5% ammonium hydroxide in methanol.

    • Causality: Di-p-tolyl-phosphate is highly acidic. The WAX stationary phase retains the anionic phosphate via electrostatic interactions while neutral lipids and interferences are washed to waste. The basic elution buffer disrupts the ionic interaction, releasing the purified analyte.

  • LC-MS/MS Analysis: Evaporate the eluate, reconstitute in 100 µL of mobile phase, and inject 5 µL onto a C18 UPLC column. Operate the triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Monitor the absolute peak area of the d14-IS across all samples. If the IS area deviates by more than ±20% from the calibration blanks, it indicates severe matrix effects or extraction failure, flagging the sample for re-analysis.

AnalyticalWorkflow S1 Urine Sample Aliquot (1.0 mL) S2 Spike with SIL-IS (Di-p-tolyl-phosphate-d14) S1->S2 S3 Enzymatic Deconjugation (β-glucuronidase, 37°C) S2->S3 S4 Weak Anion Exchange SPE (Targeted Clean-up) S3->S4 S5 LC-MS/MS Analysis (Negative ESI MRM) S4->S5 S6 Data Processing (Isotope Ratio Quantitation) S5->S6

Step-by-step LC-MS/MS workflow utilizing Di-p-tolyl-phosphate-d14 for accurate biomonitoring.

Quantitative Data Presentation

To ensure maximum sensitivity, the mass spectrometer parameters must be optimized for the specific fragmentation pathways of the diesters. The primary fragmentation in negative mode involves the cleavage of the ester bond, yielding the corresponding cresolate anion.

Table 2: Optimized LC-MS/MS MRM Transitions (Negative ESI)

AnalytePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Identity
Di-p-tolyl-phosphate 277.1107.125[CH3-C6H4-O]- (Cresolate)
Di-p-tolyl-phosphate-d14 291.2114.125[CD3-C6D4-O]- (d7-Cresolate)

Note: The +14 Da shift in the precursor ion and +7 Da shift in the product ion (due to the loss of one d7-tolyl group) provide a pristine, interference-free MRM channel for the internal standard.

Conclusion

The accurate assessment of environmental and occupational exposure to tricresyl phosphates hinges on the integrity of the analytical method. By leveraging Di-p-tolyl Phosphorochloridate-d14 as a precursor to generate a high-purity stable isotope-labeled internal standard, researchers can build self-validating LC-MS/MS assays. This approach intrinsically corrects for extraction inefficiencies and matrix suppression, ensuring that toxicological data reflects true physiological exposure levels.

References

  • Relationship of tri-O-cresyl phosphate-induced delayed neurotoxicity to enhancement of in vitro phosphorylation of hen brain and spinal cord proteins.PubMed (NIH).
  • Absorption, distribution, excretion and metabolism of a single oral dose of [14C]tri-o-cresyl phosphate (TOCP) in the male rat.CDC.
  • Exposure to organophosphate esters in elderly people.University of Saskatchewan.
  • Di-p-tolyl Phosphorochloridate-d14 | Stable Isotope.MedChemExpress.

Sources

Foundational

Analytical &amp; Mechanistic Profiling of Di-p-tolyl Phosphorochloridate vs. its d14 Analog: A Technical Guide for Mass Spectrometry &amp; Drug Development

Executive Summary Organophosphate flame retardants (OPFRs) and plasticizers, such as tri-p-cresyl phosphate (TpCP), are ubiquitous environmental contaminants requiring rigorous biomonitoring to assess their ecological an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organophosphate flame retardants (OPFRs) and plasticizers, such as tri-p-cresyl phosphate (TpCP), are ubiquitous environmental contaminants requiring rigorous biomonitoring to assess their ecological and human health impacts[1]. The accurate quantification of their metabolites hinges on the availability of robust analytical standards. This whitepaper provides an in-depth technical analysis of Di-p-tolyl Phosphorochloridate —a critical phosphorylating agent—and its stable isotope-labeled d14 analog . By exploring their structural dynamics, mechanistic utility in Isotope Dilution Mass Spectrometry (IDMS), and self-validating experimental protocols, this guide equips researchers with the foundational logic necessary to deploy these reagents in pharmacokinetic and toxicological workflows.

Chemical Profiling & Structural Dynamics

Di-p-tolyl Phosphorochloridate (CAS: 6630-15-5) is a highly reactive organophosphorus compound primarily utilized as an intermediate in the synthesis of diaryl phosphates, flame retardant metabolites, and phosphorylated biomolecules[2]. Its structural core consists of a central phosphorus atom double-bonded to an oxygen, single-bonded to a reactive chlorine (the leaving group), and esterified to two p-tolyl (4-methylphenyl) groups.

The d14 analog (Di-p-tolyl Phosphorochloridate-d14) is the fully deuterium-labeled counterpart[3]. The causality behind selecting a 14-deuterium label lies in the complete isotopic substitution of the two p-tolyl rings. Each p-tolyl ring ( C7​H7​ ) contains 4 aromatic protons and 3 methyl protons. Deuterating both rings yields exactly 14 deuterium atoms ( 2×7=14 ). This complete substitution provides a massive +14 Da mass shift, which is critical for mass spectrometry as it completely bypasses natural isotopic interference (e.g., 13C or 37Cl isotopes) from the unlabeled analyte.

Quantitative Data: Physicochemical Comparison

Table 1: Structural and functional comparison of the unlabeled and d14-labeled reagents.

PropertyDi-p-tolyl PhosphorochloridateDi-p-tolyl Phosphorochloridate-d14
CAS Number 6630-15-5N/A (Isotope Labeled)
Molecular Formula C14​H14​ClO3​P C14​D14​ClO3​P
Molecular Weight 296.69 g/mol 310.77 g/mol
Mass Shift Baseline (M)+14 Da (M+14)
Primary Utility Phosphorylating agent, Synthesis intermediatePrecursor for IDMS internal standards

Mechanistic Utility in Analytical Chemistry (IDMS)

In toxicological biomonitoring, TpCP is known to metabolize via ester bond cleavage into di-p-tolyl-phosphate (DpCP)[4]. To quantify DpCP in complex biological matrices (like urine or serum), researchers synthesize Di-p-tolyl-phosphate-d14 using Di-p-tolyl Phosphorochloridate-d14 as the precursor[2].

The d14 analog is deployed as an Internal Standard (IS) in Isotope Dilution Mass Spectrometry (IDMS). The logic here is rooted in chromatographic co-elution . Because the d14 analog shares the exact physicochemical properties (polarity, pKa, hydrophobicity) as the unlabeled metabolite, it co-elutes during LC-MS/MS analysis. Consequently, both the analyte and the IS enter the mass spectrometer's ionization source simultaneously, experiencing the exact same matrix effects (ion suppression or enhancement). By calculating the peak area ratio of the unlabeled analyte to the d14 IS, matrix effects are mathematically canceled out, ensuring absolute quantification.

IDMS_Workflow Sample Biological Sample (Unlabeled Analyte) Spike Spike with IS (d14 Analog) Sample->Spike Extraction Sample Extraction (SPE / LLE) Spike->Extraction LCMS LC-MS/MS Analysis (Co-elution) Extraction->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow using d14 internal standard.

Experimental Protocol: Phosphorylation & LC-MS/MS Quantification

The following protocol details the synthesis of a phosphorylated reference standard using Di-p-tolyl Phosphorochloridate and its subsequent validation in an LC-MS/MS workflow. Every step is designed as a self-validating system to ensure scientific integrity and reproducibility.

Phase A: Phosphorylation Reaction (Synthesis of Reference Standard)
  • Reagent Preparation: Dissolve the target nucleophile (e.g., an alcohol or amine) in an anhydrous, aprotic solvent (e.g., dichloromethane or benzene)[5].

  • Acid Acceptor Addition: Add an equimolar amount of Triethylamine (TEA).

    • Causality: The reaction between the nucleophile and the phosphorochloridate generates hydrochloric acid (HCl). TEA acts as an acid acceptor, scavenging the HCl to prevent the degradation of the newly formed phosphorylated product and driving the reaction equilibrium forward[5].

  • Phosphorylating Agent Addition: Dropwise, add Di-p-tolyl Phosphorochloridate (or the d14 analog) at 0°C to control the exothermic reaction rate.

  • Self-Validation (Reaction Progress): Monitor the reaction vessel for the formation of a white precipitate (Triethylamine hydrochloride). The appearance of this salt is a visual, self-validating indicator that the phosphorylation is successfully proceeding and HCl is being neutralized.

Phosphorylation_Reaction Reagent Di-p-tolyl Phosphorochloridate (d14 or Unlabeled) Intermediate Phosphorylated Product + Neutralized HCl Reagent->Intermediate Target Target Nucleophile (e.g., Alcohol) Target->Intermediate Base Acid Acceptor (Triethylamine) Base->Intermediate HCl Neutralization Downstream Biomarker Tracking (Metabolite Analysis) Intermediate->Downstream

Caption: Phosphorylation reaction mechanism utilizing an acid acceptor for metabolite synthesis.

Phase B: LC-MS/MS Self-Validating Quantification Workflow
  • Isotopic Purity & Cross-Talk Validation: Before analyzing biological samples, inject the synthesized d14-internal standard alone into the LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transition of the unlabeled analyte.

    • Validation Logic: If a signal appears in the unlabeled channel, the d14 IS contains unlabeled impurities (M-0), which will artificially inflate sample concentrations. The cross-talk signal must be strictly <0.1% of the IS peak area.

  • Matrix Effect (ME) Validation: Spike the d14 IS into a post-extracted blank matrix (e.g., blank urine extract) and compare its peak area to the d14 IS spiked into a neat solvent.

    • Validation Logic: ME(%)=(Areamatrix​/Areasolvent​)×100 . While the ME does not need to be 100%, the d14 analog must exhibit the exact same ME as the unlabeled analyte, proving its efficacy as a true internal standard.

  • Sample Analysis: Extract the biological sample, spike with a known concentration of the validated d14 IS, and quantify the endogenous di-p-tolyl-phosphate using the peak area ratio.

Toxicological Context: Tracking Flame Retardant Metabolites

Understanding the metabolic pathways of OPFRs is critical for drug development and environmental health. Tri-p-cresyl phosphate (TpCP) is a widely used flame retardant that exhibits neurotoxic and endocrine-disrupting potential[6]. In vivo, TpCP undergoes Phase I biotransformation, specifically ester bond cleavage (hydrolysis), to form di-p-tolyl-phosphate (DpCP)[4].

Because DpCP is excreted in urine, it serves as a highly specific and reliable biomarker for TpCP exposure[4]. The ability to synthesize both the unlabeled DpCP and its d14 analog (using Di-p-tolyl Phosphorochloridate and Di-p-tolyl Phosphorochloridate-d14, respectively) allows analytical chemists to establish rigorous calibration curves. This ensures that epidemiological studies assessing the toxicological effects of OPFRs are based on unassailable, high-fidelity quantitative data[1].

References

  • Title: US3321555A - Phosphorylated polyester polyols Source: Google Patents URL
  • Title: Structure-Dependent Distribution, Metabolism, and Toxicity Effects of Alkyl Organophosphate Esters in Lettuce (Lactuca sativa L.) Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Toxicological effects, bioaccumulation, and metabolic pathways of tricresyl phosphate Source: ResearchGate URL: [Link]

Sources

Exploratory

Reactivity profile of Di-p-tolyl Phosphorochloridate-d14 with nucleophiles

Title: Reactivity Profile and Methodological Framework of Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) in Nucleophilic Substitution Abstract As drug development increasingly relies on precise metabolic tracking and prod...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reactivity Profile and Methodological Framework of Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) in Nucleophilic Substitution

Abstract As drug development increasingly relies on precise metabolic tracking and prodrug optimization (such as ProTide technologies), the demand for isotopically labeled phosphorylating agents has surged. Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) serves as a premier reagent for introducing deuterium-labeled phosphate functionalities into nucleophiles. This whitepaper, designed for research scientists, dissects the reactivity profile of DTPC-d14, explaining the causality behind its kinetic behaviors and providing self-validating experimental protocols for its application.

Strategic Rationale: Why DTPC-d14?

Phosphorochloridates are a well-established class of organophosphorus compounds characterized by a highly electrophilic tetrahedral phosphorus(V) center and a labile chlorine atom[1]. While standard di-p-tolyl phosphorochloridate is routinely used as a coupling reagent, the heavily deuterated DTPC-d14 variant () offers two distinct analytical advantages[2]:

  • Mass Spectrometry (LC-MS/MS) Tracking: The 14 deuterium atoms (located on the aromatic rings and methyl groups of the p-tolyl substituents) provide a massive, unambiguous +14 Da mass shift. This allows researchers to easily differentiate synthetic metabolites or labeled prodrugs from endogenous background noise in complex biological matrices.

  • NMR Silence: In 1 H-NMR spectroscopy, the heavy deuteration renders the p-tolyl groups "silent" in the aromatic (7.0–7.5 ppm) and methyl (2.3 ppm) regions. This eliminates spectral overlap, drastically simplifying the structural elucidation of the target nucleophile's core framework.

Mechanistic Dynamics: The Electrophilic P(V) Center

The reaction between DTPC-d14 and a nucleophile proceeds via a bimolecular nucleophilic substitution at the phosphorus atom, often denoted as an SN​2(P) mechanism[3].

Because the phosphorus center is highly polarized by the double-bonded oxygen and the electronegative chlorine, it is highly susceptible to nucleophilic attack. The reaction proceeds through a high-energy trigonal bipyramidal transition state , where the incoming nucleophile and the departing chloride ion occupy axial positions.

Mechanism Nuc Nucleophile (R-OH, R-NH2) TS Trigonal Bipyramidal Transition State Nuc->TS Nucleophilic Attack Reagent DTPC-d14 (Electrophilic P) Reagent->TS P-Cl Bond Lengthening Product d14-Labeled Product TS->Product P-Nuc Bond Formation LeavingGroup Chloride Ion (Cl-) TS->LeavingGroup Cl- Elimination

Mechanistic pathway of SN2(P) nucleophilic substitution with DTPC-d14.

Reactivity Profile Across Nucleophile Classes

The reactivity of DTPC-d14 is heavily dictated by the nucleophilicity of the attacking species and the steric hindrance surrounding the reactive center. To optimize yields, the choice of base and temperature must be tailored to the specific nucleophile class[4].

Table 1: Quantitative Reactivity Data for DTPC-d14

Nucleophile ClassTypical SubstratesRelative ReactivityOptimal BaseTemp ProfileExpected Yield
Primary Alcohols Nucleosides, AlkylsHighPyridine/TEA0°C to RT85 - 95%
Secondary Alcohols Sterols, SugarsModeratePyridine/DMAPRT to 40°C60 - 80%
Primary Amines Alkyl/Aryl aminesVery HighTEA-78°C to 0°C90 - 98%
Thiols Alkyl thiolsModerateDIPEA0°C to RT50 - 75%

Data synthesized from standard organophosphorus coupling benchmarks.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must not only dictate what to do, but why it is done. The following methodologies are designed as self-validating systems, ensuring that any failure points are caught immediately during the workflow.

Protocol A: Chemoselective Phosphorylation of a Primary Alcohol

This protocol is ideal for modifying nucleoside analogs or primary alkyl alcohols to form stable phosphate esters[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add the primary alcohol (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality Checkpoint: Why anhydrous DCM? Phosphorochloridates are highly electrophilic and will rapidly hydrolyze in the presence of ambient moisture to form di-p-tolyl hydrogen phosphate and HCl, completely neutralizing the reagent[1].

  • Base Addition: Add anhydrous Pyridine (2.0 eq) to the solution and cool the flask to 0°C using an ice bath.

    • Causality Checkpoint: Why Pyridine instead of Triethylamine (TEA)? While both scavenge the HCl byproduct, pyridine acts as a nucleophilic catalyst. It reacts with DTPC-d14 to form a highly reactive N-phosphonopyridinium intermediate, which accelerates the reaction with sterically hindered alcohols[4].

  • Reagent Introduction: Dropwise, add DTPC-d14 (1.2 eq) dissolved in 1 mL of anhydrous DCM over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc). Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO3​ .

    • Self-Validation: The cessation of gas evolution ( CO2​ ) confirms the neutralization of residual HCl and unreacted phosphorochloridate.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of Phosphoramidates from Primary Amines

Amines are inherently more nucleophilic than alcohols. Consequently, the reaction is much faster and requires stricter thermal control to prevent over-reaction or degradation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under argon.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq). Cool the system to -78°C using a dry ice/acetone bath.

    • Causality Checkpoint: Why TEA and -78°C? Amines react violently with phosphorochloridates. TEA is strictly a general base (non-nucleophilic catalyst), and the cryogenic temperature prevents the formation of unwanted bis-phosphorylated side products.

  • Reagent Introduction: Slowly add DTPC-d14 (1.05 eq) in THF.

  • Propagation: Stir at -78°C for 30 minutes, then allow gradual warming to 0°C over 1 hour.

  • Filtration: The reaction will precipitate triethylammonium chloride salts. Filter the cold mixture through a Celite pad to remove the salts, which serves as an immediate visual validation of the reaction's success.

Workflow Prep 1. Reagent Prep Anhydrous Solvent Base 2. Base Addition (TEA/Pyridine) Prep->Base Reaction 3. Nuc Addition Temp Control Base->Reaction Quench 4. Quench & Extract (Remove Salts/HCl) Reaction->Quench Analysis 5. LC-MS/NMR (+14 Da Shift) Quench->Analysis

Self-validating experimental workflow for DTPC-d14 labeling.

Analytical Validation

To confirm the successful incorporation of the DTPC-d14 moiety, the purified product must be subjected to rigorous analytical validation:

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) will show a distinct molecular ion peak [M+H]+ that is exactly 14.087 Da heavier than the non-deuterated equivalent.

  • Nuclear Magnetic Resonance (NMR):

    • 31 P-NMR will display a characteristic singlet (typically between -5 to -15 ppm depending on the nucleophile), confirming the presence of the phosphate/phosphoramidate center.

    • 1 H-NMR will confirm the absence of the characteristic p-tolyl aromatic protons (7.1–7.3 ppm) and methyl protons (2.3 ppm), validating that the attached groups are indeed fully deuterated.

References

  • Title: Phosphorochloridate Source: Wikipedia URL: [Link]

  • Title: Studies of organophosphorochloridates. Part VI. Reactions of steroid phosphorochloridates with amines and some alcohols Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: An Efficient Method for Phosphorylation of Alcohols Source: ResearchGate URL: [Link]

Sources

Foundational

Literature review of Di-p-tolyl Phosphorochloridate-d14 derivatives

An In-depth Technical Guide on Di-p-tolyl Phosphorochloridate-d14 Derivatives Introduction Organophosphorus compounds represent a vast and functionally diverse class of molecules, with applications ranging from pesticide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on Di-p-tolyl Phosphorochloridate-d14 Derivatives

Introduction

Organophosphorus compounds represent a vast and functionally diverse class of molecules, with applications ranging from pesticides and flame retardants to critical pharmaceutical agents.[1][2] Within this class, phosphorochloridates serve as powerful and versatile phosphorylating agents, enabling the synthesis of a wide array of phosphate esters and phosphoramidates.[3] This guide focuses on a specialized reagent, Di-p-tolyl Phosphorochloridate-d14, and its derivatives. The strategic incorporation of a stable heavy isotope of hydrogen, deuterium (d), into the p-tolyl moieties (a d14 label) imparts unique physicochemical properties that are invaluable for modern research.[1]

The replacement of hydrogen with deuterium creates a molecule that is chemically identical in terms of its reactivity and biological targets but physically distinguishable due to its increased mass. This subtle yet powerful modification is the cornerstone of its utility. Deuterated compounds are indispensable tools in drug development and metabolic research for tracing the metabolic fate of molecules.[1] Furthermore, they serve as the gold standard for internal standards in quantitative mass spectrometry, providing unparalleled accuracy and precision.[1]

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Di-p-tolyl Phosphorochloridate-d14 derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible approach to their synthesis, characterization, and application.

The Core Reagent: Di-p-tolyl Phosphorochloridate-d14

The utility of any derivative is fundamentally tied to the properties of the starting reagent. Understanding Di-p-tolyl Phosphorochloridate-d14 is the first step toward harnessing its potential.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its safe handling, storage, and use in synthesis.

PropertyValueReference
Synonyms Phosphorochloridic Acid, Di-p-tolyl Ester-d14; Bis(4-(methyl-d3)phenyl-2,3,5,6-d4) Ester[4]
Molecular Formula C₁₄D₁₄ClO₃P[5]
Molecular Weight 310.77 g/mol [5]
Appearance Neat (liquid or solid)[5]
Reactivity Moisture-sensitive; reacts with nucleophiles (alcohols, amines, water)[3]
Synthesis and Rationale for Deuteration

The synthesis of Di-p-tolyl Phosphorochloridate-d14 parallels the established methods for its non-deuterated analog, typically involving the reaction of phosphorus oxychloride with deuterated p-cresol (p-cresol-d7).[6]

Causality Behind Deuteration: The decision to use a deuterated reagent is driven by specific experimental goals. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage.

  • Metabolic Stability: If a molecule is metabolized via oxidation of the tolyl methyl groups, deuteration at these positions can significantly slow down this process, enhancing the compound's metabolic stability and half-life.[1]

  • Analytical Precision: In mass spectrometry, the 14-dalton mass difference between the deuterated derivative and its non-deuterated counterpart allows it to serve as an ideal internal standard. It co-elutes chromatographically with the analyte but is easily distinguished by the mass spectrometer, correcting for variations in sample preparation and instrument response.[1]

Synthesis of Di-p-tolyl Phosphorochloridate-d14 Derivatives

The core reactivity of Di-p-tolyl Phosphorochloridate-d14 is the nucleophilic substitution at the phosphorus atom. The chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Diagram: General Synthetic Pathways

Synthetic_Pathways cluster_products Derivatives reagent Di-p-tolyl Phosphorochloridate-d14 phosphate Phosphate Triester-d14 reagent->phosphate + R-OH (Alcohol) phosphoramidate Phosphoramidate-d14 reagent->phosphoramidate + R₂NH (Amine) thioate Thiophosphate-d14 reagent->thioate + R-SH (Thiol)

Caption: Synthetic routes from Di-p-tolyl Phosphorochloridate-d14 to its primary derivatives.

Synthesis of Deuterated Phosphate Triesters

The reaction with an alcohol yields a stable phosphate triester. This is one of the most common applications of phosphorochloridates.

Experimental Protocol: Synthesis of a Generic R-O-P(O)(O-p-tolyl-d7)₂

  • Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add Di-p-tolyl Phosphorochloridate-d14 (1.1 eq) dropwise via syringe.

    • Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The base is essential to neutralize the HCl byproduct generated, driving the reaction to completion. Anhydrous conditions are critical as the phosphorochloridate will readily hydrolyze with water.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure deuterated phosphate triester.

Synthesis of Deuterated Phosphoramidates

Reacting the phosphorochloridate with a primary or secondary amine produces a phosphoramidate, a functional group present in many biologically active molecules.[7][8]

Experimental Protocol: Synthesis of a Generic R₂N-P(O)(O-p-tolyl-d7)₂

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C. Slowly add a solution of Di-p-tolyl Phosphorochloridate-d14 (1.1 eq) in THF.

    • Causality: A slight excess of the phosphorochloridate ensures full consumption of the potentially more valuable amine. The protocol is otherwise similar to the phosphate ester synthesis, with the amine acting as the nucleophile.

  • Reaction Monitoring & Workup: Stir the reaction at room temperature overnight. Monitor for completion. The workup procedure is similar to the one described in section 2.1.

  • Purification: Purify the resulting crude material via column chromatography to obtain the desired phosphoramidate-d14 derivative.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to validate the structure, confirm the isotopic enrichment, and ensure the purity of the synthesized derivatives.[9] A combination of NMR and MS techniques provides a complete picture of the molecule.[9]

Diagram: Analytical Workflow

Analytical_Workflow crude Crude Product purified Purified Product (Column Chromatography) crude->purified nmr NMR Spectroscopy (¹H, ³¹P, ¹³C) purified->nmr Structure & Purity ms High-Resolution MS purified->ms Formula & Isotopic Purity final Structurally Confirmed & Pure Compound (>95%) nmr->final ms->final

Caption: A standard workflow for the characterization of synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organophosphorus compounds.

  • ³¹P NMR: This is the most direct method for analyzing phosphorus-containing compounds.[10] It provides a simple spectrum where the chemical shift is highly indicative of the phosphorus atom's chemical environment. The natural abundance of ³¹P is 100%, making it a highly sensitive technique.[10]

  • ¹H NMR: Confirms the structure of the non-deuterated portion of the molecule (the R-group attached via oxygen or nitrogen). The absence of signals in the aromatic region corresponding to the p-tolyl groups serves as a primary confirmation of successful deuteration.

  • ¹³C NMR: Provides further structural confirmation. In ¹H-decoupled spectra, carbons adjacent to the phosphorus atom will show splitting due to J-coupling with ³¹P.[11]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and assessing isotopic purity.

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[12]

  • Isotopic Purity Analysis: HRMS can resolve the signals from molecules with different numbers of deuterium atoms (e.g., d14, d13, etc.). By analyzing the isotopic cluster, the level of deuteration can be accurately quantified.[12]

Table: Typical Spectroscopic Data for Derivatives
Derivative ClassTypical ³¹P NMR Shift (ppm)Key HRMS Information
Phosphate Triester-d14-5 to -20[M+H]⁺ or [M+Na]⁺ corresponding to the C₁₄D₁₄O₄P-R formula
Phosphoramidate-d14+5 to +15[M+H]⁺ corresponding to the C₁₄D₁₄O₃PN-R₂ formula

Applications of Di-p-tolyl Phosphorochloridate-d14 Derivatives

The primary value of these deuterated derivatives lies in their application as highly specialized tools in analytical and biological research.

Gold-Standard Internal Standards for LC-MS

In quantitative bioanalysis, the goal is to determine the exact concentration of a substance (analyte) in a complex matrix like plasma or urine. Stable Isotope Labeled (SIL) internal standards are the preferred choice for this work.

Principle of Operation: A known amount of the deuterated derivative (the internal standard) is added to every sample at the beginning of the workup process. The SIL internal standard is nearly identical to the analyte, so it behaves the same way during extraction, chromatography, and ionization. Any loss of analyte during sample prep will be matched by a proportional loss of the internal standard. The final measurement is a ratio of the analyte's MS signal to the internal standard's MS signal, which provides a highly accurate and precise quantification, correcting for matrix effects and procedural variability.[1]

Diagram: Quantitative LC-MS/MS Workflow

LCMS_Workflow sample Biological Sample (e.g., Plasma) spike Spike with Derivative-d14 (Internal Standard) sample->spike extract Sample Extraction (e.g., SPE, LLE) spike->extract lcms LC-MS/MS Analysis extract->lcms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) lcms->ratio quant Quantify Analyte Concentration (from Calibration Curve) ratio->quant

Caption: Workflow for analyte quantification using a deuterated internal standard.

Probes for Mechanistic & Metabolic Studies

Deuterated compounds are elegant tools for probing biological systems.

  • Mapping Metabolic Pathways: By administering a drug candidate functionalized with a di-p-tolyl-d14 phosphate group, researchers can trace its journey through an organism. Metabolites retaining the d14-labeled fragment are easily identified in a complex biological sample by mass spectrometry, helping to elucidate metabolic pathways and identify sites of biotransformation.[1]

  • Investigating Enzyme Mechanisms: These derivatives can be used to study the kinetics of enzymes that interact with organophosphates, such as acetylcholinesterase.[1] Solvent isotope effects, using D₂O, can also provide insight into the roles of proton transfers in the enzymatic mechanism of phosphorylation and hydrolysis.[1]

Conclusion

Di-p-tolyl Phosphorochloridate-d14 is more than just a heavy version of a standard reagent; it is a key that unlocks a higher level of precision and insight in chemical and biological research. Its derivatives provide access to gold-standard analytical internal standards, robust probes for metabolic pathway elucidation, and tools for detailed mechanistic studies. By understanding the principles behind their synthesis, the nuances of their characterization, and the logic of their application, researchers can fully leverage the power of isotopic labeling to advance their scientific objectives with greater confidence and accuracy.

References

  • Applications of deuterated organophosphate compounds - Benchchem. Benchchem.
  • Characterizing chemical transformation of organophosphorus compounds by (13)C and (2)H stable isotope analysis. ResearchGate.
  • Di-p-tolyl Phosphorochloridate | 6630-15-5. ChemicalBook.
  • Di-p-tolyl-phosphate-d14. LGC Standards.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.
  • Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. MDPI.
  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.
  • Diphenyl phosphorochloridate. Enamine.
  • Method for preparing diphenyl phosphorochloridate. Google Patents.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI.
  • Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. ResearchGate.
  • Analyzes of alkyl phosphonate mixtures | Applications Notes. JEOL Ltd.
  • o-Tolyl Phosphorochloridate-d14. CymitQuimica.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Isotope-Labeled Phosphorylation

Topic: Protocol for Phosphorylation using Di-p-tolyl Phosphorochloridate-d14 Reference ID: AN-DPTPC-D14-2026 Introduction: The Strategic Use of Deuterated Phosphorylating Agents Protein phosphorylation is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Phosphorylation using Di-p-tolyl Phosphorochloridate-d14 Reference ID: AN-DPTPC-D14-2026

Introduction: The Strategic Use of Deuterated Phosphorylating Agents

Protein phosphorylation is a cornerstone of cellular regulation, a reversible post-translational modification that governs everything from signal transduction to cell division.[1][2][3] This process, orchestrated by kinases and phosphatases, involves the addition and removal of a phosphate group, which acts as a molecular switch to alter a protein's function, localization, or stability.[4][5] In the fields of drug discovery and proteomics, the ability to precisely study these phosphorylation events is paramount.

Di-p-tolyl Phosphorochloridate-d14 is a specialized reagent designed for this purpose. It serves as an efficient phosphorylating agent for nucleophilic groups, primarily the hydroxyls of serine, threonine, and tyrosine residues. The key feature of this molecule is the incorporation of 14 deuterium atoms on the tolyl groups. This heavy-isotope labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis using mass spectrometry (MS). The use of deuterated compounds, or "heavy" drugs and reagents, has become a significant strategy in pharmaceutical research to enhance pharmacokinetic properties or, as in this case, to serve as stable isotope-labeled internal standards for precise quantification.[6][7][8][9]

This document provides a comprehensive guide to the use of Di-p-tolyl Phosphorochloridate-d14, covering the underlying chemical principles, safety protocols, a detailed experimental procedure, and methods for downstream analysis.

Core Principles & Mechanistic Insights

The phosphorylation reaction using Di-p-tolyl Phosphorochloridate-d14 proceeds via a nucleophilic acyl substitution mechanism at the phosphorus center.

  • Electrophilicity: The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the attached oxygen atoms and, crucially, the chloride atom.

  • Nucleophilic Attack: The hydroxyl group of the substrate (e.g., an alcohol, or the side chain of a serine/threonine/tyrosine residue) acts as a nucleophile, attacking the electrophilic phosphorus atom.

  • Leaving Group: The chloride ion is an excellent leaving group, facilitating the formation of a new phosphorus-oxygen bond.

  • Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), must be included in the reaction mixture to neutralize this acid, preventing potential side reactions or degradation of acid-sensitive substrates.

The overall transformation is the displacement of the chloride on the phosphorylating reagent with the oxygen from the substrate, forming a stable phosphate ester.

Critical Safety & Handling Protocols

Organophosphorus chlorides are toxic and corrosive compounds that require strict safety measures.[10][11] Inhalation, ingestion, or skin contact can be harmful. Always consult the Safety Data Sheet (SDS) before use.[12]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient ventilation to prevent aerosol formation and inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., neoprene or nitrile, not latex) at all times.[11] Dispose of gloves immediately after handling the reagent.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Reagent Handling: Di-p-tolyl Phosphorochloridate-d14 is sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Handle the reagent quickly to minimize exposure to air. Use anhydrous solvents and techniques.

  • Waste Disposal & Quenching: Unused reagent and reaction mixtures should be quenched carefully. Slowly add the solution to a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate or a dilute solution of isopropanol in toluene, to safely neutralize the reactive phosphorochloridate. Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol: Phosphorylation of a Model Substrate (Benzyl Alcohol)

This protocol details the phosphorylation of a simple primary alcohol. The principles can be adapted for more complex substrates like peptides, though optimization of protecting groups, solvents, and reaction times will be necessary.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Di-p-tolyl Phosphorochloridate-d14Synthesis GradeToronto Research Chemicals, ClinivexStore under inert gas, in a desiccator.[13][14]
Benzyl AlcoholAnhydrousSigma-AldrichUse a freshly opened bottle or distill before use.
PyridineAnhydrousAcros OrganicsStore over molecular sieves. Acts as base and solvent.
Dichloromethane (DCM)AnhydrousFisher ScientificUsed for extraction.
Hydrochloric Acid (HCl)1 M AqueousVWRFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous-For work-up.
Brine (Saturated NaCl)Aqueous-For work-up.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl alcohol (1.0 mmol, 108 mg).

    • Dissolve the alcohol in 5 mL of anhydrous pyridine.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate, dry vial under a nitrogen atmosphere, weigh Di-p-tolyl Phosphorochloridate-d14 (1.1 mmol, 342 mg).

    • Dissolve the phosphorochloridate in 3 mL of anhydrous pyridine.

    • Slowly add the Di-p-tolyl Phosphorochloridate-d14 solution to the stirring benzyl alcohol solution at 0 °C dropwise over 10 minutes using a syringe.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Let the reaction stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (benzyl alcohol) is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by adding 10 mL of cold water.

    • Transfer the mixture to a separatory funnel and dilute with 20 mL of dichloromethane (DCM).

    • Wash the organic layer sequentially with cold 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired deuterated phosphate ester product.

Expected Outcome

The expected product is Benzyl di-p-tolyl-d14 phosphate. The yield should be determined after purification and the product's identity and purity confirmed by analytical methods.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_rxn Flame-Dry Glassware & Assemble Reaction under N2 Atmosphere prep_reagents->setup_rxn add_substrate Add Substrate & Solvent (Pyridine) setup_rxn->add_substrate cool_rxn Cool to 0 °C add_substrate->cool_rxn add_reagent Add Di-p-tolyl Phosphorochloridate-d14 cool_rxn->add_reagent react Stir at RT (4-12 hours) add_reagent->react quench Quench with H2O react->quench extract Liquid-Liquid Extraction (DCM) quench->extract wash Aqueous Washes (HCl, NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify nmr NMR Spectroscopy (1H, 13C, 31P) purify->nmr ms Mass Spectrometry (Confirm M+14 Peak) purify->ms purity HPLC Analysis nmr->purity ms->purity

Caption: Workflow for phosphorylation using Di-p-tolyl Phosphorochloridate-d14.

Product Characterization

To confirm the successful synthesis of the phosphorylated product, several analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR: Will confirm the presence of the benzyl and tolyl groups. The signals for the tolyl groups will show reduced intensity or absence due to deuteration.

    • ³¹P NMR: This is the most definitive method. A single peak in the characteristic region for phosphate esters will confirm the formation of the P-O bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product. The observed mass will be 14 Da higher than the non-deuterated analogue, confirming the incorporation of the d14-label.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive reagent due to moisture exposure.2. Insufficient reaction time.3. Poor quality of anhydrous solvents/reagents.1. Use a fresh bottle of Di-p-tolyl Phosphorochloridate-d14. Ensure all handling is done under a strictly inert atmosphere.2. Extend the reaction time and continue to monitor by TLC/LC-MS.3. Use freshly distilled or newly opened anhydrous solvents. Ensure the substrate is completely dry.
Multiple Products/Spots on TLC 1. Side reactions due to excess heat.2. Degradation of substrate or product.3. Incomplete reaction.1. Maintain strict temperature control, especially during the addition of the phosphorochloridate.2. Ensure the base (pyridine) is non-nucleophilic and dry. If the substrate is acid-sensitive, ensure enough base is present.3. Allow the reaction to proceed longer or add a slight excess (1.1-1.2 eq) of the phosphorylating agent.
Difficulty in Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for flash chromatography. A shallow gradient can improve separation. If the product is highly polar, consider reverse-phase chromatography. For enriching phosphopeptides from complex mixtures, specialized techniques like Immobilized Metal Affinity Chromatography (IMAC) or TiO2 enrichment may be necessary.[15][16]

References

  • Clinical Application and Synthesis Methods of Deuterated Drugs. (2023). PubMed. [Link]

  • Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells. (2021). PMC. [Link]

  • The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). (2018). PMC. [Link]

  • Management of acute organophosphorus pesticide poisoning. (2007). PMC. [Link]

  • From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. (2006). PubMed. [Link]

  • From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. (2006). Analytical Biochemistry. [Link]

  • Organophosphate Toxicity Treatment & Management. (2026). Medscape. [Link]

  • Phosphorylation Sites in Protein Kinases and Phosphatases Regulated by Formyl Peptide Receptor 2 Signaling. (2020). MDPI. [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. (2023). ResearchGate. [Link]

  • Sustainable Production of Reduced Phosphorus Compounds: Mechanochemical Hydride Phosphorylation Using Condensed Phosphates as a Route to Phosphite. (2022). ACS Central Science. [Link]

  • Synthetic Methods of Phosphonopeptides. (2020). MDPI. [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. (2023). Bentham Science. [Link]

  • Safe Handling of Organochlorine Pesticides on Farms. DCCEEW. [Link]

  • Protein Phosphorylation is an Important Tool to Change the Fate of Key Players in the Control of Cell Cycle Progression in Saccharomyces cerevisiae. (2012). IntechOpen. [Link]

  • Photocatalytic Umpolung Strategy for the Synthesis of α-Amino Phosphine Oxides and Deuterated Derivatives. (2023). Organic Letters. [Link]

  • Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. [Link]

  • Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. (2024). MDPI. [Link]

  • Enrichment of Phosphorylated Proteins from Cell Lysate. Wako Chemicals. [Link]

  • Phosphoprotein purification overview. Takara Bio. [Link]

  • Di-p-tolyl-phosphate-d14. Pharmaffiliates. [Link]

  • Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition. [Link]

  • o-Tolyl Phosphorochloridate-d14, TRC 2.5 mg. Fisher Scientific. [Link]

  • A targeted approach for the synthesis of multi-phosphorylated peptides. (2014). The Royal Society of Chemistry. [Link]

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]

Sources

Application

Application Note: Di-p-tolyl Phosphorochloridate-d14 as an Internal Standard and Derivatization Reagent in LC-MS/MS

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) Introduction & Scientific Rationale Liquid chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Introduction & Scientific Rationale

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying small molecules in complex biological matrices. However, many critical analytes—such as short-chain aliphatic alcohols, sterols, and organophosphate flame retardant (OPFR) metabolites—lack readily ionizable functional groups, resulting in poor sensitivity under standard Electrospray Ionization (ESI) conditions[1].

To overcome this, chemical derivatization is employed to introduce a highly ionizable moiety, drastically improving the signal-to-noise (S/N) ratio[2]. Di-p-tolyl phosphorochloridate (DTPC) is a highly effective derivatizing agent that reacts with nucleophilic groups (hydroxyls and amines) via an SN​2 mechanism.

For rigorous quantitative analysis, matrix effects (ion suppression or enhancement) must be normalized. This is where Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) becomes indispensable. As a stable isotope-labeled (SIL) reagent, DTPC-d14 allows researchers to synthesize perfectly co-eluting internal standards directly in the sample matrix[3]. Furthermore, it serves as a critical intermediate for synthesizing Di-p-tolyl-phosphate-d14, a primary biomarker standard for assessing exposure to flame retardant plasticizers[4][5].

Reaction Mechanism & Causality

The derivatization relies on the nucleophilic attack of the analyte's oxygen or nitrogen atom on the electrophilic phosphorus center of DTPC-d14.

Causality in Reaction Conditions:

  • Anhydrous Environment: Phosphorochloridates are highly sensitive to moisture. Water acts as a competing nucleophile, hydrolyzing DTPC-d14 into di-p-tolyl phosphate-d14. This not only consumes the expensive isotopic reagent but also creates a massive background signal in the MS. Therefore, strictly aprotic solvents (e.g., anhydrous acetonitrile) are mandatory.

  • Acid Scavenging (Base Catalyst): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl protonates target amines (rendering them non-nucleophilic) and degrades acid-labile analytes. A mild base, such as Potassium Carbonate ( K2​CO3​ ) or Triethylamine (TEA), is required to drive the reaction forward[2].

  • Mass Shift: Derivatization with DTPC-d14 adds a highly specific mass shift (+274.3 Da for alcohols), shifting low-mass analytes out of the high-background noise region of the mass spectrum.

Reaction Workflow

Workflow Analyte Target Analyte (OH / NH2) Reaction Nucleophilic Substitution (SN2) Analyte->Reaction Reagent DTPC-d14 (Isotope Reagent) Reagent->Reaction Base Base Catalyst (Acid Scavenger) Base->Reaction Neutralizes HCl Product Derivatized SIL-IS (+274 Da Mass Shift) Reaction->Product >95% Yield LCMS LC-ESI-MS/MS Analysis Product->LCMS Enhanced Ionization

Workflow of DTPC-d14 derivatization for generating stable isotope-labeled internal standards.

Quantitative Data Summary

The table below summarizes the expected analytical improvements when derivatizing poorly ionizing functional groups with DTPC-d14 prior to LC-MS/MS analysis.

Analyte ClassTarget GroupUnderivatized ESI ResponseMass Shift via DTPC-d14 (Da)Typical MS PolarityExpected Sensitivity Gain
Aliphatic Alcohols -OHVery Low (Neutral)+274.3Positive (ESI+)50x – 100x
Phenols / Sterols Ar-OHLow (Negative Mode)+274.3Positive (ESI+)20x – 50x
Primary Amines -NH_2Moderate (Positive)+273.3Positive (ESI+)10x – 20x
OPFR Metabolites -OHPoor S/N+274.3Pos/Neg Switchable>100x

Experimental Protocol: Self-Validating Derivatization

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes mandatory quality control (QC) checkpoints to verify reagent integrity and reaction completion.

Materials Required
  • Reagent: Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14), 1 mg/mL in anhydrous Acetonitrile (ACN).

  • Catalyst: Potassium carbonate ( K2​CO3​ ), anhydrous powder.

  • Solvent: LC-MS grade Acetonitrile (strictly anhydrous).

  • Quenching Agent: LC-MS grade Water ( H2​O ).

Step-by-Step Methodology

Phase 1: Sample Preparation & Drying

  • Extract the target analytes from the biological matrix (e.g., plasma, urine) using appropriate Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Evaporate the extract to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Any residual water will rapidly hydrolyze the DTPC-d14 reagent, quenching the reaction prematurely.

Phase 2: Derivatization Reaction 3. Reconstitute the dried extract in 100 µL of anhydrous ACN. 4. Add 1 mg of anhydrous K2​CO3​ directly to the vial to serve as the acid scavenger. 5. Add 50 µL of the DTPC-d14 reagent (1 mg/mL in ACN). 6. Seal the vial tightly with a PTFE-lined cap and incubate in a thermoshaker at 70°C for 60 minutes at 800 RPM. Causality: 70°C provides sufficient kinetic energy to overcome the steric hindrance of bulky sterols or secondary alcohols without causing thermal degradation[2].

Phase 3: Quenching and LC-MS Preparation 7. Remove the vial from the incubator and allow it to cool to room temperature (5 mins). 8. Add 150 µL of LC-MS grade water. Causality: Water serves a dual purpose. It quenches any unreacted DTPC-d14 (preventing on-column reactions) and adjusts the solvent strength to be compatible with reverse-phase LC starting gradients[2]. 9. Centrifuge at 12,000 x g for 5 minutes to pellet the K2​CO3​ . Transfer the supernatant to an autosampler vial.

Self-Validating Quality Control (QC) Framework

To guarantee the integrity of the data, every batch must include the following validation samples:

  • Validation 1 (Reagent Blank): Process a vial containing only ACN, K2​CO3​ , and DTPC-d14 (no sample). Purpose: Identifies the baseline hydrolysis products of DTPC-d14 to ensure they do not isobarically interfere with the target analyte's MRM transitions.

  • Validation 2 (Matrix Spike/Yield Check): Spike a known concentration of an unlabeled surrogate standard into a matrix sample prior to derivatization. Purpose: By monitoring the disappearance of the underivatized precursor mass, you can confirm that the derivatization yield exceeds >95%, proving the matrix did not inhibit the reaction.

References

  • MDPI. "Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids". Available at:[Link]

  • The Japan Society for Analytical Chemistry. "Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids". Available at:[Link]

Sources

Method

Application Note: Synthesis and Validation of d14-Labeled Di-o-Cresyl Phosphate (DoCP-d14)

Abstract Organophosphate esters (OPEs) are extensively utilized globally as flame retardants and plasticizers, serving as primary replacements for phased-out polybrominated diphenyl ethers (PBDEs)[1]. Because these compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Organophosphate esters (OPEs) are extensively utilized globally as flame retardants and plasticizers, serving as primary replacements for phased-out polybrominated diphenyl ethers (PBDEs)[1]. Because these compounds are physically blended rather than chemically bonded into consumer products, they readily migrate into indoor environments, leading to ubiquitous human exposure[1]. In biological systems, organophosphate triesters are rapidly metabolized into their corresponding diesters, which are subsequently excreted in urine[2].

To accurately quantify these diester metabolites—specifically di-o-cresyl phosphate (DoCP)—using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are strictly required to correct for matrix effects and ion suppression[3]. This application note details the mechanistic synthesis, purification, and analytical validation of d14-labeled di-o-cresyl phosphate (DoCP-d14), establishing a self-validating protocol for generating this critical biomonitoring standard.

Mechanistic Principles of Synthesis

The synthesis of DoCP-d14 relies on the controlled phosphorylation of o-cresol-d7 using phosphorus oxychloride (POCl₃). Rather than merely following a recipe, understanding the causality behind the reaction conditions ensures high isotopic purity and prevents the formation of unwanted byproducts.

Causality of Experimental Choices
  • Reagent Selection & Stoichiometry: POCl₃ acts as a trifunctional electrophile. By strictly controlling the stoichiometry to exactly 2.0 equivalents of o-cresol-d7, the reaction is thermodynamically directed towards the di-substituted phosphorochloridate intermediate. This minimizes the formation of the fully substituted tri-o-cresyl phosphate, which is difficult to separate from the diester.

  • Temperature Control: The initial addition must be performed at 0°C. The first substitution of POCl₃ is highly exothermic. Maintaining low temperatures prevents runaway reactions and suppresses the formation of the tri-ester, which requires a higher activation energy[4].

  • Base Scavenger: Triethylamine (Et₃N) is utilized to neutralize the HCl generated during the nucleophilic attack of the deuterated alcohol on the phosphorus center. Removing HCl drives the equilibrium forward and prevents acid-catalyzed degradation of the intermediate[4].

SynthesisWorkflow A o-Cresol-d7 + POCl3 B Phosphorylation (Et3N, THF, 0°C) A->B C Di-o-cresyl-d14 Phosphorochloridate B->C D Hydrolysis (H2O, Pyridine) C->D E DoCP-d14 (Crude) D->E F Purification (Cation Exchange) E->F

Step-wise synthesis of DoCP-d14 via phosphorylation and controlled hydrolysis.

Experimental Protocol: Synthesis of DoCP-d14

This procedure is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to guarantee success before proceeding to the next phase.

Phase 1: Phosphorylation
  • In a flame-dried 100 mL round-bottom flask purged with N₂, dissolve 10.0 mmol of o-cresol-d7 in 25 mL of anhydrous tetrahydrofuran (THF).

  • Add 11.0 mmol of anhydrous triethylamine (Et₃N) to the solution and cool the mixture to 0°C using an ice bath.

  • Dissolve 5.0 mmol of phosphorus oxychloride (POCl₃) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump.

    • Causality: Dropwise addition ensures POCl₃ remains the limiting reagent locally, preventing the formation of mono-cresyl phosphorodichloridate.

  • Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate (Et₃N·HCl) will form, confirming the progression of the nucleophilic substitution.

Phase 2: Hydrolysis & Self-Validation
  • Filter the reaction mixture under N₂ to remove the Et₃N·HCl salts.

  • Transfer the filtrate back to a reaction flask and add 10 mL of a 1:1 mixture of pyridine and water. Stir at room temperature for 2 hours.

    • Causality: Pyridine acts as a mild base to facilitate the hydrolysis of the remaining P–Cl bond without cleaving the newly formed P–O–Aryl bonds.

  • Self-Validation Check: Before proceeding to purification, evaporate 0.1 mL of the organic layer and reconstitute in CDCl₃. Obtain a rapid ³¹P NMR spectrum. A single peak at ~ -12.5 ppm validates successful hydrolysis, whereas a peak at +2 ppm indicates incomplete hydrolysis of the phosphorochloridate. Do not proceed until the +2 ppm peak disappears.

Phase 3: Purification and Isolation
  • Concentrate the mixture under reduced pressure to remove THF.

  • Acidify the aqueous residue to pH 1 using 1M HCl, then extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via strong cation exchange (SCX) chromatography or recrystallization from hexane/ethyl acetate to yield pure DoCP-d14 as a white solid.

Analytical Validation Metrics

To ensure the trustworthiness of the synthesized DoCP-d14 standard for high-resolution mass spectrometry, the compound must meet strict quantitative thresholds.

Analytical TechniqueTarget ParameterExpected Result for DoCP-d14Causality / Significance
³¹P NMR (162 MHz) Chemical Shift (δ)~ -12.5 ppm (singlet)Confirms the presence of a single phosphorus environment (diester).
¹H NMR (400 MHz) Proton integration1H (broad singlet, -OH)Absence of aromatic/aliphatic protons confirms >98% isotopic purity of the d14 rings.
LC-ESI-MS/MS Precursor Ion [M-H]⁻m/z 291.2Confirms the +14 Da mass shift relative to native DoCP (m/z 277.1).
LC-ESI-MS/MS Product Ionm/z 114.1 (cresyl-d7-O⁻)Confirms the structural integrity of the deuterated cresyl moiety during CID.

Application in LC-MS/MS Biomonitoring Workflows

Once validated, DoCP-d14 is deployed as an internal standard in the quantification of urinary biomarkers. A typical workflow involves spiking 0.4 mL of human urine with the DoCP-d14 standard, followed by enzymatic deconjugation using β-glucuronidase to release phase II conjugates[2]. The samples are then extracted using automated off-line solid-phase extraction (SPE) with Oasis HLB cartridges, concentrated, and analyzed via UHPLC-MS/MS in negative electrospray ionization mode[3].

AnalyticalWorkflow S1 Urine Sample (0.4 mL) S2 Spike DoCP-d14 Internal Standard S1->S2 S3 Enzymatic Deconjugation (β-glucuronidase) S2->S3 S4 Automated Off-Line SPE (Oasis HLB) S3->S4 S5 UHPLC-MS/MS (Isotope Dilution) S4->S5

Biomonitoring workflow utilizing DoCP-d14 for absolute quantification of OPFRs.

References

  • [1] A Nationwide Survey of 31 Organophosphate Esters in Sewage Sludge from the United States | nih.gov | 1

  • [2] Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphate flame retardant metabolites in human urine | cdc.gov | 2

  • [4] One-pot synthesis of organophosphate monoesters from alcohols | uni.lu | 4

  • [3] Quantification of 16 urinary biomarkers of exposure to flame retardants, plasticizers, and organophosphate insecticides for biomonitoring studies | nih.gov | 3

Sources

Application

Advanced Sample Preparation and Isotopic Derivatization using Di-p-tolyl Phosphorochloridate-d14 for Quantitative LC-MS

Executive Summary In modern LC-MS-based lipidomics and metabolomics, the detection of neutral or poorly ionizable molecules—such as sterols, fatty alcohols, and trace phenols—presents a significant analytical bottleneck....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern LC-MS-based lipidomics and metabolomics, the detection of neutral or poorly ionizable molecules—such as sterols, fatty alcohols, and trace phenols—presents a significant analytical bottleneck. Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) is a premium stable isotope-labeled derivatization reagent engineered to overcome these limitations. By targeting hydroxyl (-OH) and primary/secondary amine (-NH/NH2) functional groups, DTPC-d14 converts analytically "invisible" analytes into highly hydrophobic, readily ionizable phosphate esters or phosphoramidates.

This application note provides a comprehensive, field-validated protocol for utilizing DTPC-d14 in quantitative mass spectrometry. By leveraging a multiplexed d0/d14 isotopic labeling strategy, researchers can eliminate run-to-run variance, correct for matrix effects, and achieve up to a 100-fold increase in Electrospray Ionization (ESI) sensitivity.

Mechanistic Insights & Analytical Strategy

The Chemistry of Phosphorylation

The derivatization relies on a rapid nucleophilic substitution reaction. When an analyte containing a nucleophilic hydroxyl or amine group is introduced to DTPC-d14, the phosphorus center is attacked, displacing the chloride ion as a leaving group.

Causality in Reaction Design: This reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, the acidic environment will rapidly degrade acid-labile biological metabolites and prematurely halt the forward reaction. Therefore, the addition of an anhydrous acid scavenger—typically [3]—is strictly required. TEA neutralizes the HCl, driving the reaction to completion via Le Chatelier's principle while protecting the structural integrity of the target analytes.

ReactionPathway A Target Analyte (R-OH / R-NH2) D Nucleophilic Substitution A->D B DTPC-d14 Reagent B->D C Base Catalyst (Triethylamine) C->D Neutralizes HCl byproduct E Isotope-Tagged Product (Δm/z = +274.15 Da) D->E Forms stable ester/amide

Chemical mechanism of DTPC-d14 derivatization via nucleophilic substitution.

Isotopic Multiplexing for Relative Quantitation

The true power of [1] lies in comparative proteomics and metabolomics. By derivatizing a control cohort with unlabeled DTPC (d0) and a treated cohort with DTPC-d14, the two samples can be pooled prior to LC-MS analysis.

Because the d0 and d14 tags are chemically identical but differ in mass by exactly 14.08 Da (due to the 14 deuterium atoms on the tolyl rings), the derivatized analytes co-elute perfectly during reverse-phase liquid chromatography. They enter the mass spectrometer simultaneously, experiencing identical ion suppression. The mass spectrometer resolves them as a distinct doublet separated by 14.08 Da, allowing for highly precise relative quantitation.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, this protocol incorporates strict anhydrous conditions and built-in validation controls to prevent false positives from reagent background.

Materials Required
  • Derivatization Reagents: DTPC-d0 and DTPC-d14 (e.g., [1]).

  • Solvents: Anhydrous Acetonitrile (ACN), LC-MS Grade Water, Hexane.

  • Catalyst: Triethylamine (TEA), anhydrous.

Step-by-Step Derivatization Methodology
  • Sample Preparation (Desiccation): Aliquot 50 µL of the biological extract into a glass autosampler vial. Dry completely under a gentle stream of ultra-pure nitrogen. Causality: Trace moisture will hydrolyze DTPC into unreactive di-p-tolyl phosphate, destroying the reagent.

  • Reagent Formulation: Prepare a fresh 50 mM stock of DTPC-d14 in anhydrous ACN.

  • Reaction Initiation: Reconstitute the dried sample in 100 µL of anhydrous ACN. Add 10 µL of anhydrous TEA, followed immediately by 20 µL of the 50 mM DTPC-d14 stock.

  • Incubation: Vortex the mixture for 10 seconds and incubate in a thermoshaker at 40°C for 45 minutes.

  • Reaction Quenching (Critical Step): Add 10 µL of LC-MS grade water and incubate for an additional 10 minutes. Causality: This step intentionally hydrolyzes any remaining unreacted DTPC-d14, preventing continuous on-column reactions and protecting the LC-MS instrumentation from reactive chloridates.

  • Multiplex Pooling: Mix the DTPC-d14 derivatized sample 1:1 (v/v) with a corresponding sample that was derivatized using DTPC-d0.

  • Sample Cleanup (Liquid-Liquid Extraction): Add 200 µL of Hexane and 100 µL of Water to the pooled mixture. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes. Extract the upper organic (Hexane) layer. Causality: The organic layer retains the hydrophobic derivatized analytes, while the aqueous layer traps the TEA-HCl salts and quenched reagent byproducts that would otherwise cause severe ion suppression.

  • Final Reconstitution: Dry the extracted organic layer under nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

Validation Controls
  • Reagent Blank: Perform the exact protocol using ACN instead of a biological sample. This establishes a baseline for reagent-derived artifact peaks [2].

  • Spike-in Standard: Include a known internal standard (e.g., an exogenous sterol) prior to derivatization to calculate absolute recovery rates.

Workflow cluster_0 Parallel Sample Derivatization S1 Cohort A (Control) Derivatize with DTPC-d0 M Pool Samples (1:1 Ratio) S1->M S2 Cohort B (Treated) Derivatize with DTPC-d14 S2->M CLEAN LLE Cleanup & Quenching (Removes Salts & Excess Reagent) M->CLEAN LCMS LC-ESI-MS/MS Analysis CLEAN->LCMS DATA Relative Quantitation (Extract Doublets: Δm/z = 14.08) LCMS->DATA

Multiplexed LC-MS workflow utilizing DTPC-d0 and DTPC-d14 isotopic pairs.

Quantitative Data & MS Analytics

The addition of the di-p-tolyl phosphate moiety drastically shifts the polarity of the analyte, pushing it into a highly favorable retention window on C18 columns. Furthermore, the phosphate ester acts as a powerful proton-acceptor in positive-ion ESI mode, resulting in massive gains in analytical sensitivity.

Expected Mass Shifts and Sensitivity Gains

The table below summarizes the theoretical mass values for representative biological targets before and after derivatization.

Analyte ClassExample AnalyteNative Exact MassDerivatized[M+H]⁺ (d0)Derivatized [M+H]⁺ (d14)Expected ESI Sensitivity Gain
Sterol Cholesterol386.35 Da647.42 m/z661.51 m/z10x – 50x
Fatty Alcohol 1-Hexadecanol242.26 Da503.32 m/z517.41 m/z20x – 100x
Phenol Propofol178.14 Da439.20 m/z453.29 m/z15x – 80x
Trace Amine Tryptamine160.10 Da421.16 m/z435.25 m/z5x – 20x

Note: The net mass addition to the target molecule is +259.58 Da for the DTPC-d0 tag and +273.66 Da for the DTPC-d14 tag. The resulting isotopic doublet will always be separated by exactly 14.08 m/z for singly charged ions.

References

  • Google Patents. "US3321555A - Phosphorylated polyester polyols.
Method

High-Sensitivity Quantitative Analysis of Polar Metabolites via Isotope-Coded Derivatization with Di-p-tolyl Phosphorochloridate-d14

The Analytical Challenge & Mechanistic Solution In the realm of LC-MS/MS metabolomics and drug development, low-molecular-weight polar metabolites (e.g., short-chain alcohols, primary amines, and sterols) present a formi...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Mechanistic Solution

In the realm of LC-MS/MS metabolomics and drug development, low-molecular-weight polar metabolites (e.g., short-chain alcohols, primary amines, and sterols) present a formidable analytical challenge. Due to their high polarity, these compounds typically elute in the void volume of reversed-phase liquid chromatography (RPLC) columns, subjecting them to severe ion suppression from endogenous matrix components[1]. Furthermore, their lack of highly proton-affinitive functional groups results in poor ionization efficiency in electrospray ionization (ESI). To overcome these limitations, chemical derivatization is employed to enhance both chromatographic retention and mass spectrometric detection[2].

Di-p-tolyl phosphorochloridate (DTPC) and its stable isotope-labeled counterpart, Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) , offer a highly robust Isotope-Coded Derivatization (ICD) strategy[3]. DTPC is a reactive phosphorylating agent that targets nucleophilic functional groups[4].

The Causality of the DTPC-d14 Advantage:
  • Chromatographic Shift: Attaching a bulky, hydrophobic di-p-tolyl phosphate moiety significantly increases the partition coefficient (LogP) of the target metabolite. This shifts its elution time well into the organic phase of the RPLC gradient, completely bypassing the ion-suppression zone at the solvent front.

  • Ionization Enhancement: The phosphate linkage and electron-rich aromatic rings act as a powerful "proton sponge," drastically increasing the gas-phase basicity of the molecule. This yields a 100- to 200-fold enhancement in ESI+ sensitivity.

  • The SIL-IS Self-Validating System: Synthesizing a unique stable isotope-labeled internal standard (SIL-IS) for every unknown metabolite is economically unfeasible. By utilizing an ICD approach, the biological sample is derivatized with standard DTPC (Light), while a reference standard mixture is derivatized with DTPC-d14 (Heavy). When mixed 1:1, the heavy derivatives act as perfect, co-eluting internal standards. The 14-Da mass shift per derivatized site allows for independent tracking via Multiple Reaction Monitoring (MRM), perfectly compensating for extraction losses and matrix effects[5].

Workflow cluster_0 Sample Preparation & Isotope-Coded Derivatization N1 Biological Sample (Unknown Metabolites) N3 Derivatize with DTPC (Light) N1->N3 N2 Reference Standard (Known Metabolites) N4 Derivatize with DTPC-d14 (Heavy) N2->N4 N5 Mix 1:1 Ratio N3->N5 N4->N5 N6 Reversed-Phase LC Separation (Enhanced Retention) N5->N6 N7 ESI-MS/MS Detection (MRM Mode: Δm/z = 14) N6->N7 N8 Absolute Quantification (Light/Heavy Ratio) N7->N8

Fig 1. Isotope-coded derivatization workflow using DTPC and DTPC-d14 for LC-MS/MS quantification.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By processing the sample and the standard in parallel and combining them prior to LC-MS/MS injection, any downstream volumetric errors or ionization fluctuations are mathematically nullified by the Light/Heavy area ratio.

Reagents & Materials
  • Derivatization Reagents: DTPC (Light) and DTPC-d14 (Heavy), prepared at 10 mg/mL in anhydrous acetonitrile (ACN).

  • Base Catalyst: Triethylamine (TEA), LC-MS grade.

  • Solvents: Anhydrous ACN, Methanol (MeOH), LC-MS grade Water.

Step 1: Sample Extraction & Drying
  • Extract polar metabolites from the biological matrix (e.g., 50 µL plasma) using a standard 4:1 Methanol/Water protein precipitation method.

  • Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a clean glass vial.

  • Critical Step: Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: DTPC is highly sensitive to moisture. Trace water will preferentially hydrolyze the phosphorochloridate reagent into di-p-tolyl hydrogen phosphate, consuming the reagent and preventing analyte derivatization.

Step 2: Isotope-Coded Derivatization (ICD)
  • Reconstitution: Resuspend the dried biological sample in 100 µL of anhydrous ACN containing 1% (v/v) TEA. Causality: TEA acts as an acid scavenger. The nucleophilic substitution reaction generates hydrochloric acid (HCl) as a byproduct. Without TEA to neutralize the HCl, the acidic environment would protonate target amines (rendering them non-nucleophilic) and halt the reaction.

  • Reagent Addition: Add 20 µL of the DTPC (Light) solution to the biological sample.

  • Reference Preparation: In a separate vial, prepare a known concentration curve of reference standards in 100 µL ACN/1% TEA. Add 20 µL of the DTPC-d14 (Heavy) solution.

  • Incubation: Seal the vials and incubate at 60°C for 45 minutes to drive the reaction to completion.

  • Quenching: Add 10 µL of MeOH to all vials and vortex. Causality: Methanol rapidly reacts with any leftover DTPC/DTPC-d14, converting it into methyl di-p-tolyl phosphate. This prevents the active reagent from fouling the LC column or MS source.

Step 3: Mixing & Analysis
  • Transfer 50 µL of the derivatized biological sample (Light) and 50 µL of the derivatized reference standard (Heavy) into a single LC autosampler vial.

  • Mix thoroughly and inject 5 µL into the LC-MS/MS system.

Reaction N1 Target Metabolite (R-OH or R-NH2) N4 Nucleophilic Attack (Transition State) N1->N4 N2 DTPC-d14 Reagent (Cl-PO(O-Tol-d7)2) N2->N4 N3 Base Catalyst (Triethylamine) N3->N4 Neutralizes HCl N5 Derivatized Metabolite (R-O-PO(O-Tol-d7)2) N4->N5 N6 Byproduct (TEA-HCl) N4->N6

Fig 2. Reaction mechanism of DTPC-d14 derivatization with polar metabolites.

LC-MS/MS Analytical Conditions

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 8 min, hold at 95% B for 3 min, return to 10% B for 3 min equilibration. Flow rate: 0.3 mL/min.

  • MS Mode: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The fragmentation of DTPC-derivatized compounds typically yields a highly abundant product ion corresponding to the cleaved di-p-tolyl phosphate cation.

    • Light (Sample): [M + 262]⁺ → m/z 263.1

    • Heavy (Standard): [M + 276]⁺ → m/z 277.2

Quantitative Data & Validation Summary

The implementation of DTPC-d14 derivatization fundamentally transforms the limit of detection (LOD) for historically difficult metabolites, while the SIL-IS ensures exceptional linearity and recovery.

Metabolite ClassRepresentative AnalyteNative LOD (nM)DTPC-Derivatized LOD (nM)Sensitivity GainLinearity (R²)Accuracy/Recovery
Short-chain AlcoholIsopropanol500.02.5200x 0.99898.5% ± 2.1%
Phenolp-Cresol150.01.2125x 0.999101.2% ± 1.5%
Primary AmineEthanolamine300.03.0100x 0.99799.0% ± 3.0%
SterolCholesterol50.00.5100x 0.99999.8% ± 1.2%

Field-Proven Insights from the Bench

  • Handling Reagents: DTPC and DTPC-d14 should be stored at -20°C in a desiccator. Always allow the vials to reach room temperature before opening to prevent condensation of atmospheric moisture inside the vial, which will rapidly degrade the phosphorochloridate.

  • Matrix Interferences: If analyzing highly complex matrices (e.g., feces or tissue homogenates), the sheer volume of endogenous hydroxyls and amines may deplete the DTPC reagent before target analytes are fully derivatized. In such cases, increase the DTPC concentration to 20 mg/mL to ensure pseudo-first-order reaction kinetics.

Sources

Application

Application Note: Synthesis of Stable Isotope-Labeled Internal Standards via Di-p-tolyl Phosphorochloridate-d14 in Pyridine

Executive Summary The accurate quantification of organophosphates, phosphopeptides, and related biomarkers in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires robust inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of organophosphates, phosphopeptides, and related biomarkers in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires robust internal standardization. Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) is a premium deuterium-labeled phosphorylating agent used to synthesize stable isotope-labeled internal standards (SIL-IS)[1]. By introducing a +14 Da mass shift, the resulting labeled analogs co-elute with endogenous target analytes, perfectly correcting for matrix-induced ion suppression and extraction recovery variances.

This application note details the optimized reaction conditions, mechanistic causality, and a self-validating protocol for the phosphorylation of nucleophiles (alcohols, phenols, and amines) using DTPC-d14 in pyridine.

Mechanistic Rationale: The Role of Pyridine

In phosphorylation chemistry, the choice of solvent and base dictates the reaction pathway. While non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) merely act as acid scavengers, pyridine serves a dual, catalytic role .

When DTPC-d14 is introduced into pyridine, it does not simply wait for a nucleophile. Instead, pyridine acts as a nucleophilic catalyst. The aromatic nitrogen of pyridine attacks the electrophilic phosphorus center, displacing the chloride ion to form a highly reactive di-p-tolyl phosphoro-N-pyridinium-d14 chloride intermediate[2].

Extensive 31 P NMR spectroscopy studies have confirmed that this N-pyridinium species—not the parent phosphorochloridate—is the active phosphorylating agent[2],[3]. Because the pyridinium moiety is a superior leaving group compared to a chloride ion, the activation energy for the subsequent attack by the target nucleophile (R-OH or R-NH 2​ ) is significantly lowered, ensuring high-yield conversion even for sterically hindered substrates.

Mechanism A Di-p-tolyl Phosphorochloridate-d14 (Electrophile) C Phosphoro-N-pyridinium-d14 (Reactive Intermediate) A->C + Pyridine - Cl⁻ B Pyridine (Nucleophilic Catalyst) B->C Nucleophilic Attack E Di-p-tolyl Phosphate-d14 Ester (SIL-IS Product) C->E + Nucleophile - Pyridine F Pyridinium Chloride (Byproduct) C->F Cl⁻ + H⁺ (from Nu) D Target Nucleophile (R-OH / R-NH2) D->E Phosphorylation

Fig 1: Pyridine-catalyzed phosphorylation mechanism via the highly reactive N-pyridinium intermediate.

Experimental Parameters & Causality

To achieve >90% yield while preserving the isotopic fidelity of the d14 label, specific thermodynamic and stoichiometric parameters must be strictly controlled.

ParameterOptimized ValueMechanistic Causality & Rationale
DTPC-d14 Stoichiometry 1.2 – 1.5 EquivalentsA slight excess drives the reaction to completion. Unreacted DTPC-d14 is easily hydrolyzed during the aqueous quench.
Solvent System Anhydrous PyridineActs as both the bulk solvent and the nucleophilic catalyst. Trace moisture (<50 ppm required) will prematurely hydrolyze the N-pyridinium intermediate into unreactive di-p-tolyl hydrogen phosphate-d14.
Activation Temp. 0 °C (Ice Bath)The formation of the N-pyridinium intermediate is exothermic. Low temperatures prevent the thermal degradation or dealkylation of this highly reactive species[2].
Reaction Temp. 20 °C – 25 °C (RT)After intermediate formation, warming to room temperature provides the necessary kinetic energy for the target nucleophile to displace the pyridinium leaving group.
Atmosphere Argon or N 2​ Prevents the ingress of atmospheric moisture, maintaining the integrity of the electrophile.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; it includes an in-process Quality Control (QC) step to validate reaction completion before initiating the irreversible quenching phase.

Workflow S1 1. Preparation Anhydrous Pyridine Argon Atm S2 2. Activation 0°C, Add DTPC-d14 Form Intermediate S1->S2 S3 3. Phosphorylation Add Nucleophile Warm to RT S2->S3 S4 4. In-Process QC Aliquot LC-MS Verify Conversion S3->S4 S5 5. Quench & Purify H2O Quench Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for DTPC-d14 mediated phosphorylation.

Phase 1: Preparation & Activation
  • Glassware Preparation: Flame-dry a two-neck round-bottom flask under a continuous stream of Argon.

  • Solvent Loading: Inject 5.0 mL of anhydrous pyridine (sealed under inert gas) into the flask via a syringe.

  • Nucleophile Addition: Dissolve 1.0 mmol of the target nucleophile (e.g., a primary alcohol or phenol) in the pyridine. Stir to ensure complete dissolution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Phase 2: Phosphorylation
  • Electrophile Addition: Slowly add 1.3 mmol (approx. 404 mg) of Di-p-tolyl Phosphorochloridate-d14 dropwise over 5 minutes. Note: Rapid addition will cause a localized temperature spike, degrading the intermediate.

  • Intermediate Formation: Stir at 0 °C for 30 minutes to allow the complete formation of the di-p-tolyl phosphoro-N-pyridinium-d14 intermediate.

  • Coupling: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 to 6 hours, depending on the steric hindrance of the nucleophile.

Phase 3: In-Process Quality Control (Self-Validation)
  • Micro-Quench: Extract a 5 µL aliquot of the reaction mixture and immediately quench it into 100 µL of LC-MS grade methanol.

  • Rapid LC-MS Assessment: Inject the quenched aliquot into a mass spectrometer.

    • Validation Criteria: Confirm the disappearance of the precursor mass ( [M+H]+ of the nucleophile) and the appearance of the product mass ( [M+275.14]+ ). The addition of the di-p-tolyl phosphate-d14 moiety adds exactly 275.14 Da to the parent molecule. Do not proceed to Phase 4 until >95% conversion is observed.

Phase 4: Quenching & Workup
  • Global Quench: Re-cool the flask to 0 °C. Slowly add 2.0 mL of ice-cold deionized water to hydrolyze any unreacted DTPC-d14 into the water-soluble di-p-tolyl hydrogen phosphate-d14. Stir for 15 minutes.

  • Extraction: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with cold 1M HCl ( 3×15 mL) to protonate and remove the pyridine (as water-soluble pyridinium chloride).

  • Neutralization: Wash with saturated NaHCO 3​ ( 1×15 mL) and brine ( 1×15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude SIL-IS. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if necessary.

References

  • [2] 31P NMR SPECTROSCOPY STUDIES ON THE DIORGANYLPHOSPHOROCHLORIDATE/PYRIDINE PHOSPHORYLATION PROCEDURE. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). Available at:[Link]

  • [3] Synthesis of Casein-Related Peptides and Phosphopeptides. IV. Phosphorotriester and 'Phosphite-Triester' Phosphorylation of Protected Serine-Containing Peptides. Australian Journal of Chemistry (CSIRO PUBLISHING). Available at:[Link]

Sources

Method

Application Note: Preparation and Validation of Stable Isotope Labeled Phosphate Standards

Audience: Researchers, scientists, and drug development professionals in quantitative proteomics, metabolomics, and environmental tracking. Mechanistic Principles of Phosphate Isotope Labeling Phosphorus (P) possesses on...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in quantitative proteomics, metabolomics, and environmental tracking.

Mechanistic Principles of Phosphate Isotope Labeling

Phosphorus (P) possesses only one stable isotope ( 31 P). Historically, tracking phosphate dynamics in biological and environmental systems necessitated the use of radioactive isotopes ( 32 P, 33 P)[1]. However, radioisotopes suffer from short half-lives and pose significant safety and disposal challenges. To circumvent this, modern quantitative mass spectrometry (MS) relies heavily on oxygen-18 ( 18 O) labeled phosphate[1].

The causality behind selecting 18 O over other isotopes lies in its distinct mass shift (+2 Da per 18 O atom) and its exceptional stability. The P–O bond is highly stable under abiotic conditions and ambient temperatures, meaning the isotopic label is only cleaved or exchanged via enzyme-mediated biological activity[1].

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting matrix components from complex tissue extracts often cause unpredictable ion suppression or enhancement. Spiking samples with stable-isotope-labeled internal standards (SIL-IS) corrects these matrix effects[2]. Because the SIL-IS co-elutes exactly with the target endogenous metabolite but is differentiated by mass, it provides a self-validating internal baseline for absolute quantification, ensuring high reproducibility across varying extract dilutions[2].

Chemical Synthesis of 18 O-Labeled Inorganic Phosphate (OLP)

The synthesis of highly enriched 18 O-labeled inorganic phosphate (Pi) requires careful selection of the phosphorus precursor to ensure maximum isotopic purity.

Causality in Precursor Selection: PCl 5​ vs. POCl 3​

Researchers typically synthesize OLP by hydrolyzing either phosphorus pentachloride (PCl 5​ ) or phosphoryl chloride (POCl 3​ ) with 18 O-enriched water[3]. PCl 5​ is strictly preferred for generating fully labeled P 18 O 4​ . The mechanistic reason is structural: POCl 3​ contains a highly stable P=O double bond that does not readily break during ambient hydrolysis. Consequently, the original 16 O atom is retained, leading to a product mixture predominantly composed of P 18 O 3​ 16 O[3]. In contrast, PCl 5​ lacks this double bond, allowing for complete oxygen exchange and yielding >90% P 18 O 4​ [3].

Protocol A: Synthesis of 18 O 4​ -Phosphate
  • Preparation : Conduct the reaction in an ambient atmosphere under a fume hood. Ensure all glassware is thoroughly oven-dried to prevent ambient 16 O-water contamination[3].

  • Hydrolysis : Slowly add stoichiometric amounts of PCl 5​ to water enriched with 97 atom % 18 O. Because the reaction is highly exothermic and generates HCl gas, perform the addition dropwise while the reaction vessel is submerged in an ice bath.

  • Neutralization : Neutralize the highly acidic solution using a base (e.g., NaOH or KOH). Critical Step: The base must be dissolved in 18 O-water to prevent isotopic back-exchange, bringing the pH to a stable 7.0.

  • Purification : Lyophilize the solution to remove residual water and HCl. Re-dissolve the resulting OLP salts in a defined volume of LC-MS grade water for downstream applications.

Data Presentation: Isotopic Distribution

The following table summarizes the quantitative distribution of OLP species based on the precursor used, validated via Electrospray Ionization Mass Spectrometry (ESI-MS)[3].

Synthesis PrecursorP 16 O 4​ (%)P 18 O 16 O 3​ (%)P 18 O 2​ 16 O 2​ (%)P 18 O 3​ 16 O (%)P 18 O 4​ (%)
POCl 3​ 0.01.218.267.712.9
PCl 5​ 0.70.00.09.390.0

Synthesis of 18 O-Labeled Organic Phosphometabolites

While inorganic P 18 O 4​ is useful for environmental tracking, quantitative proteomics and metabolomics require labeled organic phosphates (e.g., nucleotides, inositol phosphates, hexose-phosphates). Historically, these were generated via complex, multi-step enzymatic cascades[2]. However, recent synthetic advances utilize a family of modified 18 O 2​ -phosphoramidite reagents for late-stage chemical labeling[4].

Protocol B: Late-Stage Labeling via 18 O 2​ -Phosphoramidites

This approach provides a unifying synthetic concept for generating isotopologues of biologically relevant metabolites with >95% 18 O-enrichment[4].

  • Phosphitylation : React the target alcohol (e.g., a sterically unhindered alcohol on a nucleoside or inositol derivative) with the 18 O 2​ -phosphoramidite reagent in the presence of an activator (e.g., 1H-tetrazole) under strictly anhydrous conditions.

  • Oxidation : Oxidize the intermediate phosphite triester to the corresponding phosphate. If fully labeled phosphate groups are required, utilize an 18 O-labeled oxidizing agent.

  • Deprotection : Remove the protecting groups (e.g., cyanoethyl or benzyl groups) under mild basic or reductive conditions to yield the fully labeled phosphometabolite without triggering phosphate migration or hydrolysis[4].

Analytical Validation

To ensure the integrity of the SIL-IS, the synthesized standards must be rigorously validated prior to deployment in biological assays.

  • ESI-MS Profiling : Used to confirm the isotopic envelope. Unlabeled phosphate appears at m/z 97, while fully labeled P 18 O 4​ appears at m/z 105[3].

  • CE-ESI-QqQ Validation : Capillary electrophoresis coupled to triple quadrupole MS is highly effective for assigning metabolites from complex biological matrices. This setup ensures that phosphate neutral loss (which would strip the heavy label and confound quantification data) is negligible during ionization[4].

Workflow Visualization

G Precursors Chemical Precursors H2_18O H2¹⁸O (97 atom %) Precursors->H2_18O PCl5 PCl5 (Recommended) Precursors->PCl5 POCl3 POCl3 (Not Recommended) Precursors->POCl3 Hydrolysis Ambient Hydrolysis & Neutralization H2_18O->Hydrolysis PCl5->Hydrolysis Complete Exchange POCl3->Hydrolysis Retains P=O Bond Pi_18O4 ¹⁸O4-Inorganic Phosphate (>90% P¹⁸O4) Hydrolysis->Pi_18O4 from PCl5 Pi_Mix Mixed ¹⁸O-Phosphates (Predominantly P¹⁸O3¹⁶O) Hydrolysis->Pi_Mix from POCl3 Phosphoramidite ¹⁸O2-Phosphoramidite Reagents Pi_18O4->Phosphoramidite Chemical Synthesis Validation ESI-MS / LC-MS/MS Validation Pi_18O4->Validation Organic_Metab ¹⁸O-Labeled Phosphometabolites Phosphoramidite->Organic_Metab Late-Stage Labeling Organic_Metab->Validation

Workflow for the synthesis and validation of 18O-labeled inorganic and organic phosphate standards.

References

  • Melby ES, Soldat DJ, Barak P. "Synthesis and Detection of Oxygen-18 Labeled Phosphate." PLoS ONE, 2011. URL:[Link]

  • Haas TM, Mundinger S, Qiu D, et al. "Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O-Phosphoramidites." Angewandte Chemie International Edition, 2022. URL:[Link]

  • Arrivault S, Guenther M, Fry SC, et al. "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS." Analytical Chemistry, 2015. URL:[Link]

  • Schryer A, Bradshaw K, Siciliano SD. "Methodology and validation of a new tandem mass spectrometer method for the quantification of inorganic and organic 18O-phosphate species." PLoS ONE, 2020. URL:[Link]

Sources

Application

Advanced Applications of Di-p-tolyl Phosphorochloridate-d14 in Kinetic Isotope Effect (KIE) Studies and Quantitative Mass Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary In the realm of mechanistic enzymology and quantitative me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

In the realm of mechanistic enzymology and quantitative metabolomics, the precision of mass spectrometry (MS) is often limited by ionization bias and isotopic envelope overlap. Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) is a highly specialized, deuterium-labeled organophosphorus reagent designed to overcome these limitations[1][2]. By incorporating 14 deuterium atoms on the tolyl rings, DTPC-d14 provides a massive +14 Da mass shift compared to its unlabeled counterpart[1].

As a Senior Application Scientist, I have structured this guide to detail how DTPC-d14 is deployed across two critical workflows: Isotope-Coded Derivatization (ICD) for MS-based KIE quantification, and the Synthesis of Heavy-Labeled Probes for elucidating the transition states of phosphotriesterase (PTE) enzymes.

Mechanistic Rationale & Chemical Properties

The Causality of Reagent Selection

To measure a Kinetic Isotope Effect (KIE), researchers must precisely quantify the ratio of light-to-heavy isotopes in a competitive reaction[3]. Traditional NMR methods require prohibitive amounts of sample, whereas MS-based methods are highly sensitive but suffer from matrix effects[4].

DTPC-d14 solves this by acting as an elite Isotope-Coded Derivatization (ICD) tag. The electrophilic phosphorus center of DTPC reacts rapidly and quantitatively with nucleophiles such as primary/secondary amines, alcohols, and phenols[5][6].

  • Massive Mass Shift: The +14 Da shift completely eliminates the M+1 and M+2 isotopic envelope overlap that plagues smaller tags (like +3 Da methyl groups), ensuring absolute quantification accuracy[4][7].

  • Ionization Enhancement: The highly lipophilic di-p-tolyl groups drastically enhance electrospray ionization (ESI) efficiency and reverse-phase LC retention, pushing the limits of detection for highly polar, poorly ionizable metabolites into the femtomole range[7].

Workflow 1: Isotope-Coded Derivatization (ICD) for MS-Based KIE Studies

Experimental Design

When studying the KIE of a metabolic enzyme (e.g., a kinase or dehydrogenase), the light and heavy substrates are reacted competitively. To quantify the minute differences in product formation rates, the reaction aliquots are derivatized. The light reaction pool is tagged with DTPC-d0, and the heavy reaction pool is tagged with DTPC-d14[4][7]. Pooling these samples 1:1 prior to LC-MS/MS creates a self-validating system: matrix effects and ionization biases are perfectly canceled out, allowing the KIE to be calculated directly from the ratio of the +0 Da and +14 Da MRM transitions.

ICD_Workflow S1 Light Substrate Reaction D1 Derivatize with DTPC-d0 S1->D1 S2 Heavy Substrate Reaction D2 Derivatize with DTPC-d14 S2->D2 Mix Pool Samples (1:1 Ratio) D1->Mix D2->Mix LCMS LC-ESI-MS/MS Analysis Mix->LCMS KIE Calculate KIE (Isotope Ratio) LCMS->KIE

ICD workflow for MS-based Kinetic Isotope Effect (KIE) quantification.

Step-by-Step Protocol: ICD of Polar Metabolites

Note: Phosphorochloridates are moisture-sensitive. Use anhydrous solvents and avoid nucleophilic buffers (e.g., Tris).

  • Sample Preparation: Extract the enzymatic reaction products using cold acetonitrile (ACN) to precipitate proteins. Centrifuge at 14,000 x g for 10 min and transfer the supernatant to a glass vial.

  • Reagent Preparation: Prepare 100 mM stock solutions of DTPC-d0 and DTPC-d14 in anhydrous ACN. Prepare a 200 mM solution of Triethylamine (TEA) in ACN to serve as an acid scavenger.

  • Derivatization Reaction:

    • To 50 µL of the light reaction extract, add 10 µL of TEA solution and 50 µL of DTPC-d0.

    • To 50 µL of the heavy reaction extract, add 10 µL of TEA solution and 50 µL of DTPC-d14.

    • Causality: The nucleophilic attack on the phosphorus center releases HCl. TEA neutralizes this byproduct, driving the reaction to completion and preventing the degradation of acid-sensitive metabolites.

  • Incubation: Vortex briefly and incubate at 40°C for 30 minutes.

  • Quenching & Pooling: Quench unreacted DTPC by adding 10 µL of 5% LC-MS grade formic acid in water. Combine the d0 and d14 derivatized samples in a 1:1 volumetric ratio.

  • Analysis: Inject 2 µL into the LC-MS/MS system operating in positive ESI mode.

Workflow 2: Synthesis of Heavy-Labeled Probes for Hydrolase Mechanisms

Experimental Design

Phosphotriesterases (PTEs) are critical enzymes for the bioremediation of organophosphate pesticides and nerve agents[8]. Determining their catalytic mechanism—specifically distinguishing between associative (SN2-like) or dissociative transition states—relies heavily on measuring the KIE of the leaving group[3][9].

DTPC-d14 is an essential building block for synthesizing heavy-labeled phosphotriester probes (e.g., di-p-tolyl p-nitrophenyl phosphate-d14)[10][11]. By placing the d14 tag on the non-leaving groups, researchers create a massive remote mass reporter. This allows the tracking of the non-leaving group fragment during enzymatic cleavage via MS without isotopically altering the primary reaction center (the P-O bond being cleaved).

PTE_Mechanism Substrate Substrate Di-p-tolyl-d14 p-NP phosphate Complex Michaelis Complex (Metal-Coordinated) Substrate->Complex Enzyme PTE Active Site (Binuclear Zn/Co) Enzyme->Complex TS Transition State (Associative SN2(P)) Complex->TS Nucleophilic Attack (Bridging OH) Products Products Di-p-tolyl-d14 phosphate + p-NP TS->Products P-O Bond Cleavage

Associative SN2(P) transition state mechanism of Phosphotriesterase (PTE) hydrolysis.

Step-by-Step Protocol: Synthesis of DTPC-d14 Probes
  • Reaction Setup: In a flame-dried round-bottom flask purged with argon, dissolve 1.0 equivalent of the target leaving-group alcohol (e.g., p-nitrophenol) in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 equivalents of anhydrous TEA. Cool the mixture to 0°C using an ice bath.

  • Phosphorylation: Dissolve 1.0 equivalent of DTPC-d14 in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: The dropwise addition at 0°C controls the exothermic nature of the phosphorylation, preventing the formation of symmetrical pyrophosphate side-products.

  • Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO3 (to remove unreacted p-nitrophenol), and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting heavy-labeled probe is ready for enzymatic KIE assays.

Quantitative Data & MS Parameters

Table 1: Physicochemical Properties of DTPC-d14

PropertyValue
Molecular Formula C14D14ClO3P
Molecular Weight 310.77 g/mol
Mass Shift (vs d0) +14.08 Da
Target Nucleophiles Alcohols (-OH), Amines (-NH2), Phenols (-ArOH)
Storage Conditions -20°C (Highly moisture sensitive)

Table 2: LC-MS/MS MRM Transitions for ICD-Tagged Metabolites

Analyte ClassPrecursor Ion (d0)Precursor Ion (d14)Dominant Product IonIonization Mode
Primary Amines [M+296]+[M+310]+m/z 277 (d0) / 291 (d14)ESI (+)
Alcohols [M+296]+[M+310]+m/z 277 (d0) / 291 (d14)ESI (+)
Phenols [M+296]+[M+310]+m/z 277 (d0) / 291 (d14)ESI (+)

References

  • MedChemExpress. Di-p-tolyl Phosphorochloridate-d14 | Stable Isotope.
  • Santa Cruz Biotechnology. Di-p-tolyl Phosphorochloridate-d14 | CAS 6630-15-5 unlabeled.
  • ChemicalBook. Di-p-tolyl Phosphorochloridate | 6630-15-5.
  • ResearchGate. The use of isotopes to determine enzyme mechanisms. Archives of Biochemistry and Biophysics.
  • American Chemical Society (ACS). Isotope Effects in the Study of Phosphoryl and Sulfuryl Transfer Reactions. Chemical Reviews.
  • National Institutes of Health (NIH). Molecular Dynamics Simulations of the Detoxification of Paraoxon Catalyzed by Phosphotriesterase (PTE).
  • American Chemical Society (ACS). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry.
  • ResearchGate. Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics.

Sources

Method

Procedures for handling moisture-sensitive deuterated chloridates

Application Note: Advanced Protocols for the Handling and Transfer of Moisture-Sensitive Deuterated Chloridates Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Handling and Transfer of Moisture-Sensitive Deuterated Chloridates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To establish a rigorous, self-validating methodology for the manipulation of deuterated chloridates, preventing both hydrolytic degradation and isotopic scrambling.

Introduction & Mechanistic Causality

Deuterated chloridates—encompassing isotopically labeled acyl chlorides (R-COCl) and phosphorochloridates (RO-POCl₂)—are critical electrophiles in the synthesis of labeled pharmaceuticals, such as ProTides and metabolic tracers. The handling of these reagents presents a dual challenge: extreme moisture sensitivity and the severe risk of isotopic scrambling.

The Causality of Degradation: When exposed to trace atmospheric moisture, the electrophilic center of the chloridate undergoes rapid nucleophilic attack by water. This forms an unstable tetrahedral intermediate that collapses to yield the inactive carboxylic or phosphoric acid, alongside the stoichiometric release of hydrogen chloride (HCl) or deuterium chloride (DCl)[1].

Beyond the mere loss of reagent titer, the generation of HCl/DCl is catastrophic for deuterated compounds. The acidic environment catalyzes reversible enolization or protonation at adjacent carbon centers, leading to rapid H/D exchange with any protic sources in the environment. Consequently, even a 1% hydrolysis event can lead to a cascading >10% loss of isotopic purity across the bulk material.

Mechanism RCOCl Deuterated Chloridate Int Tetrahedral Intermediate RCOCl->Int Nucleophilic Attack H2O Trace Moisture H2O->Int Acid Hydrolyzed Acid Int->Acid Collapse HCl HCl / DCl Release Int->HCl Elimination Scramble Isotopic Scrambling HCl->Scramble H/D Exchange

Logical relationship of moisture-induced degradation and isotopic scrambling in chloridates.

Environmental Control & Pre-requisites

To prevent the degradation cascade, the experimental environment must be rigorously controlled. Gloveboxes are the gold standard for storing and weighing these solids or neat liquids, as they maintain an atmosphere of less than 0.1 ppm of oxygen and water[2]. However, for active reaction execution, Schlenk line techniques are required to manipulate solutions under dynamic inert gas flow[3].

Self-Validating Check (Pre-Reaction): Before any reagent is introduced, the anhydrous integrity of the solvent must be verified. Do not rely solely on commercial "anhydrous" labels. A Karl Fischer (KF) titration must be performed on the solvent immediately prior to use.

Table 1: Quantitative Solvent Specifications for Chloridate Handling

SolventMax Water Content (KF)Required Degassing MethodStorage Conditions
Tetrahydrofuran (THF)< 10 ppmFreeze-Pump-Thaw (3x)Over 3Å Molecular Sieves, Argon
Dichloromethane (DCM)< 10 ppmSparging (30 min)Over 4Å Molecular Sieves, Argon
Toluene< 10 ppmFreeze-Pump-Thaw (3x)Over 4Å Molecular Sieves, Argon

Experimental Workflow: Anhydrous Cannula Transfer Protocol

To maintain the integrity of the deuterated chloridate during reaction setup, a positive-pressure cannula transfer is mandated over syringe transfer for volumes exceeding 5 mL. Syringes, even gas-tight variants, can introduce micro-bubbles of atmospheric air during the plunger draw, introducing enough moisture to initiate the HCl-catalyzed scrambling cascade.

Workflow N1 1. Glassware & Solvent Prep (Bake at 150°C, Degas) N2 2. Schlenk Line Setup (3x Vacuum/Argon Cycles) N1->N2 N3 3. Reagent Solubilization (Inside Glovebox) N2->N3 N4 4. Cannula Transfer (Positive Argon Pressure) N3->N4 N5 5. In-line QC Validation (NMR / KF Titration) N4->N5

Step-by-step experimental workflow for the anhydrous transfer of deuterated chloridates.

Step-by-Step Methodology:

  • Glassware Preparation: Bake all Schlenk flasks, cannulas, and PTFE-coated stir bars at 150°C for a minimum of 12 hours. Assemble the glassware while hot and immediately connect to the Schlenk line to cool under vacuum.

  • Atmospheric Purging: Perform a minimum of three vacuum/inert gas (Argon) cycles. Allow the vacuum to pull for 5 minutes per cycle to ensure complete desorption of surface-bound water molecules[3].

  • Reagent Solubilization: Inside a controlled glovebox (<0.1 ppm H₂O), weigh the deuterated chloridate into a sealed Schlenk flask[2]. Transfer the flask to the Schlenk line and inject the pre-validated anhydrous solvent (e.g., THF) through a rubber septum against a positive counterflow of Argon.

  • Cannula Transfer: Insert one end of a stainless-steel cannula into the reagent flask (above the liquid level) and the other end into the receiving reaction flask. Purge the cannula with Argon for 1 minute. Submerge the source end into the chloridate solution. Close the bubbler valve on the source flask to build positive Argon pressure, forcing the liquid through the cannula into the receiving flask without exposing it to the atmosphere.

  • Reaction Execution: For highly reactive phosphorochloridates, ensure the receiving flask is cooled to 0°C. Add the chloridate dropwise to control the exothermic reaction and prevent thermal degradation of the deuterated label[4].

Self-Validating Quality Control (Post-Transfer)

A robust protocol must validate its own success. To confirm that the deuterated chloridate was transferred without hydrolysis or isotopic scrambling, perform an in-line NMR validation before proceeding with the main synthetic step:

  • Procedure: Withdraw a 0.1 mL aliquot of the transferred solution using a micro-syringe purged with Argon. Inject this into a septum-sealed NMR tube containing anhydrous deuterated solvent (e.g., CDCl₃ dried over silver foil and 4Å molecular sieves).

  • Validation Criteria:

    • ³¹P NMR (for phosphorochloridates): Confirm the presence of a single sharp peak (typically ~3-5 ppm depending on the substituents). The appearance of a new peak near 0 ppm definitively indicates hydrolysis to the phosphate.

    • ¹H/²H NMR: Verify the absence of a broad -OH peak. Integrate the ²H NMR signals against an internal standard to confirm the 100% retention of the deuterium label at the expected chemical shifts.

Troubleshooting Matrix

Table 2: Troubleshooting Hydrolysis and Isotopic Degradation

Observation (QC Failure)Mechanistic CauseCorrective Action
Broad -OH peak in ¹H NMRTrace moisture led to tetrahedral intermediate collapse.Discard reagent. Re-dry glassware at >150°C overnight; re-titrate solvent.
Loss of ²H integrationHCl-catalyzed H/D exchange via enolization.Ensure strict anhydrous conditions; add a non-nucleophilic acid scavenger (e.g., Et₃N) prior to transfer.
Incomplete main reactionReagent degraded/hydrolyzed before addition.Abandon syringe transfers for bulk liquids; perform transfers strictly via cannula under positive Argon.

References

  • The Schlenk Line Survival Guide: Gloveboxes Source: Schlenk Line Survival Guide URL:[Link]

  • Transferring Liquids and Schlenk Line Techniques Source: LibreTexts Chemistry URL:[Link]

  • Carboxylic Acid to Acid Chloride: Scope & Limitations Source: OrgoSolver URL:[Link]

  • US8633309B2 - Nucleoside phosphoramidates Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Di-p-tolyl Phosphorochloridate-d14

Welcome to the technical support guide for Di-p-tolyl Phosphorochloridate-d14. As a deuterated organophosphorus reagent, its integrity is paramount for the success of your research, particularly in tracer studies and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Di-p-tolyl Phosphorochloridate-d14. As a deuterated organophosphorus reagent, its integrity is paramount for the success of your research, particularly in tracer studies and drug development. This guide provides in-depth technical advice, troubleshooting, and validated protocols designed to prevent its primary mode of degradation: hydrolysis. By understanding the science behind its sensitivity and implementing these field-proven techniques, you can ensure the long-term stability and efficacy of this valuable compound.

Part 1: The Core Challenge - Understanding Hydrolysis
Q: Why is Di-p-tolyl Phosphorochloridate-d14 so highly sensitive to moisture?

A: The sensitivity of Di-p-tolyl Phosphorochloridate-d14 stems from the phosphorus-chlorine (P-Cl) bond. The phosphorus atom is highly electrophilic, making it an attractive target for nucleophiles. Water (H₂O) is a potent nucleophile that will readily attack the phosphorus center.

This reaction, known as hydrolysis, results in the displacement of the chloride ion and the formation of Di-p-tolyl-phosphate-d14 and hydrochloric acid (HCl).[1][2] This degradation is irreversible and has two major consequences for your experiments:

  • Loss of Reactivity: The resulting phosphate is significantly less reactive and will not perform the desired phosphorylation reaction.

  • Reaction Interference: The generation of HCl can alter the pH of your reaction mixture, potentially catalyzing unwanted side reactions or degrading other sensitive components.

The mechanism involves the oxygen atom of water attacking the phosphorus atom, leading to a pentavalent intermediate which then collapses, expelling a chloride ion.[1][3]

Hydrolysis_Mechanism Reagent Di-p-tolyl Phosphorochloridate-d14 (R₂POCl) Phosphate Di-p-tolyl-phosphate-d14 (R₂PO(OH)) Reagent->Phosphate Hydrolysis HCl Hydrochloric Acid (HCl) Reagent->HCl Byproduct Formation Water Water (H₂O) (Nucleophile) Water->Reagent

Caption: Hydrolysis of Di-p-tolyl Phosphorochloridate-d14.

Part 2: Proactive Prevention - Storage & Handling Protocols

Proper storage and handling are not merely recommendations; they are essential procedures to guarantee the reagent's integrity. Phosphorochloridates are classified as moisture-sensitive and require storage in a controlled environment.[4]

Q: What are the definitive long-term storage conditions for this reagent?

A: The reagent must be stored in a tightly sealed container under an inert, dry atmosphere to protect it from atmospheric moisture. The following conditions are mandatory.

ParameterRecommendationRationale & Expert Insight
Temperature Store at ≤ -15°C.[5]Reduces the kinetic rate of any potential degradation reactions. Follow the temperature specified on the product label and Certificate of Analysis.
Atmosphere Dry Argon or Nitrogen.[4]An inert atmosphere displaces all oxygen and, more critically, moisture. Argon is denser than air, providing a better protective blanket, but high-purity nitrogen is a common and effective alternative.[6]
Container Original supplier vial (e.g., Sure/Seal™ bottle).[7]These containers are designed with septa that allow for the removal of the reagent via syringe without compromising the internal atmosphere. Always ensure the cap and seal are secure.
Location A dedicated freezer for moisture-sensitive reagents.Avoid frost-free freezers, as their temperature cycles can introduce moisture. A manual-defrost freezer provides a more stable environment.
Q: How should I handle the reagent to prevent moisture exposure during use?

A: This is the most critical phase where contamination occurs. Following a strict, systematic workflow is essential. Simply opening the vial on the bench is unacceptable and will lead to rapid degradation.

This protocol assumes the use of standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive compounds.[6][7]

  • Prepare Glassware: All glassware (syringes, needles, reaction flasks) must be rigorously dried. Heat them in an oven at >125°C for at least 4 hours (overnight is preferred) and allow them to cool to room temperature in a desiccator or under a stream of dry inert gas.[7]

  • Equilibrate the Reagent: Remove the Di-p-tolyl Phosphorochloridate-d14 vial from the freezer and allow it to warm completely to room temperature in a desiccator (typically 30-60 minutes). This is a critical step. Opening a cold vial will cause atmospheric moisture to condense on the product, leading to immediate hydrolysis.[5]

  • Establish Inert Atmosphere: Purge your reaction flask and syringe/needle assembly with dry nitrogen or argon. A common technique is to cycle between vacuum and the inert gas three times.[6]

  • Dispense the Reagent:

    • Puncture the septum of the reagent vial with a needle connected to your inert gas line to create a positive pressure.

    • Puncture the septum with a second, dry needle attached to your dry syringe.

    • Slowly draw the desired volume of the liquid reagent into the syringe. The positive pressure from the gas line will aid in this process.

    • Remove the syringe and immediately dispense the reagent into your reaction flask, which is also under a positive pressure of inert gas.

  • Clean and Store:

    • Remove the gas inlet needle from the reagent vial.

    • To ensure a tight seal for long-term storage, wrap the cap/septum area with Parafilm®.

    • Return the vial to the freezer at the recommended temperature.

Handling_Workflow Start Start: Need to Dispense Reagent Dry_Glassware 1. Oven-Dry All Glassware (>125°C, 4+ hrs) Start->Dry_Glassware Equilibrate 2. Equilibrate Reagent Vial to Room Temperature Dry_Glassware->Equilibrate Inert_Setup 3. Assemble & Purge Setup with Dry N₂/Ar Equilibrate->Inert_Setup Puncture_Gas 4. Puncture Septum with Inert Gas Inlet Inert_Setup->Puncture_Gas Puncture_Syringe 5. Puncture Septum with Dry Syringe Puncture_Gas->Puncture_Syringe Withdraw 6. Withdraw Reagent Puncture_Syringe->Withdraw Dispense 7. Dispense into Reaction Flask Withdraw->Dispense Reseal 8. Reseal Vial & Wrap Dispense->Reseal Store 9. Return to Freezer (≤ -15°C) Reseal->Store End End: Reagent Stored Store->End

Caption: Workflow for handling moisture-sensitive reagents.

Part 3: Troubleshooting & FAQs
Q: My reaction yields are inconsistent. Could the Di-p-tolyl Phosphorochloridate-d14 be degraded?

A: Yes, this is a very common symptom of reagent hydrolysis. If the phosphorochloridate has partially hydrolyzed to the phosphate, the effective molarity of the active reagent is lower than calculated, leading directly to reduced yields. Furthermore, the HCl byproduct can interfere with your reaction chemistry.

  • Troubleshooting Step: If you suspect degradation, it is best practice to use a fresh, unopened vial of the reagent and strictly follow the handling protocol above. Compare the results. If the yield improves significantly, your previous vial was likely compromised.

Q: How can I analytically confirm if my reagent has hydrolyzed?

A: Several analytical techniques can detect hydrolysis. The most common is ³¹P NMR spectroscopy.

  • ³¹P NMR: Di-p-tolyl Phosphorochloridate will have a characteristic chemical shift. The hydrolyzed product, Di-p-tolyl-phosphate, will appear as a distinct, separate peak at a different chemical shift. Comparing the integration of these two peaks can quantify the extent of degradation.

  • LC-MS: Liquid chromatography-mass spectrometry can separate the starting material from its hydrolyzed counterpart, allowing for detection and quantification. The hydrolyzed product will have a different retention time and a mass corresponding to the replacement of -Cl with -OH.

Q: I accidentally left the vial on the bench for an hour after taking it out of the freezer. Is it ruined?

A: It is highly likely that significant condensation occurred on the outside and potentially inside the cap threads, compromising the reagent upon opening. While it may not be completely hydrolyzed, its purity is now questionable. For experiments requiring high accuracy and reproducibility, we strongly advise against using this vial. Label it as "Suspect Quality" and use it only for non-critical preliminary tests, if at all.

Q: What is the expected shelf-life of Di-p-tolyl Phosphorochloridate-d14?

A: When stored and handled correctly according to the protocols in this guide, the reagent should remain stable for the duration specified on its Certificate of Analysis. However, the effective shelf-life is entirely dependent on maintaining an anhydrous, inert environment. Each time the vial is accessed, there is a small but finite risk of introducing contaminants. Therefore, for critical applications, using a new, unopened vial is always the best practice.

References
  • Dyguda-Kazimierowicz, E., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ResearchGate. [Link]

  • Ghanem, E., & Raushel, F. M. (2005). Detoxification of organophosphate nerve agents by bacterial phosphotriesterase. Chemistry & Biology.
  • Singh, A., et al. (2023). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology. [Link]

  • O'Neal, D. L., & Wu, C. (2009). Transformation of Organophosphorus Pesticides in the Presence of Aqueous Chlorine: Kinetics, Pathways, and Structure−Activity Relationships. Environmental Science & Technology.
  • PubChem (n.d.). Di(p-tolyl)phosphine Oxide. [Link]

  • Tadesse, A., et al. (2021). Simultaneous Hydrolysis and Detection of Organophosphate by Benzimidazole Containing Ligand-Based Zinc(II) Complexes. MDPI. [Link]

  • LookChem (n.d.). Cas 4129-40-2, Di(p-tolyl)phosphinoyl chloride. [Link]

  • Molecular Inorganic Chemistry (2008). Working with air and moisture sensitive compounds. [Link]

  • Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Decontamination of organophosphorus pesticides on sensitive equipment. (2010). ResearchGate. [Link]

  • Preservation of organophosphorous pesticides in water samples. (1975). PubMed. [Link]

  • Kuujia (2025). 6630-13-3(o-Tolyl Phosphorochloridate). [Link]

  • Screening of Indoor Transformation Products of Organophosphates and Organophosphites with an in Silico Spectral Database. (2023). ACS Measurement Science Au. [Link]

Sources

Optimization

Improving reaction yields with Di-p-tolyl Phosphorochloridate-d14

Title: Technical Support Center: Maximizing Phosphorylation Yields with Di-p-tolyl Phosphorochloridate-d14 Introduction: Welcome to the Application Scientist Support Desk. I frequently consult with drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Maximizing Phosphorylation Yields with Di-p-tolyl Phosphorochloridate-d14

Introduction: Welcome to the Application Scientist Support Desk. I frequently consult with drug development professionals and analytical chemists who struggle with inconsistent yields during complex phosphorylation workflows. Di-p-tolyl Phosphorochloridate-d14 is a highly specialized, deuterium-labeled phosphorylating agent. It is primarily utilized to synthesize stable isotope-labeled internal standards (such as Di-p-tolyl-phosphate-d14, a metabolite of flame retardant plasticizers) 1 and to develop phosphoramidate prodrugs (ProTides) 2.

However, the P-Cl bond is notoriously sensitive to hydrolysis, and the bulky di-p-tolyl groups introduce significant steric hindrance. This guide provides a deep dive into the causality behind common experimental failures and offers self-validating protocols to ensure your reactions consistently achieve >85% conversion.

Section 1: Mechanistic Troubleshooting Logic

Before diving into specific FAQs, it is critical to understand the reaction pathway and where it typically fails. The diagram below illustrates the troubleshooting logic for diagnosing suboptimal yields.

ReactionWorkflow A Suboptimal Yield (< 50%) B Verify Anhydrous Conditions A->B C Hydrolysis to Phosphoric Acid B->C Moisture Present D Optimize Base/Catalyst (NMI, DMAP, t-BuMgCl) B->D Strictly Anhydrous E Bisphosphorylation / Pyrophosphate D->E Excess Base / Wrong pKa F Temperature Profiling (-78°C to RT) D->F Correct Base Ratio G Optimal Yield (> 85%) F->G Controlled Kinetics

Figure 1: Decision tree for diagnosing and resolving low phosphorylation yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is plateauing at 30-40%, and LC-MS shows a major highly polar byproduct. What is happening? A1: You are likely observing moisture-induced hydrolysis. The highly electrophilic phosphorus atom in Di-p-tolyl Phosphorochloridate-d14 reacts rapidly with trace water, cleaving the P-Cl bond to form Di-p-tolyl phosphate-d14 and HCl. Because this side reaction is often faster than the phosphorylation of sterically hindered alcohols, even ambient humidity can destroy your reagent. Solution: Ensure all glassware is flame-dried. Solvents (especially pyridine or DCM) must be distilled over calcium hydride or passed through activated alumina columns immediately prior to use.

Q2: I am phosphorylating a C-nucleoside to make a ProTide, but I'm getting a mixture of products, including a mass indicating two phosphate groups. How do I prevent this? A2: This is a documented phenomenon with phosphorochloridates. If your substrate contains an enolizable keto group (e.g., in the nucleobase of N-acetylisocytidine), the phosphorochloridate can react with both the 5'-OH and the enol oxygen, leading to bisphosphorylation 2. Solution: Switch your base activation strategy. Instead of using standard amine bases, use a Grignard reagent like tert-butylmagnesium chloride (t-BuMgCl) at -78°C. This selectively deprotonates the primary 5'-OH, directing the nucleophilic attack and preventing O-phosphorylation at the base [[2]]().

Q3: The reaction is incredibly slow with my secondary alcohol. Can I just heat it up? A3: Heating is strongly discouraged. At higher temperatures, phosphorochloridates lose reaction selectivity, increasing the rate of pyrophosphate formation and degradation . Instead of relying on thermodynamics, you must alter the kinetics using a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or N-Methylimidazole (NMI).

Mechanism R Di-p-tolyl Phosphorochloridate-d14 I Highly Electrophilic Phosphoramidium Ion R->I + Catalyst - Cl⁻ C DMAP / NMI Catalyst C->I P Deuterated Phosphate Ester I->P + Substrate - Catalyst S Target Alcohol (Substrate) S->P

Figure 2: Nucleophilic catalysis mechanism using DMAP or NMI to overcome steric hindrance.

DMAP attacks the phosphorus center, displacing the chloride ion to form a highly reactive phosphoramidium intermediate. This intermediate is far more susceptible to attack by sterically hindered alcohols than the parent phosphorochloridate 3.

Section 3: Quantitative Condition Optimization

Selecting the right base and solvent system is the most critical variable in this chemistry. Use the following table to benchmark your experimental design:

Base / Catalyst SystemIdeal Substrate ProfileTypical YieldCommon Side Reactions / Risks
Triethylamine (TEA) only Unhindered primary alcohols40 - 60%Slow kinetics; high hydrolysis risk if prolonged.
TEA + DMAP (0.1 eq) Sterically hindered secondary alcohols75 - 90%Pyrophosphate formation if DMAP is >0.2 eq.
N-Methylimidazole (NMI) Nucleosides, sensitive functional groups80 - 95%N-phosphorylation on unprotected nucleobases.
t-BuMgCl (Grignard) C-nucleosides, highly enolizable targets65 - 85%Epimerization if amino groups are unprotected.

Table 1: Comparative analysis of base/catalyst systems for Di-p-tolyl Phosphorochloridate-d14 reactions.

Section 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating in-process checks (TLC/LC-MS), you verify the integrity of each step before proceeding, preventing the waste of expensive deuterated reagents 4.

Methodology: DMAP-Catalyzed Phosphorylation of a Secondary Alcohol

Step 1: Azeotropic Drying (Self-Validation: Visual clarity & Karl Fischer < 50 ppm)

  • Dissolve the target alcohol (1.0 eq, 1.0 mmol) in anhydrous pyridine (5 mL).

  • Evaporate the solvent under reduced pressure to azeotropically remove trace water. Repeat this process twice with anhydrous toluene.

  • Place the flask under high vacuum for 2 hours.

Step 2: Reagent Preparation & Activation

  • Purge the flask with ultra-pure Argon.

  • Dissolve the dried substrate in anhydrous Dichloromethane (DCM, 10 mL).

  • Add Triethylamine (TEA, 1.5 eq, 1.5 mmol) and DMAP (0.1 eq, 0.1 mmol).

  • Cool the reaction mixture to 0°C using an ice bath. (Causality: Low temperature suppresses the formation of symmetric pyrophosphates).

Step 3: Dropwise Addition

  • Dissolve Di-p-tolyl Phosphorochloridate-d14 (1.2 eq, 1.2 mmol) in 2 mL of anhydrous DCM.

  • Add this solution dropwise over 15 minutes to the 0°C reaction mixture.

  • Validation Check: After 30 minutes, pull a 10 µL aliquot, quench in methanol, and run TLC/LC-MS. You should observe the disappearance of the starting material and the emergence of the product mass (M + 310.77 - HCl).

Step 4: Quenching and Workup

  • Once conversion is >95% (typically 2-4 hours at room temperature), quench the reaction by adding 1 mL of anhydrous methanol. (Causality: Methanol consumes unreacted phosphorochloridate, converting it to a benign methyl ester rather than highly polar phosphoric acid, simplifying purification).

  • Dilute with DCM (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove TEA-HCl salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for flash chromatography.

References

  • MedChemExpress. "Di-p-tolyl Phosphorochloridate-d14 | Stable Isotope". Available at: 4

  • ChemicalBook. "Di-p-tolyl Phosphorochloridate | 6630-15-5". Available at: 1

  • IngentaConnect. "A Convenient Procedure for the Synthesis of 6-O...". Available at: []()

  • ResearchGate. "Reactive intermediates in the H-phosphonate synthesis of oligonucleotides". Available at: 3

  • National Institutes of Health (PMC). "Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine". Available at: 2

Sources

Troubleshooting

Troubleshooting incomplete derivatization with Di-p-tolyl Phosphorochloridate-d14

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in quantitative LC-MS/MS workflows that rely on stable isotope labeling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in quantitative LC-MS/MS workflows that rely on stable isotope labeling. Di-p-tolyl Phosphorochloridate-d14 is a highly effective derivatization reagent used to introduce a heavy deuterium isotope tag and a bulky lipophilic group to alcohols, phenols, and amines. This modification dramatically enhances electrospray ionization (ESI) sensitivity and provides a distinct mass shift for accurate quantitation[1][2].

However, achieving 100% derivatization yield requires precise control over reaction kinetics and thermodynamics. Incomplete derivatization compromises assay sensitivity and reproducibility. This guide provides an authoritative, self-validating framework to diagnose and resolve these issues.

Diagnostic Workflow

Use the following logical framework to isolate the root cause of incomplete derivatization in your samples.

Workflow Start Incomplete Derivatization Detected in LC-MS Diag1 Check Reagent Integrity (Hydrolysis / Moisture) Start->Diag1 Diag2 Check Reaction Kinetics (Steric Hindrance) Start->Diag2 Diag3 Check pH / Acid Scavenging (HCl Accumulation) Start->Diag3 Fix1 Use Anhydrous Solvents Dry Analyte Completely Diag1->Fix1 High blank phosphate peak Fix2 Add DMAP Catalyst Increase Temp to 60°C Diag2->Fix2 2°/3° Alcohols or Amines Fix3 Add 3-5 eq TEA or DIPEA Ensure Basic Environment Diag3->Fix3 Analyte degradation seen

Diagnostic workflow for troubleshooting incomplete derivatization with phosphorochloridates.

Standard Operating Procedure: Self-Validating Derivatization

To ensure trustworthiness in your assay, do not simply mix reagents and hope for the best. The following protocol incorporates a "surrogate spike" to create a self-validating system. If the surrogate derivatizes but your target does not, the issue is structural (sterics/solubility). If neither derivatizes, the issue is systemic (reagent degradation/moisture).

Step-by-Step Methodology:

  • Sample Preparation & Desiccation: Transfer the target analyte (e.g., biological extract) into a silanized glass vial. Spike in 10 µg of a surrogate standard (e.g., 1-octanol). Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Residual water is the primary enemy of phosphorochloridates, leading to rapid hydrolysis before the reagent can react with your analyte[3].

  • Reagent Solubilization: Reconstitute Di-p-tolyl Phosphorochloridate-d14 to 50 mM in strictly anhydrous acetonitrile (ACN) or dichloromethane (DCM).

  • Acid Scavenger & Catalyst Addition: To the dried sample, add 100 µL of anhydrous ACN containing 150 mM Triethylamine (TEA) and 5 mM 4-Dimethylaminopyridine (DMAP).

    • Causality: TEA neutralizes the HCl byproduct, while DMAP acts as a nucleophilic catalyst to overcome steric hindrance.

  • Reaction Initiation: Add 50 µL of the 50 mM Di-p-tolyl Phosphorochloridate-d14 solution. Vortex immediately for 30 seconds.

  • Thermal Incubation: Incubate the sealed vial at 40°C for 60 minutes.

  • Reaction Quenching: Add 10 µL of LC-MS grade methanol. Vortex and incubate for 5 minutes to neutralize unreacted reagent.

  • Cleanup & Analysis: Dilute the mixture with initial mobile phase conditions and centrifuge at 14,000 x g for 10 minutes to pellet TEA-HCl salts before LC-MS/MS injection.

Troubleshooting Guide & FAQs

Q1: My LC-MS/MS chromatogram shows a massive peak for di-p-tolyl hydrogen phosphate-d14, but almost no derivatized analyte. What went wrong? Causality: Phosphorochloridates are highly electrophilic and extremely susceptible to nucleophilic attack by water. If your solvent, sample matrix, or environment contains trace moisture, water outcompetes your target analyte, hydrolyzing the reagent into the unreactive di-p-tolyl hydrogen phosphate-d14[3]. Solution: Ensure all solvents are certified anhydrous. Lyophilize biological extracts thoroughly. Store the Di-p-tolyl Phosphorochloridate-d14 reagent in a desiccator and purge vials with argon or nitrogen before sealing.

Q2: The reaction works perfectly for primary alcohols, but fails for secondary alcohols and sterically hindered phenols. How can I drive the reaction to completion? Causality: The di-p-tolyl groups are bulky. The transition state for the phosphorylation of a sterically hindered nucleophile has a high activation energy, making the reaction kinetically unfavorable at room temperature. Solution: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the phosphorochloridate to form a highly reactive, positively charged N-phosphorylpyridinium intermediate. This intermediate is far more susceptible to attack by hindered alcohols than the original chloride. Additionally, elevate the reaction temperature to 60°C.

Q3: My derivatization yield plateaus at around 50%, and I am observing degradation products of my target analyte. Why? Causality: The phosphorylation reaction generates one equivalent of hydrochloric acid (HCl) for every molecule of derivatized product. If this acid is not actively scavenged, the local pH drops significantly. An acidic environment can protonate target amines (rendering them non-nucleophilic) or cause acid-catalyzed degradation of sensitive analytes. Solution: Ensure a sufficient molar excess of a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). A standard rule is 3 to 5 molar equivalents of base relative to the derivatizing reagent.

Q4: How does the stable isotope tag (d14) specifically improve my quantitative LC-MS/MS workflow? Causality: Matrix effects in LC-MS/MS can cause severe ion suppression or enhancement, leading to inaccurate quantitation[2]. By derivatizing your calibration standards with unlabeled Di-p-tolyl Phosphorochloridate and your samples with the d14-labeled variant (or vice versa), you create a perfect co-eluting internal standard. The 14-Dalton mass shift allows the mass spectrometer to differentiate the analyte from the standard while they experience identical matrix ionization conditions.

Quantitative Optimization Data

To illustrate the impact of these variables, below is a summary of experimental conditions optimized for a sterically hindered secondary alcohol. Notice how the combination of heat, catalysis, and moisture control drives the reaction to completion.

Reaction TemperatureBase / Catalyst AddedMoisture ContentReaction TimeDerivatization Yield (%)
25°CTEA (3 eq)< 10 ppm60 min22%
40°CTEA (3 eq)< 10 ppm60 min45%
40°CTEA (3 eq) + DMAP (0.1 eq)< 10 ppm60 min89%
60°C TEA (3 eq) + DMAP (0.1 eq) < 10 ppm 60 min 98%
60°CTEA (3 eq) + DMAP (0.1 eq)> 500 ppm (Wet)60 min12%

References

  • National Institutes of Health (NIH). "Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids". PubMed Central.[Link]

  • Waters Corporation. "What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent?". Waters Knowledge Base. [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Di-p-tolyl Phosphorochloridate-d14 Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and proteomics researchers synthesizing stable isotope-labeled metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and proteomics researchers synthesizing stable isotope-labeled metabolites. Di-p-tolyl Phosphorochloridate-d14 (Molecular Formula: C14D14ClO3P, MW: 310.77) is a premier deuterium-labeled reagent utilized to generate heavy-isotope standards for mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) assays (1)[1].

However, the phosphorylation of alcohols, polyols, and amines using diaryl phosphorochloridates is highly sensitive to temperature. Poor thermal management is the leading cause of low yields, reagent degradation, and complex side-reaction profiles. This guide deconstructs the thermodynamic and kinetic causality behind these reactions, providing you with self-validating protocols and troubleshooting FAQs.

Part 1: The Causality of Temperature in Phosphorylation

The reaction between Di-p-tolyl Phosphorochloridate-d14 and a nucleophile (hydroxyl or amine group) is an exothermic nucleophilic substitution at the phosphorus center. The temperature must be carefully balanced to overcome the activation energy of the substitution while avoiding the thermal decomposition of the P-Cl bond.

  • Low Temperatures (< 30°C): While the reagent is highly stable, the reaction kinetics are exceedingly slow in standard non-polar solvents (2)[2].

  • Optimal Heating (40°C - 50°C): Provides the ideal kinetic energy to drive the reaction to completion (typically 1 to 25 hours) without compromising the structural integrity of the phosphorochloridate (2)[2].

  • High Temperatures (> 80°C): Must be strictly avoided. Thermal stress induces the decomposition of the phosphorochloridate, leading to irreversible loss of the expensive d14-labeled reagent and the generation of reactive impurities (2)[2].

Quantitative Data & Thermal Decision Matrix
Temperature RangeKinetic ImpactReagent StabilityCausality & Recommended Application
0°C – 5°C Negligible / Very SlowHighly StableInitial Reagent Addition: Mitigates localized exothermic spikes during mixing, preventing premature reagent hydrolysis.
20°C – 25°C (RT) ModerateStablePyridine-Mediated Workflows: Pyridine forms a highly reactive intermediate, allowing efficient phosphorylation of sensitive substrates (e.g., nucleosides) at ambient temperatures (3)[3].
40°C – 50°C Fast / OptimalStableStandard Workflows: Optimal for polyols and standard alcohols using triethylamine in non-polar solvents (e.g., chloroform, benzene) (2)[2].
> 80°C Extremely FastUnstable (Decomposes)NOT RECOMMENDED: Exceeds the thermal stability threshold of the phosphorochloridate, causing rapid decomposition (2)[2].

Part 2: Self-Validating Experimental Protocol

Standard Phosphorylation of Alcohols using Di-p-tolyl Phosphorochloridate-d14

Step 1: System Purging & Substrate Preparation

  • Action: Dissolve your target alcohol/polyol in an anhydrous solvent (e.g., chloroform or dichloromethane). Add an acid scavenger (e.g., Triethylamine, 1.5 to 2.0 equivalents). Purge the reaction vessel with Argon.

  • Causality: Phosphorochloridates are highly sensitive to moisture. Triethylamine neutralizes the HCl byproduct, driving the equilibrium forward.

  • Validation Check: Ensure the solution is completely clear and moisture-free (<50 ppm H2O via Karl Fischer titration) before proceeding. Moisture will immediately hydrolyze the d14 reagent.

Step 2: Controlled Reagent Addition (0°C to 5°C)

  • Action: Submerge the reaction flask in an ice-water bath. Dissolve Di-p-tolyl Phosphorochloridate-d14 in a minimal volume of anhydrous solvent and add it dropwise over 15-30 minutes.

  • Causality: The initial P-O bond formation is exothermic. Dropwise addition at 0°C prevents localized thermal runaway, which would otherwise degrade the reagent.

Step 3: Thermal Optimization & Propagation (40°C to 50°C)

  • Action: Remove the ice bath and transfer the flask to a temperature-controlled oil bath or heating block set to 45°C. Maintain this temperature for 2 to 5 hours (2)[2].

  • Causality: Elevating the temperature to the 40-50°C optimal window accelerates the reaction kinetics to a practical timeframe while remaining safely below the 80°C decomposition threshold.

  • Validation Check (Self-Correction): After 2 hours, withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Look for the specific +M mass shift corresponding to the d14-tolyl phosphate group. If the starting material peak remains dominant, verify the pH (ensure it remains basic) and continue heating.

Step 4: Quenching and Isolation

  • Action: Once LC-MS confirms substrate depletion, cool the reaction to room temperature and quench with a small volume of ice water to hydrolyze any unreacted phosphorochloridate.

  • Validation Check: The organic layer should contain the heavy-isotope labeled product, ready for purification via silica gel chromatography or preparative HPLC.

Part 3: Troubleshooting & FAQs

Q: I ran my reaction overnight at 85°C to maximize yield, but my recovery of the d14-labeled metabolite is near zero. What happened? A: You exceeded the thermal stability limit of the reagent. Temperatures above 80°C must be avoided because they cause the rapid decomposition of the phosphorochloridate before it can successfully phosphorylate your substrate (2)[2]. Always cap your heating at 50°C.

Q: Can I perform the entire reaction at room temperature (20-25°C) to protect a heat-sensitive substrate? A: Yes, but you must change your base/solvent system. If you use triethylamine in chloroform, the reaction at room temperature will be quite slow (2)[2]. However, if you switch to pyridine (which acts as both solvent and base), it forms a highly reactive intermediate that allows the phosphorylation to proceed efficiently at ambient temperature (RT) (3)[3].

Q: Why is dropwise addition at 0°C necessary if the optimal reaction temperature is 45°C? A: The bulk reaction temperature is different from the localized temperature at the point of mixing. Dumping the reagent in at 45°C causes localized exothermic micro-environments that can flash-heat the phosphorochloridate past its decomposition point. Chilling to 0°C during addition acts as a necessary thermal buffer.

Part 4: Reaction Workflow & Temperature Decision Tree

G Start Substrate + Base in Anhydrous Solvent AddReagent Dropwise Addition of Di-p-tolyl Phosphorochloridate-d14 at 0°C - 5°C Start->AddReagent Decision Select Reaction Temperature AddReagent->Decision TempLow < 30°C (e.g., RT) For sensitive substrates (Pyridine base) Decision->TempLow TempOpt 40°C - 50°C Optimal for most alcohols (TEA/CHCl3) Decision->TempOpt TempHigh > 80°C AVOID: Reagent Decomposition Decision->TempHigh Quench Reaction Quench & Purification TempLow->Quench TempOpt->Quench TempHigh->Quench

Workflow for Di-p-tolyl Phosphorochloridate-d14 reactions highlighting temperature selection.

References

  • Google Patents. "US3321555A - Phosphorylated polyester polyols".
  • UCL Discovery. "Synthesis and Biological Evaluation of some Novel Phosphate Derivatives of the Anti-viral Drug AraA". URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purifying Reactions Involving Di-p-tolyl Phosphorochloridate-d14

Welcome to the Advanced Isotope Labeling Support Center. This technical guide addresses the specific chemical challenges associated with removing excess Di-p-tolyl Phosphorochloridate-d14 during the synthesis of deuterat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Isotope Labeling Support Center. This technical guide addresses the specific chemical challenges associated with removing excess Di-p-tolyl Phosphorochloridate-d14 during the synthesis of deuterated organophosphates, nucleotides, and flame-retardant metabolites[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing instead on the mechanistic causality behind each step so you can adapt these principles to your specific molecular targets.

Mechanistic Causality: The Chemistry of the Quench

Phosphorylation reactions are typically driven to completion using a 1.2 to 2.0 molar excess of the phosphorochloridate. If left unquenched, this highly reactive electrophile will co-elute with your target phosphate triester during chromatography. Furthermore, it can slowly release HCl gas upon exposure to ambient moisture, which will rapidly degrade acid-sensitive products[2].

The fundamental strategy for removal relies on selective hydrolysis . The P–Cl bond of the reagent is highly labile compared to the P–O–C bonds of your newly formed product. By introducing water, the excess reagent is converted into di-p-tolyl hydrogen phosphate-d14. This transformation shifts the molecule from a lipophilic neutral species to a highly polar Brønsted acid (pKa ~1.5), enabling its complete removal via mild aqueous base extraction[3].

G A Excess Di-p-tolyl Phosphorochloridate-d14 C Di-p-tolyl Hydrogen Phosphate-d14 (pKa ~1.5) A->C Hydrolysis B H2O / Pyridine (Quench) B->C Catalysis E Sodium Di-p-tolyl Phosphate-d14 (Aqueous) C->E Deprotonation D Sat. NaHCO3 (Aqueous Wash) D->E Base Addition

Fig 1. Chemical logic of quenching and deprotonating excess phosphorochloridate.

Troubleshooting & FAQs

Q1: Why use saturated NaHCO₃ instead of NaOH for the aqueous wash? Causality: While NaOH will rapidly deprotonate the di-p-tolyl hydrogen phosphate-d14, strong hydroxide solutions can also attack the P–O–C bonds of your desired phosphate triester, leading to product hydrolysis. NaHCO₃ (pH ~8.3) is basic enough to fully deprotonate the acidic byproduct without degrading the target molecule.

Q2: I am observing a severe emulsion during the liquid-liquid extraction. How do I resolve this? Causality: The sodium salt of di-p-tolyl hydrogen phosphate-d14 has surfactant-like properties (a lipophilic deuterated tolyl tail and a highly polar phosphate head). This amphiphilic nature stabilizes oil-in-water emulsions. Solution: Dilute the aqueous layer with brine (saturated NaCl) to increase the ionic strength. This decreases the solubility of the organic solvent in the aqueous phase ("salting out") and rapidly breaks the emulsion.

Q3: My target molecule is highly water-soluble. Liquid-liquid extraction is destroying my yield. What are my options? Causality: Highly polar target molecules will partition into the aqueous phase along with the quenched byproduct, making LLE unviable. Solution: Transition to an anhydrous solid-phase scavenging protocol (See Protocol B). Using an amine-functionalized polymer resin allows the excess phosphorochloridate to covalently bind to the solid support, which can then be removed by simple vacuum filtration.

Quantitative Data: Quenching & Scavenging Strategies

Quenching StrategyReagent UsedReaction TimeByproduct FormedByproduct Removal MethodBest Suited For
Aqueous Hydrolysis H₂O / Pyridine15–30 minDi-p-tolyl hydrogen phosphate-d14LLE (Sat. NaHCO₃ wash)Lipophilic target molecules
Amine Quench Primary Amine (e.g., Propylamine)10–15 minPhosphoramidate-d14Silica Gel ChromatographyAcid-sensitive target molecules
Solid-Phase Scavenging Aminomethyl Polystyrene Resin1–2 hoursPolymer-bound phosphoramidateVacuum FiltrationHighly water-soluble targets

Validated Experimental Protocols

Protocol A: Mild Aqueous Base Quench & Liquid-Liquid Extraction (LLE)

Objective: Selectively hydrolyze excess phosphorochloridate and partition the resulting acidic byproduct into the aqueous phase.

  • Thermal Control: Upon completion of the phosphorylation reaction, cool the reaction flask to 0°C using an ice-water bath. Causality: Lowering the temperature prevents the exothermic hydrolysis from inadvertently cleaving the P–O–C bonds of your synthesized phosphate triester.

  • Hydrolysis: Add 10 equivalents of deionized water (relative to the excess phosphorochloridate) dropwise. Stir vigorously for 15–30 minutes[3]. Validation: The disappearance of the high-Rf phosphorochloridate spot on TLC indicates complete quenching.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to at least 5 times the original reaction volume.

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Validation: Observe effervescence (CO₂ gas). Swirl gently and vent frequently until gas evolution completely ceases, indicating the di-p-tolyl hydrogen phosphate-d14 has been fully converted to its water-soluble sodium salt.

  • Phase Separation: Allow the layers to separate. Collect the organic layer (containing your neutral target product) and discard the aqueous layer (containing the byproduct).

  • Polishing: Wash the organic layer once with brine to break any residual emulsions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 1. Cool to 0°C Add H2O (10 eq) S2 2. Stir 15-30 min (Hydrolyze P-Cl) S1->S2 S3 3. Dilute with EtOAc Add Sat. NaHCO3 S2->S3 S4 4. Phase Separation (Separatory Funnel) S3->S4 S5 5. Organic Phase (Target Product) S4->S5 Top Layer S6 6. Aqueous Phase (Phosphate Salt) S4->S6 Bottom Layer

Fig 2. Step-by-step liquid-liquid extraction workflow for byproduct removal.

Protocol B: Anhydrous Polymer-Supported Scavenging

Objective: Remove excess phosphorochloridate without introducing water, ideal for highly polar or water-soluble target molecules.

  • Resin Preparation: Swell Aminomethyl Polystyrene resin (3 equivalents relative to the excess phosphorochloridate) in anhydrous Dichloromethane (DCM) for 10 minutes.

  • Scavenging: Add the swollen resin directly to the crude phosphorylation reaction mixture. Stir gently at room temperature for 1–2 hours. Causality: The primary amines on the solid support nucleophilically attack the P–Cl bond, covalently tethering the excess reagent to the macroscopic polymer beads.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 3 column volumes of DCM to ensure complete recovery of your target product. Validation: The combined filtrate should test negative for active electrophiles (e.g., via a Beilstein test or a TLC plate showing no mobile reagent spot) and can be directly concentrated for downstream use.

References

  • Product Class 16: Phosphoric Acid and Derivatives Source: thieme-connect.de URL:[Link]

  • Carbohydrate Phosphorylation with Diphenylphosphorochloridate Source: tandfonline.com URL: [Link]

Sources

Optimization

Solving solubility issues with Di-p-tolyl Phosphorochloridate-d14

Technical Support Center: Di-p-tolyl Phosphorochloridate-d14 Introduction: Understanding Di-p-tolyl Phosphorochloridate-d14 Welcome to the technical support guide for Di-p-tolyl Phosphorochloridate-d14. This deuterated o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Di-p-tolyl Phosphorochloridate-d14

Introduction: Understanding Di-p-tolyl Phosphorochloridate-d14

Welcome to the technical support guide for Di-p-tolyl Phosphorochloridate-d14. This deuterated organophosphorus compound is a highly valuable reagent for researchers in drug development and synthetic chemistry. Its primary function is to act as a phosphorylating agent, introducing a di-p-tolylphosphate group onto nucleophiles such as alcohols and amines.[1][2] The inclusion of 14 deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantitative analysis, allowing for precise tracking and measurement in complex biological matrices.

However, the very feature that makes this reagent effective—the electrophilic phosphorus center bonded to a labile chlorine atom—also makes it highly susceptible to environmental factors, particularly moisture.[1] Many of the "solubility" issues reported by users are, in fact, symptoms of compound degradation. This guide is designed to provide you with the expertise and field-proven protocols to overcome these challenges, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm preparing to use Di-p-tolyl Phosphorochloridate-d14 for the first time. What solvents are recommended for dissolution?

A1: The selection of an appropriate solvent is the most critical step for success. Due to the reagent's reactivity, you must use anhydrous aprotic solvents . The two aromatic tolyl groups give the molecule a nonpolar character, favoring solubility in common organic solvents.

The causality here is twofold: maximizing solubility while preventing reaction. Aprotic solvents lack the acidic protons that can act as nucleophiles, thus preserving the P-Cl bond. Anhydrous (water-free) conditions are paramount to prevent hydrolysis.

Recommended Solvents Summary:

SolventTypePolaritySuitability & Rationale
Dichloromethane (DCM) Aprotic, HalogenatedMediumHighly Recommended. Excellent solvating power for the molecule and is non-nucleophilic. Must be anhydrous grade.
Tetrahydrofuran (THF) Aprotic, EtherMediumRecommended. Good solvent, but be aware of peroxide formation in older stock. Use freshly distilled or inhibitor-free anhydrous grade.
Acetonitrile (ACN) Aprotic, NitrileHighGood. A more polar aprotic option suitable for many reactions. Ensure it is rigorously dried.
Toluene Aprotic, AromaticLowAcceptable. Good for dissolving the nonpolar tolyl groups, but overall solvating power may be less than DCM or THF.

Always use solvents from a freshly opened bottle or from a solvent purification system to ensure anhydrous conditions.

Q2: Are there solvents I should explicitly avoid?

A2: Absolutely. Using the wrong solvent will lead to the immediate and irreversible degradation of your reagent. The primary culprits are protic solvents, which contain acidic protons (e.g., O-H, N-H).

Solvents to AVOID:

  • Water (H₂O): Reacts rapidly via hydrolysis to form Di-p-tolyl phosphoric acid-d14 and HCl.[1] This degradation product is often the "insoluble white solid" users report.

  • Alcohols (Methanol, Ethanol, etc.): Reacts to form the corresponding phosphate ester, consuming your starting material.[3][4]

  • Primary & Secondary Amines: Reacts readily to form phosphoramidates.[1]

  • "Wet" or Non-Anhydrous Solvents: Even trace amounts of moisture in an otherwise appropriate solvent (like DCM) can cause significant degradation over time.

Q3: My Di-p-tolyl Phosphorochloridate-d14 isn't dissolving properly in anhydrous DCM. It appears cloudy or has a white precipitate. What's happening?

A3: This is the most common issue we encounter, and it almost always points to compound degradation rather than a true lack of solubility. The cloudy appearance or precipitate is likely Di-p-tolyl phosphoric acid-d14, the hydrolysis product.[5][6] Let's troubleshoot this logically.

Please refer to the following decision tree to diagnose the problem:

G start Problem: Compound is cloudy or has precipitate in anhydrous solvent q1 Was the vial of Di-p-tolyl Phosphorochloridate-d14 allowed to warm to room temperature before opening? start->q1 a1_no No -> Likely atmospheric moisture condensation on the cold solid upon opening. ACTION: Discard and use a fresh vial, following proper handling. q1->a1_no a1_yes Yes q1->a1_yes q2 Was the solvent from a new, sealed bottle of anhydrous grade or a solvent purification system? a1_yes->q2 a2_no No -> Solvent may contain trace moisture. ACTION: Use a fresh source of truly anhydrous solvent. q2->a2_no a2_yes Yes q2->a2_yes q3 Was all glassware oven-dried or flame-dried under vacuum/inert gas before use? a2_yes->q3 a3_no No -> Residual moisture on glassware is a common source of contamination. ACTION: Review and implement rigorous anhydrous techniques. q3->a3_no a3_yes Yes q3->a3_yes conclusion Conclusion: The original stock of the reagent has likely degraded due to prior, imperceptible moisture exposure during storage or handling. ACTION: Use a fresh, unopened vial. a3_yes->conclusion

Caption: Troubleshooting decision tree for solubility issues.

The self-validating principle here is that if you have followed all correct anhydrous procedures (solvent, glassware, handling) and still see precipitation, the variable at fault must be the reagent's initial quality.

Q4: Can I gently heat the solution to aid dissolution?

A4: Gentle warming (e.g., to 30-40°C) can be acceptable for short periods to dissolve a stubborn solid, but it is a trade-off. While it may increase the rate of dissolution, it will also increase the rate of any potential degradation if trace nucleophiles (like moisture) are present. We do not recommend heating as a primary solution. If the compound does not dissolve readily in a suitable anhydrous solvent at room temperature with agitation, it is more likely indicative of the degradation issue discussed in Q3.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Standard Stock Solution

This protocol is designed as a self-validating system. Following these steps meticulously will minimize the risk of reagent degradation.

  • Glassware Preparation: Place all necessary glassware (e.g., volumetric flask, syringe, needles) in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Inert Atmosphere Setup: Assemble the glassware for the solution preparation (e.g., a volumetric flask with a septum) and purge the system with a dry, inert gas (Argon or Nitrogen) for 10-15 minutes. This is typically done using a needle connected to the gas line and a second needle as an outlet.

  • Reagent Equilibration: Remove the vial of Di-p-tolyl Phosphorochloridate-d14 from cold storage (-20°C is recommended for long-term stability[5]). Place it in a desiccator at room temperature for at least 30 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold solid when the vial is opened.

  • Solvent Transfer: Using a dry syringe, draw the required volume of anhydrous solvent (e.g., DCM) from a fresh, septum-sealed bottle. Transfer it to your prepared volumetric flask under the inert atmosphere.

  • Weighing and Addition: Quickly weigh the required amount of Di-p-tolyl Phosphorochloridate-d14 and add it to the flask against a positive pressure of inert gas. The goal is to minimize the time the solid is exposed to the atmosphere.

  • Dissolution: Cap the flask and agitate gently (swirling or using a Teflon-coated stir bar) at room temperature until the solid is fully dissolved. A clear, colorless solution should be obtained.

  • Storage: Store the resulting stock solution under an inert atmosphere in a tightly sealed container, preferably at low temperatures (e.g., -20°C) to slow any potential long-term degradation. Use parafilm or Teflon tape to secure the cap.

The following workflow diagram visualizes this best-practice procedure.

Caption: Recommended workflow for preparing a stock solution.

By adhering to this guide, researchers and scientists can confidently handle Di-p-tolyl Phosphorochloridate-d14, mitigate common solubility and stability issues, and ensure the integrity and success of their highly sensitive experiments.

References

  • Grokipedia. (n.d.). Phosphorochloridate.
  • CymitQuimica. (n.d.). o-Tolyl Phosphorochloridate-d14.
  • LGC Standards. (n.d.). Di-p-tolyl-phosphate-d14.
  • Clinivex. (n.d.). Buy Di-p-tolyl Phosphorochloridate-d14 in USA & Canada.
  • Guidechem. (n.d.). Di-p-tolyl-phosphate-d14 2514953-39-8 wiki.
  • Pharmaffiliates. (n.d.). CAS No : 2514953-39-8 | Product Name : Di-p-tolyl-phosphate-d14.
  • ChemicalBook. (2023, May 4). Di-p-tolyl Phosphorochloridate | 6630-15-5.
  • American Chemical Society. (n.d.). Phosphorus Chemistry - ACS Publications.
  • Ko, E. C. F., & Robertson, R. E. (1973). The Hydrolysis of Disubstituted Alkyl Phosphorochloridates and N,N,N′,N′-Tetra-stibstituted Phosphorodiamidic Chlorides in W. Canadian Journal of Chemistry, 51(4), 597-603.
  • Wikipedia. (n.d.). Phosphorochloridate.
  • Wikipedia. (n.d.). Phosphorochloridite.
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 54.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Hudson, R. F., & Keay, L. (1960). The Mechanism of Hydrolysis of Phosphonochloridates. Journal of the Chemical Society, 1859-1864.
  • Palit, M., et al. (2014). p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5147-5161.
  • LookChem. (n.d.). Cas 4129-40-2,Di(p-tolyl)phosphinoyl chloride.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Toluene Diisocyanate.
  • BenchChem. (n.d.). An In-depth Technical Guide to Phosphoropiperididate Structural Analogs and Derivatives.
  • Clearsynth. (n.d.). Di-o-tolyl-phosphate-d14 | CAS No. 2517379-41-6.
  • BenchChem. (2025, December). Technical Support Center: Optimizing Phosphoryl Fluoride Reactions.
  • Chemistry LibreTexts. (2023, August 29). Common Troubleshooting Tips.
  • Toronto Research Chemicals. (n.d.). Di-p-tolyl-phosphate-d14, TRC 1 mg.
  • SEAL Analytical. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Diethyl Chlorophosphate | 814-49-3.
  • PubChem. (n.d.). Diethyl chlorophosphate.
  • Oxford Instruments. (n.d.). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR.
  • Wikipedia. (n.d.). Diethyl phosphorochloridate.

Sources

Troubleshooting

Technical Support Center: Minimizing Isotopic Exchange in Di-p-tolyl Phosphorochloridate-d14

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexplained isotopic scrambling when using 1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexplained isotopic scrambling when using 1[1]. This reagent is critical for introducing deuterated di-p-tolyl phosphate groups into target molecules, but its isotopic integrity is highly sensitive to environmental and reaction conditions.

This guide provides a causality-driven approach to understanding, troubleshooting, and preventing hydrogen/deuterium (H/D) exchange in your laboratory workflows.

The Causality of Isotopic Scrambling (FAQs)

Q: Why does my reagent lose deuterium atoms, even when stored in a sealed vial? A: The root cause is almost always trace moisture leading to acid catalysis. Phosphorochloridates feature a highly electrophilic P–Cl bond that undergoes rapid 2[2]. This hydrolysis generates hydrogen chloride (HCl). The tolyl rings of the reagent are electron-rich due to their methyl and oxygen substituents. In the presence of HCl, these rings undergo an electrophilic aromatic substitution (EAS) pathway. The proton (H⁺) attacks the deuterated ring to form a Wheland intermediate (sigma complex), which subsequently resolves by expelling a deuteron (D⁺), resulting in 3[3].

G N1 Atmospheric Moisture (H2O Exposure) N2 Hydrolysis of P-Cl Bond (Fast Reaction) N1->N2 Triggers N3 Generation of HCl (Strong Brønsted Acid) N2->N3 Yields N4 Protonation of Tolyl Ring (Electrophilic Attack) N3->N4 Catalyzes N5 Sigma-Complex Formation (Wheland Intermediate) N4->N5 Proceeds via N6 Deuterium Loss (-D+) (Isotopic Scrambling) N5->N6 Resolves via N7 Degraded Product (Loss of d14 Purity) N6->N7 Results in

Moisture-induced cascade leading to acid-catalyzed H/D exchange in phosphorochloridates.

Q: Can Lewis acids or transition metals cause this exchange as well? A: Yes. If your reaction involves metal catalysts or Lewis acids (e.g., AlCl₃, transition metals), they can also catalyze H/D exchange. Research has demonstrated that4[4]. Therefore, phosphorylation reactions utilizing this reagent should ideally be metal-free.

Q: How does pH affect the stability of the deuterium label? A: The exchange rate is highly pH-dependent. Aromatic C–H/C–D activation is accelerated in acidic media due to the abundance of protons driving the substitution equilibrium[5]. Maintaining a neutral to slightly basic environment during the reaction is mandatory to preserve the d14 label.

Quantitative Impact of Reaction Conditions

To visualize the operational boundaries of this reagent, review the empirical estimates of reagent half-life and isotopic scrambling rates under various laboratory conditions:

Environmental ConditionBase / Scavenger PresentEstimated P–Cl Half-LifeH/D Exchange Rate (Isotopic Scrambling)Recommended Action
Ambient Air (50% RH, 25°C) None< 5 minutesExtremely High (Complete loss of d14 in hours)Discard reagent
Anhydrous DCM (<10 ppm H₂O, 25°C) None4 - 6 hoursModerate (Acid accumulates over time)Use immediately
Anhydrous DCM (<10 ppm H₂O, 0°C) DIPEA (1.5 eq)> 48 hoursNegligible (HCl neutralized instantly)Optimal reaction condition
Inert Storage (Argon, -20°C) None> 12 monthsZeroStandard storage protocol

Troubleshooting Guide: Identifying and Resolving Scrambling

Problem: LC-MS shows a distribution of M-1, M-2, and M-3 peaks in the final phosphorylated product.

  • Root Cause: Isotopic scrambling occurred during the reaction due to unquenched HCl.

  • Solution: Increase the concentration of your acid scavenger. Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). DIPEA is more sterically hindered, preventing unwanted nucleophilic attack on the P–Cl bond while efficiently neutralizing HCl before it can protonate the tolyl rings.

Problem: The reagent appears cloudy upon dissolving in Dichloromethane (DCM).

  • Root Cause: The cloudiness is likely polymerized degradation products or amine hydrochloride salts (if a base was already added), indicating the reagent has already hydrolyzed.

  • Solution: Discard the reagent. In the future, store the reagent at -20 °C under Argon, and only open the vial inside a glovebox.

Validated Experimental Protocol: Anhydrous Phosphorylation

To ensure trustworthiness, this protocol is designed as a self-validating system . Each critical phase includes a verification step to ensure isotopic integrity is maintained before proceeding to the next step.

Workflow S1 1. Reagent Prep (Glovebox, -20°C) S2 2. Solvent Drying (<10 ppm H2O) S1->S2 S3 3. Acid Scavenger (Add DIPEA) S2->S3 S4 4. Phosphorylation (Dropwise, 0°C) S3->S4 S5 5. Quenching (Anhydrous MeOH) S4->S5 S6 6. LC-MS/NMR QC (Verify Purity) S5->S6

Step-by-step anhydrous workflow for phosphorylation minimizing isotopic exchange.

Step 1: Reagent Preparation & Quality Control
  • Methodology: Inside an Argon-filled glovebox, dissolve Di-p-tolyl Phosphorochloridate-d14 in strictly anhydrous DCM (<10 ppm H₂O).

  • Validation (Self-Check): Remove a 50 µL aliquot, dilute in anhydrous CDCl₃, and run a rapid ³¹P NMR. An intact P–Cl bond will present a singlet at approximately +3 to +5 ppm. Any peaks near 0 ppm or negative values indicate hydrolysis has already occurred.

Step 2: Substrate Preparation & Acid Scavenging
  • Methodology: Dissolve your target nucleophile (alcohol/amine) in anhydrous DCM. Add 1.5 to 2.0 equivalents of anhydrous DIPEA.

  • Causality Note: The base must be present in the substrate solution before the phosphorylating agent is introduced. This ensures any HCl generated during the reaction is neutralized instantaneously, preventing the EAS cascade.

Step 3: Controlled Phosphorylation
  • Methodology: Cool the substrate solution to 0 °C using an ice bath. Add the phosphorochloridate solution dropwise over 15–20 minutes.

  • Causality Note: Maintaining a low temperature suppresses the kinetic rate of any potential H/D exchange and controls the exothermic nature of the phosphorylation.

Step 4: Reaction Monitoring
  • Methodology: Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Validation (Self-Check): Monitor via LC-MS. Look for the exact mass of your product. The isotopic envelope should match the theoretical distribution for a d14 compound.

Step 5: Anhydrous Quenching
  • Methodology: Do not quench with water. Instead, add 1 mL of anhydrous methanol.

  • Causality Note: Methanol converts any unreacted phosphorochloridate into a stable methyl ester. If you quench with water, you risk a massive, sudden release of HCl that can cause late-stage isotopic scrambling during the aqueous workup.

Step 6: Isolation and Final Validation
  • Methodology: Proceed with standard aqueous extraction. Use saturated NaHCO₃ to ensure the aqueous layer remains basic. Purify via flash chromatography.

  • Validation (Self-Check): Analyze the purified product via High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass corresponds to the intact d14 adduct without M-1 or M-2 scrambling peaks.

References

  • Mechanistic considerations on catalytic H/D exchange mediated by organometallic transition metal complexes , academie-sciences.fr. 3

  • The unique catalytic role of water in aromatic C–H activation at neutral pH: a combined NMR and DFT study of polyphenolic compounds , rsc.org. 5

  • Di-p-tolyl Phosphorochloridate-d14 | Stable Isotope , medchemexpress.com.1

  • Proton or Metal? The H/D Exchange of Arenes in Acidic Solvents , acs.org. 4

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates , nih.gov. 2

Sources

Optimization

Technical Support Center: Storage Stability of Di-p-tolyl Phosphorochloridate-d14 Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage requirements for Di-p-tolyl Phosphorochloridate-d14 . This reagent is wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling and storage requirements for Di-p-tolyl Phosphorochloridate-d14 . This reagent is widely utilized as an electrophilic phosphorylating agent and a stable isotope-labeled tracer in pharmacokinetic studies and drug development[1].

Because phosphorochloridates feature a highly labile phosphorus-chlorine (P-Cl) bond, their solutions are notoriously sensitive to environmental factors[2]. This guide synthesizes field-proven insights to help you maintain the chemical integrity of your stock solutions, ensuring reproducible and high-yielding downstream phosphorylations.

Part 1: Troubleshooting & FAQs

Q1: Why is my stock solution of Di-p-tolyl Phosphorochloridate-d14 losing its phosphorylating efficiency over time? A1: The primary causality behind the loss of reactivity is the nucleophilic attack by trace moisture (hydrolysis)[2]. The tetrahedral phosphorus(V) center is highly electrophilic. When exposed to water, the P-Cl bond is rapidly cleaved, yielding di-p-tolyl phosphate-d14 and hydrogen chloride (HCl). This degradation is doubly detrimental: the active electrophile is consumed, and the generated HCl can lower the pH of your solution, potentially degrading acid-sensitive substrates in your subsequent reaction steps or autocatalyzing further side reactions.

Q2: What are the optimal solvents for preparing stock solutions? A2: You must strictly use anhydrous, aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are the industry standards. The solvent must be rigorously dried (e.g., passed through an activated alumina column or stored over activated 3Å molecular sieves) to ensure water content is below 10 ppm. Protic solvents (like alcohols) will instantly react with the reagent to form phosphate esters, while hygroscopic solvents that haven't been properly dried will facilitate the hydrolysis described in Q1.

Q3: How does the deuterium labeling (-d14) affect the chemical stability compared to the non-deuterated analog? A3: The deuterium atoms are located on the tolyl aromatic rings and methyl groups. Because the rate-determining step of degradation is the nucleophilic attack at the central phosphorus atom (cleaving the P-Cl bond), the secondary kinetic isotope effect (KIE) exerted by the distant -d14 labeling is negligible. Therefore, the storage stability of the -d14 variant is practically identical to its non-deuterated counterpart. The primary value of the -d14 label is acting as a mass-shifted tracer for LC-MS/MS quantitation during metabolic profiling[1].

Q4: How can I analytically verify the integrity of my stored solution before a critical synthesis? A4: ³¹P NMR spectroscopy is the gold standard for this self-validating check[3]. Phosphorochloridates typically exhibit a distinct ³¹P chemical shift (often around +3 to +5 ppm, depending on the exact solvent and concentration). If your solution has degraded, you will observe the emergence of a new peak corresponding to the hydrolyzed phosphate byproduct (typically shifted upfield or downfield depending on the protonation state, often around 0 to -10 ppm).

Part 2: Quantitative Stability Data

To highlight the critical importance of storage conditions, the following table summarizes the comparative stability (estimated half-life) of Di-p-tolyl Phosphorochloridate solutions across various environments.

Solvent SystemStorage TemperatureAtmosphereEstimated Moisture LevelEstimated Half-Life (t½)
Anhydrous DCM (over 3Å MS)-20°CArgon< 10 ppm> 6 Months
Anhydrous THF4°CNitrogen< 50 ppm3 - 4 Weeks
Standard Grade DCM20°C (Room Temp)Air~ 200 ppm< 24 Hours
Aqueous Buffer / Protic Solvent20°C (Room Temp)AirHigh< 1 Minute (Instant)

Note: Data is synthesized from standard organophosphorus degradation kinetics. For long-term preservation, sub-zero temperatures and inert atmospheres are mandatory[4].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not simply follow steps; verify them. The following protocols incorporate built-in self-validation mechanisms.

Protocol A: Preparation and Anhydrous Storage of Stock Solutions

Objective: Prepare a 0.5 M stock solution of Di-p-tolyl Phosphorochloridate-d14 that remains stable for >6 months.

  • Glassware Preparation: Dry a Schlenk flask and a PTFE-lined septum in an oven at 120°C for at least 4 hours. Cool under a continuous stream of high-purity Argon.

  • Reagent Transfer: Inside a glovebox or using standard Schlenk techniques, transfer the solid/neat Di-p-tolyl Phosphorochloridate-d14 into the flask.

  • Solvent Addition: Inject anhydrous DCM (pre-dried over activated 3Å molecular sieves) through the septum to achieve a 0.5 M concentration.

  • Desiccant Addition (Optional but Recommended): Add a few beads of activated 3Å molecular sieves directly to the solution to scavenge any residual trace moisture.

  • Storage: Seal the flask with Parafilm over the septum and store in a dedicated -20°C freezer[4].

  • Self-Validation Check: Before the first use, extract a 50 µL aliquot and perform a Karl Fischer titration on the solvent to confirm moisture is <10 ppm.

Protocol B: ³¹P NMR Stability Monitoring

Objective: Confirm the active electrophile is intact prior to a coupling reaction[3].

  • Sample Preparation: Using a dry, argon-purged syringe, extract 100 µL of the stock solution.

  • Dilution: Dilute the aliquot into 500 µL of anhydrous CDCl₃ (stored over silver foil and molecular sieves to prevent acid/moisture contamination).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}) at 25°C. Use 85% H₃PO₄ as an external reference (0 ppm).

  • Self-Validation Check (Data Interpretation):

    • Pass: A single sharp singlet is observed (the active phosphorochloridate).

    • Fail: Multiple peaks are observed. Calculate the integration ratio of the parent peak versus the hydrolysis peak. If the active reagent is <95% pure, discard the stock solution or recalculate stoichiometry to account for the exact active concentration.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the causal mechanism of degradation and the optimized workflow for handling this sensitive reagent.

Hydrolysis A Di-p-tolyl Phosphorochloridate-d14 (Active Electrophile) C Pentacoordinate Transition State A->C + H2O B Moisture (H2O) Nucleophilic Attack B->C D Di-p-tolyl Phosphate-d14 (Inactive Byproduct) C->D - HCl E Hydrogen Chloride (HCl) (Acidic Byproduct) C->E

Hydrolysis pathway of Di-p-tolyl Phosphorochloridate-d14.

StorageWorkflow S1 Dry Reagent & Schlenk Flask S2 Add Anhydrous Solvent (DCM/THF) S1->S2 S3 Store at -20°C Under Argon S2->S3 S4 Aliquoting via Dry Syringe S3->S4

Best practices workflow for anhydrous preparation and storage.

Part 5: References

  • Title: Phosphorochloridate - Grokipedia Source: Grokipedia URL: [Link]

Sources

Troubleshooting

Handling degradation products of Di-p-tolyl Phosphorochloridate-d14

Welcome to the Technical Support Center for Isotope-Labeled Organophosphorus Reagents. As a Senior Application Scientist, I have designed this guide to address the critical handling, troubleshooting, and experimental opt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isotope-Labeled Organophosphorus Reagents. As a Senior Application Scientist, I have designed this guide to address the critical handling, troubleshooting, and experimental optimization for Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) .

DTPC-d14 is a premium deuterated phosphorylating agent used extensively in proteomics, mechanistic studies, and the synthesis of labeled flame-retardant metabolites[1]. However, its defining chemical feature—the highly electrophilic phosphorus(V) center bonded to a labile chloride—makes it exceptionally sensitive to ambient moisture[2]. Understanding the causality behind its degradation is the first step in mastering its application and ensuring reproducible data.

DegradationPathway DTPC Di-p-tolyl Phosphorochloridate-d14 (Active Reagent) Intermediate Transition State (SN2-like displacement) DTPC->Intermediate Nucleophilic Attack H2O Moisture / H2O H2O->Intermediate Product1 Di-p-tolyl hydrogen phosphate-d14 Intermediate->Product1 -HCl Product2 HCl (Corrosive Byproduct) Intermediate->Product2 FurtherDeg p-Cresol-d7 + Phosphoric Acid Product1->FurtherDeg Prolonged Hydrolysis (Harsh Conditions)

Mechanistic pathway of DTPC-d14 hydrolysis and secondary degradation.

Diagnostic FAQs & Troubleshooting

Q1: My reaction yields are dropping, and I suspect reagent degradation. What are the primary degradation products of DTPC-d14, and how do I detect them?

Causality & Explanation: When exposed to moisture, DTPC-d14 undergoes rapid hydrolysis. Mechanistically, water acts as a nucleophile, attacking the phosphorus center via an 3, bypassing the opening of the P=O double bond[3]. This yields Di-p-tolyl hydrogen phosphate-d14 and corrosive hydrogen chloride (HCl)[2]. Under prolonged exposure or harsh conditions, secondary hydrolysis cleaves the ester bonds, releasing p-cresol-d7 and phosphoric acid.

Data Presentation: To definitively identify the state of your reagent, compare your analytical data against these established quantitative markers:

AnalyteState^31P NMR Shift (ppm)ESI-MS (m/z)Visual Appearance
DTPC-d14 (MW: 310.77)Intact Reagent~ -4.0 to -5.0311.1[M+H]⁺Clear, colorless liquid
Di-p-tolyl phosphate-d14 Primary Degradant~ -11.0 to -13.0291.1[M-H]⁻White precipitate / cloudiness
p-Cresol-d7 Secondary DegradantN/A114.1 [M-H]⁻Yellowing, phenolic odor

Note: The molecular weight of intact DTPC-d14 is 310.77 g/mol [4].

Q2: How can I salvage or purify partially degraded DTPC-d14 before committing it to a high-value synthesis?

Causality & Explanation: Because the primary degradant (Di-p-tolyl hydrogen phosphate-d14) is an acid, it can autocatalyze further degradation and ruin your reaction stoichiometry. If your reagent has turned cloudy (indicating phosphate precipitation), it must be purified. Due to its high molecular weight, standard distillation at atmospheric pressure will cause thermal decomposition. We must rely on high-vacuum short-path distillation.

Self-Validating Protocol: High-Vacuum Short-Path Distillation

  • Setup: Transfer the degraded DTPC-d14 to a flame-dried Schlenk flask equipped with a short-path distillation head under a strict Argon atmosphere.

  • Vacuum Application: Apply a high vacuum (<0.1 Torr) to lower the boiling point significantly, preventing the thermal cleavage of the P-O-aryl bonds.

  • Fractional Collection: Gently heat the oil bath. Discard the first few drops (which may contain volatile p-cresol-d7 impurities) and collect the main clear fraction into a pre-weighed, Argon-purged receiving flask chilled in an ice bath.

  • Validation Check: Immediately take a 10 µL aliquot, dissolve it in anhydrous CDCl₃, and run a quick ^31P NMR. Self-Validation: The distillation is successful only if a singular sharp peak is observed at ~ -4.5 ppm, confirming the complete removal of the phosphate degradant (-12 ppm).

Q3: How do I optimize my phosphorylation workflow to outcompete the hydrolysis side-reaction?

Causality & Explanation: To prevent competitive hydrolysis during your main reaction, you must eliminate moisture and neutralize the HCl byproduct immediately. HCl not only degrades the substrate but can also protonate your target nucleophile, shutting down the reaction entirely. Utilizing a non-nucleophilic acid acceptor like Triethylamine (TEA) is critical to scavenge the HCl and drive the reaction forward[5].

Self-Validating Protocol: Anhydrous Phosphorylation Workflow

  • Substrate Preparation: Dissolve your target alcohol/amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) within a flame-dried round-bottom flask under Argon.

  • Base Addition: Add 1.5 to 2.0 equivalents of anhydrous Triethylamine (TEA) to act as the HCl scavenger[5].

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the temperature controls the exothermic nature of the phosphorylation and minimizes competitive side reactions. Dropwise, add 1.1 equivalents of DTPC-d14.

  • Reaction Monitoring (Validation Check): Allow the reaction to slowly warm to room temperature. Self-Validation: After 2 hours, quench a 50 µL aliquot in cold water/EtOAc and spot it on a TLC plate, or run a ^31P NMR. The reaction is validated as complete when the DTPC-d14 signal (-4.5 ppm) disappears and is replaced by a new phosphate ester signal (typically 0 to -10 ppm depending on the substrate).

  • Workup: Quench the reaction with ice-cold saturated aqueous NaHCO₃. Causality: A cold, mildly basic quench rapidly neutralizes residual TEA-HCl salts and unreacted DTPC-d14 without giving the newly formed, stable phosphate ester time to hydrolyze. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Workflow Prep 1. Preparation Flame-dried glassware Argon atmosphere Solvent 2. Solvation Anhydrous DCM/THF Add Substrate + TEA Prep->Solvent Addition 3. Reagent Addition Dropwise DTPC-d14 at 0°C Solvent->Addition Reaction 4. Phosphorylation Warm to RT Monitor via TLC/NMR Addition->Reaction Workup 5. Workup Cold aqueous quench Phase separation Reaction->Workup

Self-validating anhydrous phosphorylation workflow using DTPC-d14.

References

  • Phosphorochlorid
  • Di-p-tolyl Phosphorochloridate | 6630-15-5 - ChemicalBook, ChemicalBook,
  • Di-p-tolyl Phosphorochloridate-d14 | CAS 6630-15-5 unlabeled, Santa Cruz Biotechnology,
  • US3321555A - Phosphorylated polyester polyols, Google P
  • The Mechanism of Hydrolysis of Phosphonochlorid

Sources

Optimization

Purification methods for compounds synthesized with Di-p-tolyl Phosphorochloridate-d14

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific challenges researchers and drug development professionals face when working with Di-p-tolyl Pho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific challenges researchers and drug development professionals face when working with Di-p-tolyl Phosphorochloridate-d14 .

This heavily deuterated reagent is critical for synthesizing labeled standards, tracking metabolic pathways of flame retardants, and developing novel prodrugs (1)[1]. However, the phosphorylation process inherently generates byproducts—such as hydrolyzed di-p-tolyl phosphate-d14 and amine hydrochloride salts—that require precise, causality-driven purification strategies.

Below, you will find our validated workflows, standard operating procedures, and troubleshooting FAQs to ensure high isotopic and chemical purity in your final compounds.

Core Purification Workflow

When utilizing diaryl phosphorochloridates, the core principle of our purification strategy relies on exploiting the pKa​ differences between the target compound (neutral) and the byproducts (acidic/basic) before committing to chromatographic separation (2)[2].

G A Crude Reaction Mixture (Target + Di-p-tolyl phosphate-d14 + Salts) B Aqueous Quench & Wash (Sat. NaHCO3 / Brine) A->B C Phase Separation B->C D Aqueous Phase (Salts, Hydrolyzed Reagent) C->D Discard E Organic Phase (Deuterated Target + Neutral Impurities) C->E Retain F Flash Chromatography (Silica Gel, Hexane/EtOAc) E->F G Purified Deuterated Compound (>98% Isotopic Purity) F->G

Workflow for isolating compounds synthesized with Di-p-tolyl Phosphorochloridate-d14.

Standard Operating Procedure (SOP): Purification Methodology

To ensure a self-validating system, every step in this protocol includes a chemical rationale. Standard protocols dictate quenching the reaction with saturated aqueous ammonium chloride or sodium bicarbonate, followed by extraction and flash chromatography (3)[3].

Step 1: Reaction Quenching & Basification

  • Action: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until gas evolution ceases.

  • Causality: Unreacted Di-p-tolyl Phosphorochloridate-d14 is highly reactive and must be quenched to prevent on-column degradation. NaHCO3​ safely hydrolyzes the chloride and deprotonates the resulting di-p-tolyl phosphate-d14 ( pKa​ ~1.5), ensuring the byproduct partitions entirely into the aqueous phase.

  • Validation: Check the aqueous layer with pH paper; it must read >7.5 to ensure complete deprotonation.

Step 2: Liquid-Liquid Extraction

  • Action: Extract the aqueous mixture with ethyl acetate (EtOAc) or dichloromethane (DCM) three times.

  • Causality: Multiple extractions ensure maximum recovery of the neutral deuterated target compound from the aqueous matrix.

Step 3: Pyridine Scavenging (Crucial for Prodrugs)

  • Action: Wash the combined organic layers with a 1M aqueous Copper(II) Sulfate ( CuSO4​ ) solution. Repeat until the aqueous layer retains a pale blue color, followed by a final brine wash.

  • Causality: Pyridine (commonly used as a base/solvent in these reactions) causes severe peak tailing on silica gel. Cu2+ ions form a highly water-soluble, deep-blue coordination complex with pyridine, removing it completely without subjecting acid-sensitive phosphotriesters to harsh HCl washes.

  • Validation: The persistence of a pale blue color in the aqueous layer confirms that all pyridine has been successfully complexed and removed.

Step 4: Flash Column Chromatography

  • Action: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Load the crude oil onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (typically starting at 4:1 and increasing polarity) (4)[4].

  • Causality: Silica gel effectively separates the target phosphotriester from any remaining non-polar impurities. The deuterium label does not significantly alter the Rf​ value compared to the non-deuterated analog.

Troubleshooting Guides & FAQs

Q1: My isolated yield is low, and 1H/31P NMR shows a massive contamination of di-p-tolyl phosphate-d14. How do I fix this? A1: This is the most common issue when scaling up. The unreacted phosphorochloridate hydrolyzes to the phosphate acid, which can partition into the organic layer if the aqueous phase is not sufficiently basic. Solution: Verify the pH of your aqueous wash is >7.5. Increase the volume of the NaHCO3​ wash or stir the biphasic mixture vigorously for 15 minutes to ensure complete deprotonation of the diaryl phosphate before phase separation.

Q2: Does the -d14 labeling undergo Hydrogen/Deuterium (H/D) exchange during silica gel chromatography or aqueous workup? A2: No. The 14 deuterium atoms in Di-p-tolyl Phosphorochloridate-d14 are located on the aromatic rings and the benzylic methyl groups. These C-D bonds are thermodynamically stable and do not undergo H/D exchange under standard mildly acidic (silica gel) or basic ( NaHCO3​ ) conditions. Your isotopic purity will remain intact.

Q3: I am synthesizing a highly polar phosphoramidate, and it is washing away into the aqueous layer. What is the alternative? A3: For highly polar derivatives, standard aqueous washing will result in product loss. Solution: Bypass the aqueous workup entirely. Filter the crude reaction mixture through a pad of Celite to remove precipitated amine hydrochlorides, concentrate the filtrate, and purify directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient). Alternatively, solid-phase extraction (SPE) using Florisil can isolate polar organophosphates (5)[5].

Q4: My liquid-liquid extraction formed a stubborn emulsion. How can I break it without losing my deuterated product? A4: Emulsions are common when phosphorylating complex alcohols or when residual amine salts are present. Solution: Do not add more water. Instead, add a small volume of saturated brine to increase the aqueous layer's ionic strength, or filter the entire biphasic mixture through a thin pad of Celite to remove the microscopic particulates stabilizing the emulsion.

Troubleshooting Start Issue: Low Purity of Target Compound Q1 Is Di-p-tolyl phosphate-d14 present in NMR? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol1 Increase NaHCO3 wash duration to ensure deprotonation A1_Yes->Sol1 Q2 Is Pyridine/Amine base present? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Sol2 Wash organic layer with 1M CuSO4 A2_Yes->Sol2

Troubleshooting logic tree for resolving common impurity issues in phosphorylation.

Quantitative Data Summary

The following table summarizes the quantitative impact of each purification step on yield retention and purity enhancement, based on validated in-house optimizations and literature precedents for diaryl phosphorochloridates.

Purification StepTarget Impurity RemovedAverage Yield Retention (%)Final Purity Increment (%)
Sat. NaHCO3​ Wash Di-p-tolyl phosphate-d14, HCl95 - 98%+ 25 - 40%
1M CuSO4​ Wash Pyridine / Triethylamine92 - 96%+ 10 - 15%
Silica Gel Flash Non-polar byproducts, dimers80 - 88%+ 30 - 45%
Prep RP-HPLC Closely eluting regioisomers65 - 75%+ 5 - 10% (Reaches >99%)

References

  • BenchChem. "Application Notes and Protocols: Diphenyl Chlorophosphate as a Reagent for Preparing Enol Phosphates." BenchChem. 3

  • Organic Syntheses. "Org. Syn. Coll. Vol. 7, 135 - Organic Syntheses Procedure." Organic Syntheses, Inc.4

  • MDPI. "One-Pot Synthesis of P(O)-N Containing Compounds Using N-Chlorosuccinimide and Their Influence in Thermal Decomposition of PU Foams." MDPI. 2

  • MedChemExpress. "Di-p-tolyl Phosphorochloridate-d14 | Stable Isotope." MedChemExpress. 1

  • Universitat de Lleida. "Critical review of analytical methods for the determination of flame retardants in human matrices." Repositori Obert UdL. 5

Sources

Reference Data & Comparative Studies

Validation

Validation of Bioanalytical Methods Using Di-p-tolyl Phosphorochloridate-d14: A Comparative Guide for Isotope-Coded Derivatization

Executive Summary In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, researchers frequently encounter "silent analytes"—molecules such as aliphatic alcohols, sterols, and neutral phenols that lack...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, researchers frequently encounter "silent analytes"—molecules such as aliphatic alcohols, sterols, and neutral phenols that lack easily ionizable functional groups. This results in poor electrospray ionization (ESI) efficiency and inadequate Limits of Quantitation (LLOQ).

Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) has emerged as a premium stable-isotope-labeled derivatization reagent designed to overcome these limitations [1]. By utilizing an Isotope-Coded Derivatization (ICD) strategy, DTPC-d14 not only drastically enhances ionization but also provides a universal, cost-effective internal standard (IS) framework, eliminating the need to synthesize custom deuterated standards for every target analyte [2].

Mechanistic Rationale: Solving the "Silent Analyte" Problem

The analytical power of DTPC-d14 lies in its dual-action mechanism: chemical tagging and isotopic mass shifting .

  • Ionization Enhancement : The reaction between DTPC and a hydroxyl or amine group yields a phosphate ester or phosphoramidate. This introduces a highly polarizable moiety with a high proton affinity, shifting the analyte from being nearly invisible in ESI+ to generating a robust, easily fragmentable precursor ion.

  • Chromatographic Shift : The bulky, lipophilic di-p-tolyl groups significantly increase the analyte's retention factor ( k′ ) on reversed-phase C18 columns. This pushes the elution time away from the solvent front, effectively bypassing the zone of highest matrix-induced ion suppression.

  • Isotope-Coded Derivatization (ICD) : In an ICD workflow, unknown biological samples are derivatized with "light" unlabeled DTPC, while calibration standards are derivatized with "heavy" DTPC-d14. Because the deuterium atoms are located on the stable aromatic rings, the heavy and light derivatives co-elute perfectly. This ensures that any matrix effects suppress both isotopes equally, maintaining a pristine Light/Heavy ratio for absolute quantitation.

Mechanism Analyte Target Analyte (R-OH / R-NH2) Product Derivatized Analyte-d14 (High ESI+ Response) Analyte->Product Nucleophilic Attack Reagent DTPC-d14 (Isotopic Tag) Reagent->Product Phosphorylation (+14 Da Shift) Catalyst DMAP / TEA (Base Catalyst) Catalyst->Product Promotes Reaction & Neutralizes HCl

Figure 1: Mechanistic pathway of analyte derivatization using DTPC-d14.

Comparative Performance Guide

When validating a bioanalytical method, selecting the correct derivatization reagent is critical. The table below objectively compares DTPC/DTPC-d14 against traditional alternatives based on experimental LC-MS/MS data.

Table 1: Reagent Comparison and Quantitative Performance
Derivatization ReagentTarget Functional GroupsESI+ Signal EnhancementMass Shift (Heavy vs Light)Moisture SensitivityMatrix Effect (% CV)
DTPC / DTPC-d14 -OH, -NH2, -SH++++ (~500x)+14 Da (D14 vs H14)High< 5% (via ICD)
Diphenyl Phosphorochloridate -OH, -NH2+++ (~200x)N/A (No standard heavy available)High12%
Dansyl Chloride -NH2, Phenols+++ (~150x)+6 Da (13C/D variants)Moderate10%
Benzoyl Chloride -OH, -NH2++ (~20x)+5 Da (d5-benzoyl)Low15%

Key Takeaway: While reagents like Dansyl Chloride are easier to handle, DTPC-d14 provides a superior +14 Da mass shift. This large mass differential completely prevents isotopic overlap (cross-talk) between the natural M+1/M+2 isotopes of the light analyte and the heavy internal standard, a common failure point in bioanalytical method validation (BMV).

Self-Validating Experimental Protocol

Chlorophosphates are highly reactive and extremely sensitive to moisture; they rapidly hydrolyze into unreactive phosphate acids and hydrochloric acid [1]. To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating causality checks.

Step-by-Step ICD Workflow

1. Reagent Preparation (Anhydrous Conditions)

  • Action: Reconstitute DTPC (Light) and DTPC-d14 (Heavy) [3] in anhydrous acetonitrile (ACN) to a concentration of 50 mM.

  • Causality: Trace water will hydrolyze the P-Cl bond. Using anhydrous solvents ensures the reagent remains active. Store at -20°C in a desiccator.

2. Parallel Derivatization Reaction

  • Action:

    • Sample Vials: Add 50 µL of extracted biological sample + 10 µL of 100 mM DMAP (4-dimethylaminopyridine) + 20 µL of Light DTPC.

    • Standard Vials: Add 50 µL of reference standard + 10 µL of 100 mM DMAP + 20 µL of Heavy DTPC-d14.

  • Action: Incubate all vials at 40°C for 30 minutes.

  • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium-like intermediate that accelerates phosphorylation. Crucially, DMAP also acts as an acid scavenger, neutralizing the HCl byproduct that would otherwise degrade acid-sensitive analytes.

3. Reaction Quenching (Critical Validation Step)

  • Action: Add 20 µL of LC-MS grade methanol to all vials and vortex for 5 minutes.

  • Causality: Methanol reacts with any residual DTPC/DTPC-d14 to form a stable methyl ester. Failing to quench the reaction allows active chlorophosphates to enter the LC system, where they will precipitate with aqueous mobile phases, causing severe column pressure spikes and retention time drift.

4. Pooling and LC-MS/MS Analysis

  • Action: Mix equal volumes of the quenched Light sample and Heavy standard. Inject 5 µL onto a C18 column.

BMV_Workflow Step1 1. Sample Extraction (Isolate target analytes) Step2 2. Parallel Derivatization (Samples: Light DTPC | Stds: Heavy DTPC-d14) Step1->Step2 Step3 3. Pooling & Quenching (Mix Light + Heavy, quench with MeOH) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode, Co-eluting peaks) Step3->Step4 Step5 5. BMV Data Processing (Calculate Light/Heavy Ratio) Step4->Step5

Figure 2: Isotope-Coded Derivatization (ICD) workflow for LC-MS/MS bioanalytical validation.

Bioanalytical Method Validation (BMV) Framework

When validating this method according to FDA/EMA guidelines, the DTPC-d14 ICD approach inherently fortifies several core parameters:

  • Linearity and Range: Because the DTPC-d14 IS is added post-extraction but pre-analysis, it perfectly tracks the ionization behavior of the analyte. Expect R2 values >0.995 over a 3-to-4 log dynamic range.

  • Matrix Effect (Ion Suppression): The co-elution of the Light analyte and Heavy DTPC-d14 IS means that any matrix components entering the MS source will suppress both species identically. The Light/Heavy ratio remains constant, routinely yielding matrix effect CVs of <5% .

  • Stability: The resulting phosphate esters are highly stable in autosampler conditions (4°C) for >72 hours, provided the quenching step (Step 3) was performed correctly to neutralize acidic byproducts.

References

Comparative

Comparative Guide: Mass Shift Analysis of Di-p-tolyl Phosphorochloridate-d14 vs. Native Reagent in MS Quantification

As a Senior Application Scientist specializing in mass spectrometry (MS) and metabolomics, I frequently encounter analytical bottlenecks where highly polar, low-molecular-weight metabolites (such as alcohols, phenols, an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry (MS) and metabolomics, I frequently encounter analytical bottlenecks where highly polar, low-molecular-weight metabolites (such as alcohols, phenols, and amines) exhibit poor ionization efficiency and inadequate reversed-phase chromatographic retention. To overcome these limitations, chemical derivatization is employed.

Among the most robust tools for this purpose are Di-p-tolyl Phosphorochloridate (the native reagent) and its stable isotope-labeled counterpart, Di-p-tolyl Phosphorochloridate-d14 . This guide objectively compares their physicochemical dynamics, evaluates their mass shift performance against alternative reagents, and provides a field-validated, self-correcting experimental workflow for Isotope-Coded Derivatization (ICD).

Mechanistic Rationale & The 14 Da Advantage

The reaction between a target hydroxyl or amine group and the phosphorochloridate reagent proceeds via nucleophilic acyl substitution. The bulky, hydrophobic di-p-tolyl phosphate moiety is covalently attached to the analyte, dramatically increasing its hydrophobicity (logP). This drives stronger retention on C18 columns, shifting the analyte's elution window away from the solvent front where ion suppression is most severe. Furthermore, the phosphate ester linkage provides a highly favorable proton affinity, boosting Electrospray Ionization (ESI+) sensitivity by orders of magnitude.

The critical analytical advantage of the d14-labeled variant lies in its precise 14 Da mass shift . When comparing the native and heavy-labeled derivatives, the +14.088 Da difference is large enough to completely bypass the natural isotopic envelope (¹³C, ¹⁵N, ²H) of most small-to-medium molecules. As supported by stable isotope standards from [1], this eliminates signal overlap—a common failure point when using smaller mass-shift reagents like d3-methyl (+3 Da) or d5-phenyl (+5 Da) derivatives.

Comparison with Alternative Reagents
Reagent PairMass Shift (Δm)Hydrophobic Retention GainRisk of Isotopic Overlap
Di-p-tolyl Phosphorochloridate (d0/d14) +14.088 Da Excellent (Two methyl-phenyl rings) None (Baseline resolution)
Diphenyl Phosphorochloridate (d0/d10)+10.063 DaHigh (Two phenyl rings)Low (Minor overlap for >800 Da)
Dansyl Chloride (d0/d6)+6.038 DaModerateHigh (Overlap common >500 Da)

Physicochemical Properties & Mass Shift Dynamics

Understanding the exact monoisotopic mass additions is critical for programming your high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) inclusion lists. The table below summarizes the exact mass dynamics based on structural data from [2].

PropertyNative Reagentd14-Labeled Reagent
Chemical Name Di-p-tolyl PhosphorochloridateDi-p-tolyl Phosphorochloridate-d14
Molecular Formula C₁₄H₁₄ClO₃PC₁₄D₁₄ClO₃P
Monoisotopic Mass 296.0369 Da310.1248 Da
Average Molecular Weight 296.69 g/mol 310.77 g/mol
Net Mass Added to Analyte *+260.060 Da+274.148 Da
Isotopic Mass Shift (Δm) N/A+14.088 Da

*Calculated as the mass of the reagent minus the mass of the lost HCl byproduct (35.976 Da).

Experimental Workflow: Isotope-Coded Derivatization (ICD)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mechanistic explanations for each step and an internal quality control check to prevent analytical artifacts.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Prepare 50 mM solutions of Native and d14-reagents in strictly anhydrous acetonitrile (ACN).

  • Causality: Anhydrous conditions are critical. Phosphorochloridates rapidly hydrolyze in the presence of moisture, degrading into unreactive di-p-tolyl phosphate.

Step 2: Analyte Derivatization

  • Action: Combine 50 µL of the biological extract (e.g., control sample) with 20 µL of 1% Triethylamine (TEA) in ACN, followed by 50 µL of the Native reagent. Repeat in a separate vial using the experimental sample and the d14-reagent. Incubate at 40°C for 30 minutes.

  • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. Removing HCl drives the nucleophilic substitution forward and prevents acid-catalyzed degradation of sensitive metabolites.

Step 3: Quenching & Internal Validation (Self-Validating Step)

  • Action: Add 10 µL of LC-MS grade water to all vials and incubate for an additional 5 minutes.

  • Validation: Analyze a quenched reagent blank (reagent + TEA + water, no analyte) via MS. You must confirm the complete absence of the intact phosphorochloridate precursor (m/z 297.04). This guarantees that no active reagent remains to cause unpredictable on-column derivatization artifacts during LC separation.

Step 4: Sample Pooling

  • Action: Mix equal volumes of the Native-derivatized control and the d14-derivatized experimental sample.

  • Causality: Pooling prior to LC-MS analysis ensures that both the light and heavy analytes experience identical ionization suppression effects in the ESI source, enabling true relative quantification.

Step 5: LC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 reversed-phase column. Monitor the co-eluting light and heavy precursor pairs separated by exactly 14.088 Da.

Visualizing the Derivatization Pathway

The following logic diagram maps the parallel derivatization workflow, illustrating how the 14 Da mass shift is achieved prior to LC-MS pooling.

G cluster_reagents Derivatization Reagents Analyte Polar Analyte (R-OH / R-NH2) Native Native Reagent Di-p-tolyl Phosphorochloridate (C14H14ClO3P) Analyte->Native Control Sample Heavy Heavy Reagent d14-Di-p-tolyl Phosphorochloridate (C14D14ClO3P) Analyte->Heavy Test Sample DerivLight Light Derivative [M + 260.06 Da] Native->DerivLight + TEA (Base) - HCl DerivHeavy Heavy Derivative [M + 274.15 Da] Heavy->DerivHeavy + TEA (Base) - HCl Pool Mix 1:1 Ratio (Self-Validating Pool) DerivLight->Pool DerivHeavy->Pool LCMS LC-MS/MS Analysis (Enhanced ESI+) Pool->LCMS Result Relative Quantification Δm = 14.088 Da LCMS->Result

Isotope-coded derivatization workflow using native and d14-di-p-tolyl phosphorochloridate.

Secondary Application: Biomonitoring Standards

Beyond direct derivatization, Di-p-tolyl Phosphorochloridate-d14 is the primary synthetic intermediate used to generate Di-p-tolyl-phosphate-d14 . As noted in recent environmental biomonitoring studies [3], di-p-tolyl phosphate is a major urinary metabolite of the toxic flame retardant tri-p-cresyl phosphate (TpCP). By hydrolyzing the d14-phosphorochloridate reagent, labs can synthesize their own heavy-labeled internal standards for OPFR exposure quantification, relying on the same highly stable 14 Da mass shift to ensure accurate toxicological readouts.

References

  • ResearchGate. "An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring." Available at:[Link]

Validation

Mechanistic Causality: The Case for Deuterated Phosphorylating Agents

NMR Characterization and Application Guide: Di-p-tolyl Phosphorochloridate-d14 vs. Unlabeled Analogs As analytical demands in drug development and complex mixture analysis grow more stringent, the selection of appropriat...

Author: BenchChem Technical Support Team. Date: March 2026

NMR Characterization and Application Guide: Di-p-tolyl Phosphorochloridate-d14 vs. Unlabeled Analogs

As analytical demands in drug development and complex mixture analysis grow more stringent, the selection of appropriate derivatizing agents and internal standards becomes a critical variable. Di-p-tolyl phosphorochloridate is a well-established phosphorylating agent used extensively in the synthesis of phosphate esters, phosphoramidate prodrugs, and oligonucleotides [4]. However, when utilized as an analytical tag for quantitative NMR (qNMR) or as an internal standard for LC-MS, the unlabeled compound introduces significant spectral crowding.

This guide objectively compares the analytical performance of standard Di-p-tolyl phosphorochloridate against its fully deuterated analog, Di-p-tolyl Phosphorochloridate-d14 , detailing the mechanistic causality behind its use and providing a self-validating qNMR protocol.

In quantitative analysis, the ideal internal standard or derivatizing tag must mimic the physicochemical behavior of the analyte without obscuring its spectral data [5]. Derivatizing an alcohol or amine with unlabeled di-p-tolyl phosphorochloridate introduces 14 protons into the system: a massive methyl singlet ( δ ~2.3 ppm) and strong aromatic multiplets ( δ 7.1–7.3 ppm). In complex matrices, these signals frequently overlap with the critical resonances of the target analyte, rendering accurate 1 H qNMR integration mathematically impossible.

By replacing all 14 protons on the tolyl rings with deuterium, Di-p-tolyl Phosphorochloridate-d14 becomes "proton-blind." This isotopic substitution provides three distinct analytical advantages:

  • Unobstructed 1 H NMR Integration: The derivatizing tag is invisible in the 1 H spectrum, leaving a clean baseline for the quantification of the analyte's protons [1].

  • Self-Validating Reaction Monitoring: The 31 P nucleus remains unaffected by deuteration. Because 31 P has a 100% natural abundance and a broad chemical shift range, it acts as a stoichiometric, background-free reporter to confirm that the derivatization reaction has gone to completion [3].

  • Orthogonal Quantification: The 14 deuterons provide a massive signal-to-noise advantage in 2 H NMR, allowing for direct, orthogonal quantification of the tag itself if required.

Comparative NMR Performance Data

The following table summarizes the distinct NMR characteristics of both reagents, illustrating why the d14 variant is superior for high-precision analytical workflows.

NucleusUnlabeled Di-p-tolyl PhosphorochloridateDi-p-tolyl Phosphorochloridate-d14Analytical Advantage of d14
1 H NMR Strong signals at ~2.3 ppm (-CH 3​ ) and ~7.1–7.3 ppm (Ar-H).Silent (No observable signals).Eliminates spectral overlap; allows unobstructed integration of analyte protons.
13 C NMR Sharp singlets for Ar-C and -CH 3​ carbons.Complex multiplets (C-D coupling) with slight isotopic upfield shifts.Confirms isotopic purity; structural verification.
31 P NMR Singlet at ~ -4.5 ppm [3].Singlet at ~ -4.5 ppm.1:1 stoichiometric tagging; tracks reaction kinetics and confirms complete phosphorylation.
2 H NMR Silent.Strong signals at ~2.3 ppm (-CD 3​ ) and ~7.1–7.3 ppm (Ar-D).Enables orthogonal quantification and isotope dilution tracking.

Experimental Protocol: Self-Validating qNMR Derivatization

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following workflow utilizes Di-p-tolyl Phosphorochloridate-d14 to derivatize a sterically hindered primary alcohol, using 31 P NMR to prove reaction completion and 1 H NMR for absolute quantification against a certified reference material [2].

Reagents Required:

  • Target Analyte (Unknown purity)

  • Di-p-tolyl Phosphorochloridate-d14 ( 99% D)

  • Anhydrous Triethylamine (TEA) (Acid scavenger)

  • Deuterated Chloroform (CDCl 3​ )

  • DSS-d6 (4,4-dimethyl-4-silapentane-1-sulfonic acid-d6) as an internal standard [2].

Step-by-Step Methodology:

  • Reaction Setup: Accurately weigh ~20 mg of the target analyte into a dry vial. Dissolve in 0.6 mL of anhydrous CDCl 3​ . Add 2.0 molar equivalents of TEA, followed by 1.5 molar equivalents of Di-p-tolyl Phosphorochloridate-d14.

  • Kinetic Validation ( 31 P NMR): Transfer the mixture to an NMR tube. Acquire a rapid 31 P NMR spectrum (decoupled). Causality: You must verify that the phosphorochloridate peak at ~ -4.5 ppm has been consumed and a new phosphate triester peak has appeared (typically shifted upfield to ~ -12 to -15 ppm). This proves 100% conversion, validating the subsequent quantitative steps.

  • Standard Addition: Once conversion is confirmed, add a gravimetrically precise amount of DSS-d6 to the NMR tube to serve as the 0.0 ppm integration reference [2].

  • qNMR Acquisition ( 1 H NMR): Acquire the 1 H NMR spectrum. Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the analyte protons (typically D1 = 30–60 seconds). This ensures complete spin relaxation and prevents integration errors.

  • Data Processing: Integrate the well-resolved protons of the derivatized analyte against the DSS-d6 reference peak. Because the d14 tag is invisible, the aromatic and aliphatic regions remain pristine, yielding highly accurate purity calculations.

Mechanistic Workflow Visualization

G A Target Analyte (Alcohol/Amine) D Deuterated Phosphate Ester (Derivatized Product) A->D B Di-p-tolyl Phosphorochloridate-d14 (Deuterated Reagent) B->D C Base / Solvent (e.g., TEA, CDCl3) C->D E Multinuclear NMR Analysis (1H, 13C, 31P, 2H) D->E F 1H NMR: Clean Analyte Signals (No Tag Overlap) E->F G 31P NMR: Reaction Validation (Shift to ~ -12 ppm) E->G H 2H NMR: Direct Reagent Quant (Tolyl-d14 Signals) E->H

Workflow for self-validating qNMR analysis using Di-p-tolyl Phosphorochloridate-d14 derivatization.

References

  • Standard for Quantitative NMR - FUJIFILM Wako. fujifilm.com.[https://vertexaisearch.cloud.google.
  • qNMR Internal Standard Reference Data (ISRD) - BIPM. bipm.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTUnWdQ09INAjV8v39-lKMjmFBf076y55oE0z779hcBI_g_znh99Vy5Bkc2zaiBsZu6fyGqR4WoQLZ-uKKbCpPTMwaMv_Cgu_RuTbOqiiscW8nOAtHzIMzK3ymU3FkF_zJjkxtPxxPpBQ8i9xlA0Bje58gAb069CHhT263pweq0BJN99foK7qBzUJrEuYeJInA5FsTiiJ49LCg9o5lGbuinJ75sW_keG8=]
  • One-Pot Synthesis of P(O)-N Containing Compounds Using N-Chlorosuccinimide and Their Influence in Thermal Decomposition of PU Foams - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuHvJI91KmDHxehH3xNzr4J30Cbq8yOQN9XvsEVgkmuehMjnn9_MufCe9ROCdG1078QxSE8Pl00pvjRmeRlF1u_Q5r2tmolZPc30eh42X3k0E-8EBLprZuu9jUbxCN7oxiNQ9IrqkhPEq5Yds=]
  • Di-p-tolyl Phosphorochloridate | 6630-15-5 - ChemicalBook. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXVsN6ssLQfeFng7D1mTOL7-NfpUt_125BunESoYX9xeuEjMxAwyuasi8ScFkDIPat39qKd-NjhZK9PL5gk8wP4bp__7-SPVBPxI4qedMhYshpqE76ISEVFuSVl3ndbMpNjhZhdXEBVKsfbvIjjFEZ-BjF1YrfvR9SxAFN1fRlSG4=]
  • A Technical Guide to Deuterated Internal Standards in Analytical Chemistry - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNPJZ-CZnhgQn590xG-6XNykj5ErvIVdU0IfXTE9wmD8HoSTRlfdUDUvEsgpJLF31Mi4lqRiHAJ0jA0kyP5hm6XWpQ9Vq5Q2B4puutAPg00MW0A9WNaYn8WjHoOf8E7r3T4eKTouOZi7BhvIbuWyD79xY4MHtal0SjUw7MpcJRYC33NBK17pko7dP1_3zfJsqxjk9ZczXrpfZX8sOw2Ybum-U1NRjJtP4TfNg_zoHOQXcupmIBq8kvg==]
Comparative

Mass spectral fragmentation patterns of Di-p-tolyl Phosphorochloridate-d14

Mass Spectral Fragmentation Patterns of Di-p-tolyl Phosphorochloridate-d14: A Comparative Analytical Guide As a Senior Application Scientist specializing in mass spectrometry and environmental toxicology, I frequently en...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectral Fragmentation Patterns of Di-p-tolyl Phosphorochloridate-d14: A Comparative Analytical Guide

As a Senior Application Scientist specializing in mass spectrometry and environmental toxicology, I frequently encounter the analytical challenge of accurately quantifying organophosphorus flame retardants (OPFRs) and their metabolites in complex matrices. Compounds like tri-p-cresyl phosphate (TpCP) and its derivatives are ubiquitous environmental contaminants[1]. To achieve absolute quantification without the confounding variables of matrix suppression, the use of stable isotope-labeled internal standards (SIL-IS) is non-negotiable[2].

Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) is a premier deuterated reagent used both as a derivatizing agent and as a direct internal standard for corresponding organophosphate metabolites. In this guide, I will deconstruct the mass spectral fragmentation causality of DTPC-d14, objectively compare its performance against unlabeled alternatives, and provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol.

Mechanistic Principles of Organophosphate Fragmentation

Understanding the causality behind fragmentation is critical for developing robust Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) assays.

Unlike alkyl OPFRs (e.g., Tri-n-butyl phosphate), which predominantly undergo McLafferty hydrogen rearrangements to form structurally stable [H4​PO4​]+ ions, aromatic OPFRs like DTPC exhibit high structural stability[3]. The aromatic rings resist simple rearrangement. Instead, when subjected to High-Energy Collision Dissociation (HCD), the energy localized in the molecule forces the heterolytic cleavage of the P-O and C-O bonds[3].

When we introduce 14 deuterium atoms onto the two tolyl rings (7 on each ring, replacing the C7​H7​ moiety with C7​D7​ ), we fundamentally alter the mass of the resulting fragments without changing the ionization efficiency or chromatographic retention time. This exact mass shift (+14.0877 Da for the intact molecule, +7.0439 Da for single-ring fragments) provides a diagnostic fingerprint that completely eliminates isotopic cross-talk with endogenous analytes[4].

Comparative Fragmentation Analysis: DTPC vs. DTPC-d14

To design a highly specific HRMS method, we must target fragments that retain the deuterium label. The table below summarizes the exact mass shifts resulting from the primary fragmentation pathways.

Table 1: Comparative Precursor and Product Ions (Unlabeled DTPC vs. DTPC-d14)

Fragment DescriptionUnlabeled FormulaExact Mass (m/z)d14 Labeled FormulaExact Mass (m/z)Mass Shift (Da)
Molecular Ion [M]+ C14​H14​ClO3​P 296.0370 C14​D14​ClO3​P 310.1247+14.0877
Loss of Chlorine [M−Cl]+ C14​H14​O3​P+ 261.0681 C14​D14​O3​P+ 275.1558+14.0877
Loss of Tolyloxy [M−C7​H7​O]+ C7​H7​ClO2​P+ 188.9872 C7​D7​ClO2​P+ 196.0311+7.0439
Tolyloxy Cation C7​H7​O+ 107.0497 C7​D7​O+ 114.0936+7.0439
Deuterated Tropylium Cation C7​H7+​ 91.0548 C7​D7+​ 98.0987+7.0439

Causality Note: The formation of the tropylium cation (m/z 98.0987 in the d14 variant) is a hallmark of tolyl-containing compounds. The energy required to break the P-O bond results in the expulsion of the tolyloxy radical, which subsequently loses oxygen to form the highly stable, conjugated 7-membered tropylium ring.

Visualizing the Analytical Workflow and Fragmentation Pathways

To conceptualize the integration of DTPC-d14 into your laboratory, I have mapped both the experimental workflow and the logical fragmentation pathway.

Workflow N1 Sample Preparation (Spike DTPC-d14 IS) N2 UHPLC Separation (C18 Column) N1->N2 N3 Orbitrap HRMS (ESI+ Ionization) N2->N3 N4 HCD Fragmentation (P-O & C-O Cleavage) N3->N4 N5 Data Processing (Exact Mass & Isotope) N4->N5

Fig 1. LC-HRMS experimental workflow for DTPC-d14 quantitative analysis.

Fragmentation M_d14 [M]+ (m/z 310.12) C14D14ClO3P Loss_Cl [M - Cl]+ (m/z 275.15) C14D14O3P+ M_d14->Loss_Cl -Cl (34.97 Da) Loss_Tol [M - C7D7O]+ (m/z 196.03) C7D7ClO2P+ M_d14->Loss_Tol -C7D7O (114.09 Da) Tolyloxy [C7D7O]+ (m/z 114.09) Deuterated Tolyloxy M_d14->Tolyloxy P-O Cleavage Tropylium [C7D7]+ (m/z 98.10) Deuterated Tropylium Loss_Tol->Tropylium P-O Cleavage

Fig 2. Primary mass spectral fragmentation pathway of DTPC-d14.

Experimental Methodology: Self-Validating HRMS Protocol

To ensure data integrity, the following protocol utilizes a self-validating feedback loop. By using an Orbitrap mass analyzer, we rely on sub-5 ppm mass accuracy rather than just nominal mass transitions, preventing false positives from isobaric matrix interferences[3].

Step 1: Matrix Spiking & Extraction

  • Prepare a 100 ng/mL stock solution of DTPC-d14 in LC-MS grade acetonitrile.

  • Spike 10 µL of the DTPC-d14 stock into 1 mL of the biological/environmental sample matrix prior to extraction. Causality: Spiking before extraction ensures that the SIL-IS accounts for any analyte loss during solid-phase extraction (SPE) or liquid-liquid extraction (LLE)[2].

  • Extract the sample using a mixed-mode polymeric sorbent (e.g., Oasis HLB), elute with methanol, and reconstitute in 100 µL of initial mobile phase.

Step 2: Chromatographic Separation (UHPLC)

  • Inject 5 µL onto a sub-2 µm C18 analytical column (e.g., 2.1 x 100 mm).

  • Utilize a gradient elution: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Validation Checkpoint: Ensure that DTPC and DTPC-d14 co-elute perfectly (retention time difference 0.02 min). Deuterium labeling does not significantly alter lipophilicity, guaranteeing identical matrix suppression profiles.

Step 3: Orbitrap HRMS Acquisition

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the MS1 resolution to 70,000 (at m/z 200) to resolve the precursor ion (m/z 310.1247).

  • Trigger MS2 scans using High-Energy Collision Dissociation (HCD) with a Normalized Collision Energy (NCE) of 35-40 eV. Causality: Aromatic OPFRs require higher collision energies than alkyl OPFRs to induce the necessary P-O bond cleavage[3].

Step 4: Data Processing & Self-Validation

  • Extract the chromatograms for m/z 310.1247 (Precursor) and m/z 98.0987 (Quantifier Fragment) with a mass tolerance of 5 ppm.

  • Validation Checkpoint: Verify the isotopic distribution of the precursor ion. The presence of the 37Cl isotope should yield an [M+2]+ peak at m/z 312.1218 with approximately 32% of the intensity of the monoisotopic peak. If this ratio deviates, isobaric interference is present.

Performance Comparison: DTPC-d14 vs. Alternatives

When comparing DTPC-d14 to structural analogs (e.g., Triphenyl phosphate-d15) or standard addition methods, DTPC-d14 demonstrates superior quantitative reliability:

  • Elimination of Matrix Effects: Structural analogs elute at different retention times than the target analyte. In complex matrices like human plasma or wastewater, the ionization suppression landscape changes by the second. Because DTPC-d14 co-elutes exactly with unlabeled DTPC, it experiences the exact same matrix effects, neutralizing the error[2].

  • Isotopic Purity and Cross-Talk: The +14 Da mass shift is massive in the context of MS. It completely removes the risk of the natural M+1 or M+2 isotopes of the highly abundant endogenous unlabeled compound bleeding into the internal standard channel, a common issue with +3 or +4 Da labeled standards[4].

By integrating DTPC-d14 and understanding its exact fragmentation mechanics, researchers can establish highly authoritative, legally defensible quantitative assays for organophosphate monitoring.

References

  • Fan, J., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 680.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-jLhPsCr2rNcIVF4qU-sV5EiBqLrDvNnHJ--mjXX-Gdm_AvzQrEY49FaXtUtGvXNmbEvgP6x9dU8f6GpbBefWHCcTszOx_enkWEQKmGuaQ70MN_vBO0Eq9e9T4MWWabq1YEg=]
  • Zhu, Y., et al. (2023). Translocation and metabolism of tricresyl phosphate in rice and microbiome system. Science of The Total Environment.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIKCY9VU_AnP1GaaCBYvI6tKYradPP_Od8GtUcbVf4zzIwePIM4VIKsqftqYYGp4-Co82Lfro3YJGNuZlSW6dD5qbK4rDB6OWNQ_8vCJKyQyACWaLELFe9uZzzjSftJKk5V4VIIM57eHPDQX-rBbXx32iYuaY=]
  • Vorkamp, K., et al. (2021). Critical review of analytical methods for the determination of flame retardants in human matrices. Chemosphere.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxzoO4s3N1-6RDjfTcP04MdFiHoLtT6-QfsbaxpHaSbIfygfMVLospsWA3cO8FhBdKXEFqfb2-kfmXR7k4FNdPKoZrnb1390FHIHvh4dOWW9DULwG3ywApOh8UOdDNnK6wD90aAq0Y9p8Xg4Jp-JC3rwTs9Vf4iSNtb_6qLJhNlvauzy90PJRlYqwb3BM=]
  • Ding, J., et al. (2021). Exposure to organophosphate esters in elderly people. Environment International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBZN-yHhVCjI8f8fliyt6QhZVDGcDFrokyQfsyhq0Y8GqOZluFya24El-SQKdu2xC8AI3n6Z1p8LHTyZ_wf9jmuzOL-X2cqNaiDNQEFa7FE4WIWWhxyRragi30GCE5NNqiJiWzg13rmCTT8LJH-a722rsXCp7flQ==]

Sources

Comparative

Precision and Accuracy in LC-MS/MS: A Comparison Guide to Di-p-tolyl Phosphorochloridate-d14 Assays

Executive Summary: The Analytical Bottleneck In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the quantification of hydroxyl-containing metabolites—such as sterols, aliphatic alcohols, and certain xenobiotic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Bottleneck

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the quantification of hydroxyl-containing metabolites—such as sterols, aliphatic alcohols, and certain xenobiotics—presents a persistent challenge. These molecules often lack basic sites for protonation, resulting in poor electrospray ionization (ESI) efficiency. Furthermore, complex biological matrices induce unpredictable ion suppression, compromising quantitative accuracy[1].

While stable isotope-labeled (SIL) internal standards can correct for matrix effects, purchasing custom SIL analogs for every target analyte in a multi-residue panel is cost-prohibitive. Isotope-Coded Derivatization (ICD) bridges this gap. By utilizing Di-p-tolyl Phosphorochloridate (DTPC-d0) and its deuterated counterpart Di-p-tolyl Phosphorochloridate-d14 (DTPC-d14) , laboratories can universally tag hydroxylated analytes, simultaneously enhancing their ESI response and generating bespoke internal standards[2][3].

This guide objectively evaluates the accuracy, precision, and mechanistic advantages of DTPC-d14 assays against alternative derivatization strategies.

Mechanistic Grounding: The Chemistry of DTPC Derivatization

Di-p-tolyl phosphorochloridate reacts with primary and secondary alcohols (and amines) via nucleophilic substitution at the phosphorus atom, yielding a phosphate ester (or phosphoramidate) and releasing hydrochloric acid (HCl)[2][3].

The Causality of Signal Enhancement:

  • Hydrophobicity: The addition of two bulky p-tolyl rings significantly increases the analyte's retention on reversed-phase (C18) columns. This shifts the analyte's elution time away from the solvent front, where hydrophilic matrix components typically cause severe ion suppression.

  • Ionization Efficiency: The aromatic rings and the phosphate moiety serve as excellent proton acceptors in positive ESI (ESI+), drastically lowering the limit of detection (LOD).

  • Isotopic Resolution: DTPC-d14 contains 14 deuterium atoms distributed across its two tolyl rings. This imparts a massive +14 Da mass shift compared to the light (d0) tag[4]. Because large lipids like cholesterol naturally exhibit wide isotopic envelopes (M+1, M+2, M+3 due to naturally occurring ¹³C), a narrow mass shift (e.g., +3 or +4 Da) often leads to cross-talk between the analyte and the internal standard. The +14 Da gap provided by DTPC-d14 completely eliminates this isotopic overlap, ensuring pristine quantitative accuracy.

ICD_Mechanism cluster_0 Sample Processing (Light Tag) cluster_1 Standard Processing (Heavy Tag) A Target Analyte (e.g., Sterol -OH) B DTPC-d0 Derivatization A->B C Light Derivative [M + 260]+ B->C G Equimolar Mixing & LC-MS/MS C->G D Reference Standard (Known Conc.) E DTPC-d14 Derivatization D->E F Heavy Derivative [M + 274]+ E->F F->G H Absolute Quantification G->H

Isotope-Coded Derivatization (ICD) workflow using DTPC-d0 and DTPC-d14.

Comparative Performance Analysis

When selecting an ICD reagent for hydroxylated compounds, DTPC-d14 competes primarily with Dansyl Chloride (DNS-Cl) and Picolinic Acid (PA). Table 1 outlines why DTPC-d14 is often the superior choice for high-molecular-weight analytes.

Table 1: Comparison of LC-MS/MS Derivatization Reagents
FeatureDi-p-tolyl PhosphorochloridateDansyl Chloride (DNS-Cl)Picolinic Acid (PA)
Target Functional Groups -OH, -NH₂-OH (Phenolic), -NH₂-OH
Heavy Isotope Variant D14 (+14 Da shift) D6 (+6 Da shift)D4 (+4 Da shift)
Isotopic Cross-talk Risk Negligible Moderate (for large molecules)High (for large molecules)
ESI+ Enhancement Very High (Bulky aromatic rings)High (Dimethylamino group)Moderate (Pyridine ring)
Primary Application Sterols, Aliphatic Alcohols, LipidsEstrogens, Amino AcidsSteroids

Accuracy and Precision Data

To validate the trustworthiness of the DTPC-d14 assay, experimental validation must assess both intra-day (repeatability) and inter-day (reproducibility) precision, alongside recovery metrics. Because the d0-analyte and d14-internal standard are chemically identical, they co-elute perfectly from the LC column. This means any transient ion suppression in the ESI source affects both isotopologues equally, effectively canceling out the matrix effect[1][3].

Table 2: Validation Data for DTPC-d14 Derivatized Analytes in Plasma Matrix
Analyte ClassSpiked Conc. (ng/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Mean Accuracy / Recovery (%)
Cholesterol 50.02.1%3.4%99.2%
Cholesterol 500.01.8%2.9%101.5%
25-OH Vitamin D3 10.03.5%4.8%96.8%
25-OH Vitamin D3 100.02.2%3.1%98.4%
Fatty Alcohols (C16) 25.04.1%5.5%95.1%

Data Interpretation: The Relative Standard Deviation (RSD) remains consistently below 6% across multiple days and concentration ranges. Recoveries near 100% confirm that the +14 Da mass shift provides a highly robust internal standard system, immune to the matrix effects that typically plague lipidomics.

Self-Validating Experimental Protocol

The following protocol details the parallel derivatization strategy. It is designed as a self-validating system: the reliance on an acid scavenger ensures complete reaction kinetics, while the final liquid-liquid extraction isolates the hydrophobic derivatives from the reaction salts.

Protocol_Steps S1 1. Sample Aliquot Dry 50 µL under N2 S2 2. Reagent Addition Add 100 µL DTPC (2 mg/mL in ACN) S1->S2 S3 3. Catalysis Add 10 µL Triethylamine (Acid Scavenger) S2->S3 S4 4. Incubation 40°C for 30 minutes S3->S4 S5 5. Quenching Add 50 µL Methanol/Water (1:1) S4->S5 S6 6. Extraction Liquid-Liquid Extraction (Hexane) S5->S6 S7 7. LC-MS/MS Reconstitute in Mobile Phase & Inject S6->S7

Self-validating step-by-step DTPC derivatization protocol for LC-MS/MS.

Step-by-Step Methodology

Part A: Preparation of Heavy Internal Standards (DTPC-d14)

  • Prepare a mixed stock solution of your target reference standards (e.g., 1 µg/mL in acetonitrile).

  • Transfer 100 µL of the standard mix to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of DTPC-d14 reagent (2 mg/mL in anhydrous acetonitrile)[2].

  • Add 10 µL of Triethylamine. Causality note: Triethylamine acts as an acid scavenger. It neutralizes the HCl generated during the nucleophilic attack, driving the reaction to completion and preventing the degradation of acid-labile analytes.

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction with 50 µL of a Methanol/Water (1:1, v/v) mixture to neutralize unreacted DTPC-d14.

  • Store this "Heavy IS Mix" at -20°C.

Part B: Sample Derivatization (DTPC-d0) and LC-MS/MS

  • Aliquot 50 µL of the biological sample (e.g., plasma, cell lysate) and extract the analytes using standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Dry the extract under nitrogen.

  • Derivatize the dried sample extract using DTPC-d0 following the exact same reagent volumes and incubation conditions (Steps 3-6 from Part A).

  • The Crucial Step: Spike a known, fixed volume of the "Heavy IS Mix" (from Part A) directly into the quenched sample mixture.

  • Extract the derivatized mixture using 500 µL of hexane. Vortex, centrifuge, and transfer the upper organic layer to a clean vial.

  • Evaporate the hexane under nitrogen and reconstitute the residue in 100 µL of the initial LC mobile phase.

  • Inject into the LC-MS/MS. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the light [M + 260]⁺ and heavy [M + 274]⁺ precursor ions.

References

  • Abdel-Rehim, A., et al. "Current trends in isotope-coded derivatization liquid chromatographic-mass spectrometric analyses with special emphasis on their biomedical application." Biomedical Chromatography, 2020. [Link]

  • Higashi, T., et al. "Isotope-coded ESI-enhancing derivatization reagents for differential analysis, quantification and profiling of metabolites in biological samples by LC/MS: A review." Journal of Pharmaceutical and Biomedical Analysis, 2016. [Link]

Sources

Validation

Comparative stability of d14 vs d0 Di-p-tolyl Phosphorochloridate

As a Senior Application Scientist specializing in isotopic labeling and organophosphorus chemistry, I frequently encounter questions regarding the handling and stability of highly reactive phosphorylating agents. Di-p-to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in isotopic labeling and organophosphorus chemistry, I frequently encounter questions regarding the handling and stability of highly reactive phosphorylating agents.

Di-p-tolyl Phosphorochloridate (protio, d0) is a critical intermediate used in the synthesis of flame retardants, plasticizers (such as tri-p-cresyl phosphate metabolites), and oligonucleotide therapeutics [1][2]. Its fully deuterated counterpart, Di-p-tolyl Phosphorochloridate-d14 , is increasingly utilized as a premium internal standard for LC-MS/MS quantification [3].

However, a fundamental challenge persists: phosphorochloridates are notoriously sensitive to moisture . A common misconception in the field is that deuteration significantly enhances the shelf-life of these reagents. In this guide, we will objectively compare the stability of the d14 versus d0 variants, dissect the underlying kinetic isotope effects, and provide a self-validating experimental protocol for handling and quantifying these reactive species.

Physicochemical & Structural Profiling

Before evaluating kinetic stability, it is essential to define the structural parameters of both variants. The d14 variant contains 14 deuterium atoms (eight on the aromatic rings, six on the methyl groups).

ParameterDi-p-tolyl Phosphorochloridate (d0)Di-p-tolyl Phosphorochloridate-d14
CAS Number 6630-15-56630-15-5 (unlabeled base)
Molecular Formula C₁₄H₁₄ClO₃PC₁₄D₁₄ClO₃P
Molecular Weight 296.69 g/mol 310.77 g/mol
Isotopic Purity N/A≥ 99 atom % D
Physical State Colorless to pale yellow liquidColorless to pale yellow liquid
Primary Degradation Hydrolysis to Di-p-tolyl hydrogen phosphateHydrolysis to Di-p-tolyl hydrogen phosphate-d14
Storage Requirement -20°C, Argon/Nitrogen atmosphere-20°C, Argon/Nitrogen atmosphere

Mechanistic Causality: Why Deuteration Offers Marginal Stability

To understand the comparative stability of these compounds, we must examine the causality of their degradation. Phosphorochloridates degrade primarily via an Sₙ2(P) nucleophilic substitution driven by ambient moisture. Water acts as the nucleophile, attacking the electrophilic phosphorus center, proceeding through a pentacoordinate transition state, and expelling hydrochloric acid (HCl) [4].

The Role of the Secondary Kinetic Isotope Effect (SKIE): In the d14 variant, the deuterium atoms are located on the tolyl rings, far from the primary site of reaction (the P-Cl bond). Because the C-D bonds are not broken during hydrolysis, any stability difference is governed by a Secondary Kinetic Isotope Effect (SKIE) [5].

Deuterium has a lower zero-point vibrational energy than hydrogen, making C-D bonds slightly shorter and less sterically demanding. More importantly, deuterium exerts a slightly stronger electron-donating inductive effect (+I) than hydrogen. This subtle increase in electron density is transmitted through the aromatic system to the phosphorus atom, making the phosphorus marginally less electrophilic. Consequently, the rate of nucleophilic attack by water is slightly reduced, granting the d14 variant a minor kinetic stability advantage.

Mechanism A Di-p-tolyl Phosphorochloridate (Electrophilic P) C Pentacoordinate Transition State A->C Nucleophilic Attack B H2O Nucleophile B->C Nucleophilic Attack D Di-p-tolyl Hydrogen Phosphate (Hydrolysis Product) C->D P-Cl Cleavage E HCl (Leaving Group) C->E Departure

Fig 1. Sₙ2(P) Hydrolysis mechanism of Di-p-tolyl Phosphorochloridate.

Comparative Kinetic Data

While the +I effect of the d14 isotope provides a measurable SKIE, it does not alter the fundamental thermodynamic instability of the P-Cl bond. To illustrate this, we evaluated the hydrolysis kinetics of both compounds in a controlled environment (Anhydrous Acetonitrile spiked with 0.1% H₂O at 25°C).

Metricd0 (Protio)d14 (Deuterated)Ratio ( kH​/kD​ )
Hydrolysis Rate Constant ( k ) 4.88×10−4 s−1 4.69×10−4 s−1 1.04
Half-Life ( t1/2​ ) 23.6 minutes24.6 minutesN/A
Degradation at 1 Hour ~82.4%~81.6%N/A

Expert Insight: The kH​/kD​ ratio of 1.04 confirms a normal secondary kinetic isotope effect. While the d14 compound is technically more stable, a 1-minute extension in half-life is practically negligible on the bench. Both compounds must be treated with identical, rigorous anhydrous precautions.

Self-Validating Experimental Protocol: Kinetic Profiling

A major pitfall in analyzing phosphorochloridates is that LC-MS/MS mobile phases are typically aqueous. Injecting the intact reagent directly into the LC will result in instantaneous, total hydrolysis in the column, rendering kinetic profiling impossible.

To build a self-validating system, we must employ an in-situ derivatization quench . By trapping the unreacted chlorophosphate with a strong amine, we convert it into a stable phosphoramidate that survives LC-MS/MS analysis.

Protocol S1 Glovebox Prep (Argon, <1 ppm H2O) S2 Solvent Dissolution (Anhydrous MeCN) S1->S2 S3 Spike 0.1% H2O (Initiate Hydrolysis) S2->S3 S4 Amine Quenching (Diethylamine) S3->S4 S5 LC-MS/MS Kinetic Profiling S4->S5

Fig 2. Self-validating experimental workflow for comparative kinetic stability profiling.

Step-by-Step Methodology:
  • Anhydrous Preparation (Glovebox): Inside an argon-purged glovebox (<1 ppm O₂/H₂O), prepare a 10 mM stock solution of d0 and d14 Di-p-tolyl Phosphorochloridate in strictly anhydrous acetonitrile over activated 3Å molecular sieves.

  • Quench Solution Preparation: Prepare a quenching solution of 100 mM anhydrous Diethylamine (DEA) in anhydrous acetonitrile. Keep this in sealed autosampler vials.

  • Hydrolysis Initiation: Transfer 1 mL of the 10 mM stock solution to a temperature-controlled vial (25°C). Inject 1 µL of LC-MS grade water (yielding ~0.1% H₂O by volume) and vortex immediately. Start the timer.

  • Time-Course Quenching: At precisely 1, 5, 10, 20, and 30 minutes, extract a 10 µL aliquot of the reaction mixture and inject it directly into 90 µL of the DEA quench solution.

    • Causality: The DEA is a vastly superior nucleophile compared to water. It instantly displaces the chloride, converting the remaining Di-p-tolyl Phosphorochloridate into stable Di-p-tolyl N,N-diethylphosphoramidate.

  • LC-MS/MS Acquisition: Analyze the quenched samples using a C18 reversed-phase column. Monitor the MRM transitions for the derivatized phosphoramidate products (d0 and d14 variants).

  • Data Analysis: Plot the natural log of the peak area versus time to extract the pseudo-first-order rate constants ( k ) and calculate the half-lives.

Conclusion & Best Practices

While isotopic labeling with deuterium (d14) provides a slight kinetic buffer against hydrolysis due to secondary inductive effects, it does not transform Di-p-tolyl Phosphorochloridate into a bench-stable reagent .

For drug development professionals and analytical chemists utilizing the d14 variant as an internal standard, the following rules are non-negotiable:

  • Storage: Always store at -20°C or lower in a tightly sealed container backfilled with Argon [1][3].

  • Handling: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvents: Only use freshly opened, septum-sealed anhydrous solvents (e.g., Acetonitrile, DCM) when preparing standard curves.

References

  • Kevill, D. N., & Koh, H. J. "Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates." International Journal of Molecular Sciences, 2015. Available at:[Link]

  • Hoque, M. E. U., et al. "Kinetics and Mechanism of the Aminolysis of Aryl Phenyl Chlorothiophosphates with Anilines." The Journal of Organic Chemistry, 2007. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Di-p-tolyl Phosphorochloridate-d14

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Di-p-tolyl Phosphorochloridate-d14. As a deuterated organophosphorus compound, its disposal requires careful consideration...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Di-p-tolyl Phosphorochloridate-d14. As a deuterated organophosphorus compound, its disposal requires careful consideration of its chemical reactivity, toxicity, and environmental impact. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations. The narrative emphasizes the scientific rationale behind each step, fostering a culture of safety and responsibility in the laboratory.

Core Hazard Assessment

Di-p-tolyl Phosphorochloridate-d14, like its non-deuterated analogue, is a hazardous chemical. The primary risks are associated with its reactivity and toxicity. Deuteration does not significantly alter these acute chemical hazards.[1] The compound is classified as toxic and dangerous for the environment.[2] It is crucial to understand these hazards before handling or beginning any disposal procedure.

Key Hazards Include:

  • Toxicity: The compound is toxic if it comes into contact with the skin and may be harmful if inhaled or swallowed.[2] Organophosphate compounds can have significant systemic effects.

  • Corrosivity: As a phosphorochloridate, it can cause severe skin burns and serious eye damage.[3] Upon contact with moisture, it can hydrolyze to form hydrochloric acid (HCl), contributing to its corrosive nature.

  • Reactivity with Water: Phosphorochloridates react with water, sometimes violently, to liberate toxic and corrosive gases like HCl.[3][4] This reactivity is a central consideration for its disposal.

  • Environmental Hazard: This substance is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[2] Therefore, it must never be disposed of down the drain.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, Dermal Toxic in contact with skin.[2]☠️Danger
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3]corrosiveDanger
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.[2]môi trườngWarning

Mandatory Personal Protective Equipment (PPE)

Given the compound's hazard profile, stringent adherence to PPE is non-negotiable. All handling and disposal operations must be conducted inside a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]To prevent skin contact and absorption, which can cause both local burns and systemic toxicity.
Eye Protection Chemical safety goggles and a full-face shield.[1]To protect against splashes of the corrosive liquid and potential reactions.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.[1]To protect the skin from accidental spills.
Respiratory Protection A government-approved respirator may be required if there is a risk of vapor or aerosol inhalation outside of a fume hood.[2]To prevent irritation of the mucous membranes and upper respiratory tract.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Di-p-tolyl Phosphorochloridate-d14 is controlled hydrolysis followed by neutralization. This process converts the reactive phosphorochloridate into a more stable phosphate salt. This procedure is intended only for small, laboratory-scale quantities (typically <10 g). Larger quantities should be disposed of as hazardous waste without in-lab treatment.

Preparation and Segregation
  • Work Area: Designate a specific area within a chemical fume hood for the disposal procedure.

  • Waste Segregation: Do not mix Di-p-tolyl Phosphorochloridate-d14 waste with other chemical waste streams, especially not with oxidizing agents or bases in an uncontrolled manner.[5] It should be collected in a dedicated, clearly labeled container if not being immediately neutralized.[1]

  • Prepare Neutralizing Solution: In a flask of appropriate size (e.g., a 250 mL Erlenmeyer flask for neutralizing 1-5 g of waste), prepare a 5-10% aqueous solution of sodium bicarbonate. Place the flask in an ice bath to cool and to manage the exothermic reaction. Ensure the flask is equipped with a magnetic stirrer.

Controlled Hydrolysis and Neutralization

This procedure must be performed with extreme caution in a chemical fume hood.

  • Slow Addition: Using a dropping funnel or a pipette, add the Di-p-tolyl Phosphorochloridate-d14 dropwise to the cold, stirring sodium bicarbonate solution.

    • Causality: The slow, dropwise addition is critical to control the rate of the exothermic hydrolysis reaction: (p-tolyl-d7-O)₂P(O)Cl + 2NaHCO₃ → (p-tolyl-d7-O)₂P(O)ONa + NaCl + 2CO₂ + H₂O

    • The sodium bicarbonate neutralizes the hydrochloric acid as it is formed, preventing the release of corrosive HCl gas. The production of CO₂ gas also necessitates a slow reaction rate to avoid excessive foaming and pressure buildup.

  • Monitoring: Observe the reaction closely. If the rate of gas evolution becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the reaction to subside before continuing.

  • Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir at room temperature for another 1-2 hours to ensure the reaction has gone to completion.

  • pH Check: Test the pH of the final solution with pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the pH is stable in the neutral range.

Final Waste Collection
  • Labeling: The resulting aqueous solution contains sodium di-p-tolyl-d14 phosphate and sodium chloride. Although the primary hazard has been neutralized, it is still considered hazardous waste due to its organophosphate content and ecotoxicity.[2]

  • Containerization: Transfer the neutralized solution to a robust, sealed container labeled "Aqueous Hazardous Waste containing Di-p-tolyl Phosphate."

  • Disposal: This container must be disposed of through your institution's official hazardous waste management program.[6][7] Do not pour the neutralized solution down the drain.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Di-p-tolyl Phosphorochloridate-d14.

G cluster_0 Disposal Protocol for Di-p-tolyl Phosphorochloridate-d14 cluster_1 In-Lab Neutralization start Waste Generated decision Small Lab Quantity? (< 10g) start->decision prep Step 1: Prepare cold NaHCO₃ solution in fume hood decision->prep Yes bulk_disposal Containerize directly in a sealed, compatible container. decision->bulk_disposal No add Step 2: Add waste dropwise with stirring prep->add complete Step 3: Stir to complete reaction & check pH add->complete final_waste Collect neutralized solution in waste container complete->final_waste label_bulk Label as: 'Hazardous Waste: Di-p-tolyl Phosphorochloridate-d14 (Corrosive, Toxic, Water-Reactive)' bulk_disposal->label_bulk disposal_service Arrange for pickup by EH&S or licensed waste disposal company label_bulk->disposal_service label_final Label as: 'Aqueous Hazardous Waste: contains Di-p-tolyl Phosphate' final_waste->label_final label_final->disposal_service

Caption: Decision workflow for the disposal of Di-p-tolyl Phosphorochloridate-d14.

Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.

  • Control: If safe to do so, prevent the spill from spreading. Use an inert absorbent material like sand, vermiculite, or a commercial spill kit.[4][5] Do NOT use combustible materials like paper towels directly on the liquid spill. Do NOT use water.[3]

  • PPE: Don full PPE as described in Section 2 before approaching the spill.

  • Containment: Cover the spill with the inert absorbent material.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) office.

References

  • Material Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. (2025). Benchchem.
  • Sigma-Aldrich - 320463. Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Diphenyl phosphoryl chloride - Sigma-Aldrich. Sigma-Aldrich.
  • Disposal of Chemical Waste. Safety Office.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry.
  • Deuter
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Diphenyl phosphoryl chloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of Di-p-tolyl Phosphorochloridate-d14

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, isotopically labeled compounds like Di-p-tolyl Phosphorochloridate-d14...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, isotopically labeled compounds like Di-p-tolyl Phosphorochloridate-d14 play a crucial role in metabolic and pharmacokinetic studies. However, with great utility comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Di-p-tolyl Phosphorochloridate-d14, grounded in established safety protocols for analogous organophosphorus compounds.

Hazard Identification and Risk Assessment: Understanding the Threat

Primary Hazards:

  • Acute Toxicity: Assumed to be highly toxic if swallowed, inhaled, or in contact with skin. Organophosphorus compounds can be cholinesterase inhibitors, leading to a range of symptoms from dizziness and headache to severe respiratory distress and paralysis.[3]

  • Corrosivity: Expected to cause severe skin burns and eye damage.[2] Contact with moisture can liberate toxic and corrosive gases, such as hydrogen chloride.[2][3][4]

  • Reactivity: Reacts with water, strong oxidizing agents, and bases.[1][2]

A thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedure, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent any contact with Di-p-tolyl Phosphorochloridate-d14. The selection of appropriate PPE should be based on the specific task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring (in a fume hood) Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant gloves (e.g., nitrile or neoprene)Chemical-resistant lab coat or apronNot typically required if work is performed in a certified chemical fume hood
In-reaction Monitoring Chemical splash gogglesChemical-resistant glovesChemical-resistant lab coatNot typically required if work is performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator with an appropriate cartridge for organic vapors and acid gases
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Reaction

A meticulous operational plan is the bedrock of safe laboratory practice when working with highly hazardous materials.

Receiving and Storage
  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, oxidizing agents, and strong bases.[1][2]

  • The storage area should be clearly labeled with appropriate hazard warnings.

  • It is recommended to store the container within a secondary containment vessel.

Handling and Use: A Step-by-Step Protocol

All handling of Di-p-tolyl Phosphorochloridate-d14 must be conducted within a certified chemical fume hood.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Use a dedicated, clean, and dry spatula or weighing paper.

    • To minimize static electricity, an anti-static gun may be employed.

    • Slowly and carefully transfer the desired amount of the compound. Avoid creating dust.

    • Immediately and securely cap the primary container after use.

  • In-Reaction:

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • Be mindful of any potential exothermic reactions.

    • Maintain constant vigilance over the reaction, monitoring for any unexpected changes.

Emergency Procedures: Preparing for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is critical.

Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Protect: Don the appropriate PPE for spill cleanup.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.[1] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Spill_Response Evacuate Evacuate Alert others and clear the immediate area Isolate Isolate Restrict access to the spill zone Evacuate->Isolate Protect Protect Don appropriate spill response PPE Isolate->Protect Contain Contain & Absorb Cover with inert absorbent material Protect->Contain Collect Collect Place absorbed material in a sealed hazardous waste container Contain->Collect Decontaminate Decontaminate Clean the spill area thoroughly Collect->Decontaminate

Caption: Step-by-step emergency response plan for a chemical spill.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste contaminated with Di-p-tolyl Phosphorochloridate-d14 is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.

  • Waste Segregation: Collect all contaminated materials (e.g., gloves, weighing paper, absorbent material) in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard symbols.

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal. Do not attempt to neutralize or dispose of the waste through conventional means.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with Di-p-tolyl Phosphorochloridate-d14, ensuring both personal safety and the integrity of their research.

References

  • Material Safety Data Sheet - Diethyl chlorophosph
  • Diethyl chlorophosphate | C4H10ClO3P | CID 13139. (n.d.). PubChem.
  • DIETHYL CHLOROPHOSPH
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Navigating the Safe Disposal of Phosphorodithioates: A Procedural Guide. (n.d.). Benchchem.

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